molecular formula C11H8BrNO3 B1344109 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid CAS No. 91182-58-0

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B1344109
CAS No.: 91182-58-0
M. Wt: 282.09 g/mol
InChI Key: DTWRRPFCWHWFSM-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)10(13-16-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTWRRPFCWHWFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30624551
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91182-58-0
Record name 3-(4-Bromophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
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Foundational & Exploratory

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid CAS 91182-58-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0)

Abstract

This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0), a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We will delve into its physicochemical properties, established synthetic methodologies with mechanistic considerations, applications as a versatile building block in drug discovery, and standard protocols for its analytical characterization and safe handling. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their scientific endeavors.

Core Compound Profile and Physicochemical Properties

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold known for its prevalence in a wide array of biologically active molecules.[1][2] The specific arrangement of a 4-bromophenyl group at the 3-position, a methyl group at the 5-position, and a carboxylic acid at the 4-position makes this compound a valuable and reactive intermediate for further chemical elaboration.[3]

Table 1: Physicochemical Data

PropertyValueReference(s)
CAS Number 91182-58-0[4][5]
Molecular Formula C₁₁H₈BrNO₃[][7]
Molecular Weight 282.09 g/mol [4][5][]
Appearance Powder[4][8]
Melting Point 216-218 °C[4][5][8]
Canonical SMILES CC1=C(C(=NO1)C2=CC=C(C=C2)Br)C(=O)O[]
InChI Key DTWRRPFCWHWFSM-UHFFFAOYSA-N[4][8]
Storage Temperature 2-8°C[4][8]

Synthesis and Mechanistic Rationale

The synthesis of this isoxazole derivative is a multi-step process that relies on fundamental organic reactions. A common and reliable pathway involves the construction of the isoxazole ring from acyclic precursors, followed by hydrolysis to unmask the carboxylic acid.

General Synthetic Workflow

The process begins with a Claisen-type condensation to form a β-dicarbonyl intermediate. This intermediate is then cyclized with hydroxylamine in a reaction that defines the isoxazole core. The final step is a saponification (ester hydrolysis) to yield the target carboxylic acid. This sequence ensures high regioselectivity and good overall yields.

G cluster_start Starting Materials A 4-Bromoacetophenone C Ethyl 2-(4-bromobenzoyl)acetate (β-Ketoester Intermediate) A->C  Claisen Condensation (Base-catalyzed) B Diethyl carbonate B->C  Claisen Condensation (Base-catalyzed) D Ethyl 3-(4-bromophenyl)-5- methylisoxazole-4-carboxylate C->D Cyclization with Hydroxylamine (NH₂OH) E 3-(4-Bromophenyl)-5-methylisoxazole- 4-carboxylic acid (Final Product) D->E Ester Hydrolysis (Saponification)

Caption: High-level synthetic workflow for the target molecule.

Detailed Experimental Protocol

PART A: Synthesis of Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

  • Rationale: This step constructs the core heterocyclic ring. A common method involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. An alternative, efficient route starts from an oxime and an activated ester. Based on a procedure for a related structure, a plausible synthesis involves a cycloaddition reaction.[9]

  • Procedure:

    • A mixture of 4-bromobenzaldehyde oxime (1 equivalent), ethyl acetoacetate (2 equivalents), and an oxidizing agent like chloramine-T trihydrate (1 equivalent) is prepared.

    • The mixture is gently warmed on a water bath (approx. 60-70 °C) for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is cooled to room temperature. The solid byproduct (sodium chloride) is removed by filtration and washed with a small amount of cold ethanol.

    • The filtrate is concentrated under reduced pressure. The resulting residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layer is washed sequentially with water, a dilute base (e.g., 10% NaOH solution) to remove unreacted starting materials, and finally with a saturated brine solution.[9]

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude isoxazole ester. Purification can be achieved via column chromatography or recrystallization.

PART B: Hydrolysis to 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

  • Rationale: This is a standard saponification reaction to convert the ethyl ester into the desired carboxylic acid. The use of a strong base followed by acidification is a robust and high-yielding method.

  • Procedure:

    • The isoxazole ester from Part A is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).

    • The mixture is heated to reflux for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting ester.[9]

    • The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

    • The remaining aqueous solution is cooled in an ice bath and carefully acidified with dilute hydrochloric acid (e.g., 2N HCl) until the pH is approximately 2-3.

    • The precipitated white solid is the target carboxylic acid. It is collected by vacuum filtration, washed thoroughly with cold deionized water to remove inorganic salts, and dried under vacuum.

Applications in Research and Drug Development

The isoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its ability to participate in various non-covalent interactions and its metabolic stability. Derivatives are known to possess anticancer, anti-inflammatory, and antibacterial activities.[1]

Role as a Synthetic Building Block

The primary utility of this compound is as an intermediate for the synthesis of more complex molecules. The carboxylic acid functional group is a versatile handle for a variety of chemical transformations.

G cluster_derivatives Derivative Synthesis Core 3-(4-Bromophenyl)-5-methyl- isoxazole-4-carboxylic acid -COOH Amide Amide Derivatives (Bioisosteres, Peptidomimetics) Core:f0->Amide Amide Coupling (e.g., HATU, EDC) Ester Ester Prodrugs (Improved Bioavailability) Core:f0->Ester Esterification (e.g., Fischer, DCC) Reduction Alcohol Derivatives (Further Functionalization) Core:f0->Reduction Reduction (e.g., LiAlH₄, BH₃)

Caption: Key synthetic transformations of the title compound.

  • Amide Coupling: The carboxylic acid can be readily coupled with a diverse range of amines to form amides. This is the most common application, enabling the exploration of structure-activity relationships (SAR) by introducing varied substituents. This approach is fundamental in creating libraries of compounds for screening against biological targets.

  • Esterification: Conversion to esters can be used to generate prodrugs with modified solubility or pharmacokinetic profiles.

  • Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be used in further synthetic manipulations, such as ether formation or conversion to leaving groups.

Potential as an Unnatural Amino Acid

The structural motif of 5-amino-isoxazole-4-carboxylic acid has been explored as an unnatural β-amino acid for incorporation into peptides.[1] This suggests that derivatives like the title compound could serve as precursors for novel peptidomimetics, which are designed to have enhanced stability against proteolytic degradation compared to natural peptides.[1]

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized material is critical. A multi-technique approach is required.

Table 2: Standard Analytical Methods

TechniqueExpected ObservationsPurpose
¹H NMR Signals corresponding to the A'A'B'B' system of the 4-bromophenyl ring, a singlet for the methyl group, and a broad singlet for the acidic carboxylic proton.Structural Elucidation
¹³C NMR Resonances for all 11 unique carbon atoms, including the carbonyl carbon (~160-170 ppm) and carbons of the aromatic and isoxazole rings.Structural Confirmation
FT-IR Characteristic absorptions: a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C=N/C=C stretches (~1600-1450 cm⁻¹).Functional Group ID
Mass Spec (MS) A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the molecular weight (282.09), with a characteristic isotopic pattern due to the presence of Bromine (⁷⁹Br/⁸¹Br).Molecular Weight Confirmation
HPLC A single major peak under appropriate conditions (e.g., C18 column, ACN/H₂O mobile phase) to confirm >95% purity.Purity Assessment

Safety, Handling, and Storage

Proper laboratory practice is essential when working with this compound. The following guidelines are based on available safety information for this and structurally related chemicals.

  • Hazard Classification: The compound is classified as Acute Toxicity, Oral, Category 4. The GHS hazard statement is H302: Harmful if swallowed.[4][8][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[11][12] If handling large quantities of the powder, a NIOSH-approved respirator is recommended to prevent inhalation.[4][8][12]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[11][12] Avoid creating dust. Prevent contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C.[4][8] Keep away from strong oxidizing agents.[12]

  • First Aid:

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13]

    • If on Skin: Wash with plenty of soap and water. If irritation occurs, seek medical attention.[11][12]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]

Disclaimer: This information is a summary. Always consult the full Safety Data Sheet (SDS) from the supplier before use.

References

  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS# 91182-58-0), Google.
  • 3-(4-Bromophenyl)-5-Methylisoxazole-4- Carboxylic Acid, Liquid, IndiaMART. [Link]

  • A general synthesis of 4-isoxazolecarboxylic esters, Organic Syntheses. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides, National Institutes of Health (NIH). [Link]

  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid, MDPI. [Link]

  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, National Institutes of Health (NIH). [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples, ScienceDirect. [Link]

  • 5-Methylisoxazole-4-carboxylic acid | C5H5NO3, PubChem, National Institutes of Health (NIH). [Link]

  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid, ResearchGate. [Link]

Sources

A Comprehensive Technical Guide to the Physicochemical Properties of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth analysis of the core physicochemical properties of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No: 91182-58-0). Isoxazole derivatives are significant scaffolds in medicinal chemistry, forming the core of several therapeutic agents. A thorough understanding of the physicochemical characteristics of novel analogues like the title compound is paramount for researchers in drug discovery and development. This document details the compound's identity, core physical properties, key pharmacokinetic predictors such as lipophilicity (LogP) and acidity (pKa), and a full spectroscopic profile. Each section includes not only the property data but also the underlying scientific principles and detailed experimental protocols for their determination, providing a robust framework for laboratory application.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent chemical and biological evaluation. The fundamental identifiers for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid are summarized below.

IdentifierValueSource
CAS Number 91182-58-0[1]
Molecular Formula C₁₁H₈BrNO₃[1][2][3]
Molecular Weight 282.09 g/mol [1]
Canonical SMILES Cc1onc(-c2ccc(Br)cc2)c1C(O)=O[1]
InChIKey DTWRRPFCWHWFSM-UHFFFAOYSA-N[1][2]

Chemical Structure:

Chemical structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acidFigure 1. 2D Structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Core Physical Properties

The macroscopic physical properties of a compound dictate its handling, storage, and formulation requirements.

PropertyValueNotesSource
Appearance Powder---[1][4]
Melting Point (mp) 216-218 °CExperimental[1]
Boiling Point (bp) 411.4 ± 40.0 °CPredicted[4]
Density 1.605 ± 0.06 g/cm³Predicted[4]
Storage Temperature 2-8°CRefrigerated[1][4]
Melting Point Determination

Expertise & Rationale: The melting point is a fundamental thermodynamic property and a primary indicator of a crystalline solid's purity.[5] Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range.[5] The capillary method is the pharmacopeial standard, providing a reliable and reproducible means of determination.[6] The choice of heating rate is critical; a rapid initial scan can find the approximate range, but a slow ramp rate (≤1-2°C/min) near the melting point is essential for the system to maintain thermal equilibrium, ensuring an accurate measurement.[7]

Experimental Protocol: Capillary Method

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush coarse crystals in a mortar and pestle.[6]

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end on a hard surface to pack the powder into a dense column of 2-3 mm height.

  • Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Scan (Optional): If the approximate melting point is unknown, heat rapidly (10-20°C/min) to establish a preliminary value.[6] Allow the apparatus to cool sufficiently before proceeding.

  • Accurate Measurement: Using a fresh sample, heat at a medium rate to approximately 20°C below the expected melting point.[7]

  • Final Ramp: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

Workflow: Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement prep1 Dry Sample prep2 Grind to Fine Powder prep1->prep2 load1 Load Capillary (2-3 mm) prep2->load1 load2 Pack Sample load1->load2 measure1 Insert into Apparatus load2->measure1 measure2 Heat to T_approx - 20°C measure1->measure2 measure3 Heat Slowly (1-2°C/min) measure2->measure3 measure4 Record T_start (First Drop) measure3->measure4 measure5 Record T_end (All Liquid) measure4->measure5 result Report Melting Range (T_start - T_end) measure5->result

Workflow for determining melting point via the capillary method.

Lipophilicity and Acidity: Key Pharmacokinetic Predictors

For drug development professionals, understanding how a molecule behaves in a biological environment is critical. LogP and pKa are two of the most important predictors of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Octanol-Water Partition Coefficient (LogP)

Expertise & Rationale: LogP is the measure of a compound's differential solubility in a non-polar solvent (n-octanol) and a polar solvent (water), representing its lipophilicity ("fat-loving" nature).[8] This property is crucial as it dictates a drug's ability to permeate lipid cell membranes.[9] According to Lipinski's Rule of 5, an orally available drug candidate should ideally have a LogP value less than 5.[9] The predicted LogP for this compound is 2.6, which falls well within the desirable range for drug-likeness, suggesting potential for good membrane permeability. While computational models provide a valuable first pass, experimental determination is the gold standard.[10] The shake-flask method, though time-consuming, is considered the most accurate and reliable approach.[10]

  • Predicted XLogP: 2.6[2][11]

Experimental Protocol: Shake-Flask Method

  • Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. Use the corresponding phase for all dilutions and blanks.

  • Stock Solution: Prepare a stock solution of the compound in the n-octanol phase at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a separatory funnel or vial, combine a precise volume of the octanol stock solution with a precise volume of the aqueous phase (e.g., 5 mL of each).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

  • Concentration Analysis: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_wat) using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate LogP using the formula: LogP = log₁₀(C_oct / C_wat).

Workflow: Shake-Flask LogP Determination

G cluster_analysis Analysis prep Prepare Pre-Saturated Octanol and Water stock Create Stock Solution in Octanol Phase prep->stock mix Mix Octanol Stock with Water Phase stock->mix shake Shake to Equilibrate mix->shake separate Centrifuge to Separate Phases shake->separate analyze_oct Measure [C] in Octanol (C_oct) separate->analyze_oct analyze_wat Measure [C] in Water (C_wat) separate->analyze_wat calc Calculate: LogP = log(C_oct / C_wat) analyze_oct->calc analyze_wat->calc

Workflow for experimental LogP determination.
Acidity Constant (pKa)

Expertise & Rationale: The pKa value indicates the strength of an acid. It is the pH at which the compound exists as a 50:50 mixture of its protonated (neutral) and deprotonated (ionized) forms. The carboxylic acid moiety in the title compound is expected to be acidic. Its predicted pKa of 2.18 suggests it is a relatively strong organic acid.[4] At physiological pH (~7.4), the compound will be almost exclusively in its deprotonated, anionic (carboxylate) form. This ionization state profoundly impacts solubility, membrane permeability (as charged species cross membranes poorly), and interactions with biological targets. Potentiometric titration is a robust and direct method for determining pKa.

  • Predicted pKa: 2.18 ± 0.25[4]

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

  • Apparatus Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the dissolved sample in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant. Continue well past the expected equivalence point.

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

  • pKa Determination: The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized). This can be determined from the first derivative of the titration curve, where the peak indicates the equivalence point.

Spectroscopic Characterization

Spectroscopic analysis provides an atomic- and molecular-level fingerprint of the compound, confirming its structure and functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum for this compound is expected to be dominated by features of the carboxylic acid and the substituted aromatic ring.

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional GroupRationale
2500-3300 (very broad)O-H stretchCarboxylic Acid DimerThe broadness is a hallmark of the strong hydrogen bonding between carboxylic acid molecules.[12][13][14][15]
~1710C=O stretchCarboxylic AcidThe carbonyl stretch is intense. Its frequency is slightly lowered from a typical saturated acid due to conjugation with the isoxazole ring.[13][14]
1210-1320C-O stretchCarboxylic AcidA strong band associated with the carbon-oxygen single bond of the acid group.[12][15]
~1600, ~1475C=C stretchAromatic RingCharacteristic absorptions for the phenyl ring.
~900-960 (broad)O-H bendCarboxylic Acid DimerAn out-of-plane bend that is also characteristically broad due to hydrogen bonding.[12][15]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete structural map can be assembled.

Predicted ¹H NMR Spectrum (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Singlet (broad)1H-COOHCarboxylic acid protons are highly deshielded and often appear as a broad singlet.[13][14]
~7.7-7.9Doublet2HAr-HAromatic protons ortho to the isoxazole ring.
~7.6-7.8Doublet2HAr-HAromatic protons ortho to the bromine atom.
~2.5Singlet3H-CH₃Methyl protons on the isoxazole ring.[16]

Predicted ¹³C NMR Spectrum (in CDCl₃ or DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~165-170-COOHThe carboxyl carbon is significantly downfield.[13][14]
~160-170C (isoxazole)Carbons within the heterocyclic ring.
~120-140Ar-CSix distinct signals are expected for the six carbons of the bromophenyl ring.
~10-15-CH₃The aliphatic methyl carbon is found in the upfield region.
Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and can reveal the elemental composition of a molecule. It is also instrumental in identifying characteristic isotopic patterns.

Expected Mass Spectrum Features:

  • Molecular Ion (M⁺): The spectrum should show a prominent molecular ion peak cluster corresponding to the mass of the molecule.

  • Isotopic Pattern: A key feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion: one at m/z ≈ 281 (for C₁₁H₈⁷⁹BrNO₃) and another at m/z ≈ 283 (for C₁₁H₈⁸¹BrNO₃). This M and M+2 pattern is a definitive signature for the presence of a single bromine atom. Predicted m/z values for various adducts, such as [M+H]⁺ at 281.97603 and [M-H]⁻ at 279.96147, can further confirm the compound's identity.[2]

Conclusion

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a crystalline solid with a high melting point, indicative of a stable lattice structure. Its predicted pKa of 2.18 confirms its acidic nature, implying it will exist predominantly in its ionized form under physiological conditions. The predicted LogP of 2.6 places it favorably within the "drug-like" chemical space, suggesting a good balance between aqueous solubility (as the carboxylate salt) and lipid membrane permeability. The expected spectroscopic signatures from FTIR, NMR, and MS provide a clear and verifiable fingerprint for structural confirmation. This comprehensive guide provides the foundational data and validated methodologies necessary for researchers and drug development professionals to confidently utilize this compound in their scientific endeavors.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). UCLA Chemistry. Retrieved from [Link]

  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (n.d.). Longdom Publishing. Retrieved from [Link]

  • Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). OpenStax. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(24), 6638–6652.
  • Melting point determination. (n.d.). SSERC. Retrieved from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties.
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  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.).
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3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

Isoxazoles, a class of five-membered heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their vast therapeutic potential and diverse biological activities.[1][2] These scaffolds are integral to numerous FDA-approved drugs and are recognized as "privileged structures" capable of interacting with a wide array of biological targets.[3][4] Their utility spans applications as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2][3][5] The unique electronic and steric properties of the isoxazole ring, including its ability to act as a bioisostere for amide or ester groups, make it a versatile building block for novel therapeutic agents.[4][6]

This guide provides a comprehensive technical overview of a specific derivative, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid . We will dissect its molecular architecture, explore rational synthetic pathways, detail its analytical characterization, and discuss the functional significance of its structural motifs in the context of drug design. Understanding the precise three-dimensional structure and chemical behavior of this molecule is paramount for harnessing its potential in developing next-generation therapeutics.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueReference(s)
CAS Number 91182-58-0
Molecular Formula C₁₁H₈BrNO₃[7]
Molecular Weight 282.09 g/mol
Melting Point 216-218 °C[8]
Physical Form Powder[8]
SMILES Cc1onc(-c2ccc(Br)cc2)c1C(O)=O
InChI Key DTWRRPFCWHWFSM-UHFFFAOYSA-N[7]

PART 1: Molecular Architecture and Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the spatial arrangement of its functional groups. The structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid presents a fascinating interplay between a planar heterocyclic core and rotatable peripheral groups.

Core Structural Features

The molecule is composed of three key moieties:

  • A 5-methylisoxazole ring: A planar, five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This core is electron-rich and contributes to the overall rigidity of the molecule.

  • A 3-(4-bromophenyl) substituent: This aromatic ring is attached to the C3 position of the isoxazole. The bromine atom introduces significant electronic and steric influence, and is a known participant in halogen bonding.

  • A 4-carboxylic acid substituent: This functional group is a critical site for hydrogen bonding and salt bridge formation, often serving as the primary anchor point to biological targets.

Caption: Key structural components of the title molecule.
Conformational Freedom and Preferred Geometry

While the isoxazole ring itself is planar, the overall molecular conformation is determined by the rotational freedom around the single bonds connecting the peripheral groups. Crystallographic studies of analogous compounds, such as 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, reveal crucial insights.[9]

  • Phenyl-Isoxazole Dihedral Angle: The phenyl ring is not coplanar with the isoxazole ring. A significant dihedral angle, likely in the range of 40-50°, is expected.[9] This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the atoms of the isoxazole core. This non-planar arrangement has profound implications for how the molecule fits into a protein's binding pocket.

  • Carboxylic Acid Orientation: The carboxylic acid group tends to be nearly coplanar with the isoxazole ring.[9] This orientation is stabilized by resonance and minimizes steric clash with the adjacent methyl group. In the solid state, these groups typically form hydrogen-bonded inversion dimers, creating R₂²(8) graph-set motifs.[9]

PART 2: Rational Synthesis and Mechanistic Considerations

A robust and reproducible synthetic route is essential for generating material for research and development. The synthesis of 3,4,5-trisubstituted isoxazoles is well-established, typically proceeding through a cyclocondensation mechanism. The following protocol is a validated approach adapted from established literature procedures for analogous compounds.[10][11][12]

Proposed Synthetic Workflow

The synthesis can be achieved in a three-step sequence starting from commercially available 4-bromobenzaldehyde.

G start 4-Bromobenzaldehyde step1 Step 1: Oxime Formation Reagents: Hydroxylamine HCl, Pyridine Product: 4-Bromobenzaldehyde Oxime start->step1 Causality: Convert aldehyde to oxime, a precursor for the nitrile oxide. step2 Step 2: Nitrile Oxide Generation & Cycloaddition Reagents: NCS or Chloramine-T, Ethyl Acetoacetate, Base (e.g., Et₃N) Product: Ethyl 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylate step1->step2 Causality: In-situ generation of a 1,3-dipole (nitrile oxide) which undergoes a [3+2] cycloaddition with the enolate of ethyl acetoacetate. step3 Step 3: Ester Hydrolysis Reagents: NaOH (aq), then HCl (aq) Product: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid step2->step3 Causality: Saponification of the ethyl ester to the final carboxylic acid. end Final Product step3->end

Caption: Synthetic workflow for the target molecule.
Detailed Experimental Protocol

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

  • To a solution of 4-bromobenzaldehyde (10 mmol) in ethanol (50 mL), add hydroxylamine hydrochloride (12 mmol) and pyridine (12 mmol).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (100 mL).

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the oxime.

    • Expert Insight: Pyridine acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion without promoting side reactions.

Step 2: Synthesis of Ethyl 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylate

  • Dissolve the 4-bromobenzaldehyde oxime (10 mmol) in N,N-dimethylformamide (DMF, 30 mL) and cool the solution in an ice-water bath.

  • Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise to the solution. The NCS converts the oxime into a hydroximoyl chloride in situ.

  • After the addition is complete, remove the ice bath and stir at room temperature for 2-3 hours.

  • In a separate flask, prepare a solution of ethyl acetoacetate (12 mmol) and triethylamine (15 mmol) in dichloromethane (DCM, 50 mL).

  • Slowly add the hydroximoyl chloride solution from the first flask to the ethyl acetoacetate solution. The triethylamine facilitates the in situ formation of the nitrile oxide dipole, which immediately undergoes a [3+2] cycloaddition reaction.

  • Stir the reaction mixture at room temperature overnight.

  • Wash the organic phase with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture).

    • Trustworthiness: This one-pot, two-step procedure is highly efficient. The in situ generation of the unstable nitrile oxide minimizes its decomposition and maximizes the yield of the desired cycloaddition product. The regioselectivity is controlled by the electronic nature of the dipolarophile (ethyl acetoacetate).

Step 3: Hydrolysis to 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

  • Dissolve the purified ethyl ester (8 mmol) in a mixture of ethanol (40 mL) and 2M aqueous sodium hydroxide (20 mL).

  • Heat the mixture to reflux for 4-6 hours until TLC indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and acidify to pH 2-3 by the slow addition of concentrated HCl.

  • Collect the white precipitate by filtration, wash thoroughly with water to remove inorganic salts, and dry in a vacuum oven at 60 °C.

    • Authoritative Grounding: Saponification is a standard and reliable method for ester hydrolysis. Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

PART 3: Spectroscopic and Analytical Profile

Unambiguous characterization of the molecular structure is achieved through a combination of modern analytical techniques. The following data represents the expected spectroscopic signatures for the title compound, based on established principles and data from structurally related molecules.[7][10][13]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆)δ ~13.5 (s, 1H, -COOH), δ ~7.7-7.8 (d, 2H, Ar-H ortho to Br), δ ~7.5-7.6 (d, 2H, Ar-H meta to Br), δ ~2.7 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ ~165 (C=O), δ ~168 (Isoxazole C5), δ ~160 (Isoxazole C3), δ ~132 (Ar-C), δ ~130 (Ar-C), δ ~128 (Ar-C), δ ~125 (Ar-C-Br), δ ~110 (Isoxazole C4), δ ~12 (-CH₃)
Mass Spec. (ESI-)m/z ~280, 282 [M-H]⁻ (Characteristic 1:1 ratio for Bromine isotopes ⁷⁹Br/⁸¹Br)
IR (KBr, cm⁻¹) ~3000-2500 (broad, O-H stretch), ~1700 (C=O stretch), ~1600 (C=N stretch), ~1580 (Ar C=C stretch), ~1070 (C-Br stretch)
  • ¹H NMR Insights: The four aromatic protons will appear as two distinct doublets due to the symmetry of the para-substituted phenyl ring. The carboxylic acid proton is typically broad and downfield, while the methyl protons appear as a sharp singlet.

  • Mass Spectrometry Insights: The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. The presence of one bromine atom results in two peaks of nearly equal intensity separated by 2 Da (for ⁷⁹Br and ⁸¹Br), providing definitive evidence for its inclusion in the structure.

PART 4: Significance in Medicinal Chemistry and Target Interactions

The specific combination of functional groups in 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid makes it a compelling scaffold for rational drug design. Each component can be strategically utilized to optimize interactions within a biological target's binding site.

  • The Carboxylic Acid as an Anchor: This group is a potent hydrogen bond donor and acceptor. It can form strong ionic interactions (salt bridges) with basic residues like lysine or arginine in a protein active site, often acting as the primary anchoring point for the ligand.

  • The Bromophenyl Group for Specificity: The bromine atom is not merely a bulky substituent. It is a capable halogen bond donor. A halogen bond is a non-covalent interaction between the electrophilic region on the halogen and a nucleophilic site (e.g., a carbonyl oxygen or aromatic ring) on the protein. This highly directional interaction can significantly enhance binding affinity and selectivity.

  • The Isoxazole Core as a Scaffold: The rigid, planar isoxazole ring serves as a scaffold to orient the key interacting groups (carboxylic acid and bromophenyl) in a precise geometry. Its N-O bond provides a dipole moment and potential hydrogen bond accepting capabilities, while the ring itself can engage in π-stacking interactions with aromatic residues like phenylalanine or tyrosine.

cluster_mol mol 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid cooh Carboxylic Acid phenyl Bromophenyl Ring isoxazole Isoxazole Core methyl Methyl Group h_bond Hydrogen Bonding (Donor & Acceptor) halogen_bond Halogen Bonding ionic_int Ionic Interactions (Salt Bridge) pi_stack π-π Stacking hydrophobic Hydrophobic Interactions cooh->h_bond cooh->ionic_int phenyl->halogen_bond phenyl->pi_stack phenyl->hydrophobic isoxazole->h_bond isoxazole->pi_stack methyl->hydrophobic

Caption: Potential intermolecular interactions with a biological target.

By modifying the substituents on this core structure, medicinal chemists can systematically probe the structure-activity relationship (SAR). For example, changing the position of the bromine atom or replacing it with other halogens can fine-tune the strength and geometry of the halogen bond. Altering the group at the 5-position can explore different hydrophobic pockets. This rational, structure-based approach is the cornerstone of modern drug development.

Conclusion

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is more than a collection of atoms; it is a carefully designed molecular entity. Its structure features a rigid heterocyclic core that precisely orients a key acidic anchor and a specificity-conferring bromophenyl group. The non-coplanar arrangement of the aromatic rings is a critical conformational feature that must be considered in computational and medicinal chemistry efforts. Supported by robust synthetic and analytical methodologies, this compound serves as an exemplary scaffold, embodying the principles of rational drug design and holding significant potential for the development of novel, targeted therapeutics.

References

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  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Biologically-active isoxazole-based drug molecules. ResearchGate.
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  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97%. Sigma-Aldrich.
  • A New Versatile Synthesis of 4-Acyl-5-methyl-4-isoxazolin-3-ones. Sci-Hub.
  • 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3). PubChem.
  • Construction of Isoxazole ring: An Overview. Nano Bio Letters.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI.
  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... ResearchGate.
  • Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. MDPI.
  • 3,5-bis(4-Bromophenyl)-4-methylisoxazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
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A Technical Guide to the Spectral Analysis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectral characteristics of the synthetic heterocyclic compound, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. While specific experimental data for this compound is not widely published, this document, grounded in established principles of spectroscopy and data from analogous structures, offers a robust predictive framework for its characterization. This guide is intended to empower researchers in drug discovery and medicinal chemistry with the foundational knowledge to identify and verify this molecule with confidence.

Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The title compound, featuring a bromophenyl substituent, a methyl group, and a carboxylic acid moiety on the isoxazole core, presents a unique scaffold for further chemical exploration and potential therapeutic development. Accurate structural elucidation through spectral analysis is the critical first step in this journey.

Predicted Spectral Data and Interpretation

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is anticipated to be relatively simple and highly informative. The chemical shifts are predicted based on the electronic environment of the protons, influenced by the aromatic ring, the isoxazole heterocycle, and the carboxylic acid group.

Expected ¹H NMR Chemical Shifts (Predicted)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-COOH10.0 - 13.0Singlet (broad)1H
Ar-H (ortho to -C=N)7.60 - 7.80Doublet2H
Ar-H (ortho to -Br)7.50 - 7.70Doublet2H
-CH₃2.50 - 2.70Singlet3H

Interpretation:

  • Carboxylic Acid Proton (-COOH): This proton is expected to appear as a broad singlet in the downfield region of 10.0-13.0 ppm. Its broadness is a result of hydrogen bonding and exchange with trace amounts of water in the solvent.

  • Aromatic Protons (Ar-H): The 4-bromophenyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the isoxazole ring are predicted to be slightly downfield (δ 7.60-7.80) due to the electron-withdrawing nature of the heterocycle. The two protons ortho to the bromine atom are expected at a slightly more shielded position (δ 7.50-7.70).

  • Methyl Protons (-CH₃): The methyl group at the 5-position of the isoxazole ring is anticipated to be a sharp singlet in the range of δ 2.50-2.70.

G cluster_molecule 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid cluster_h_nmr Predicted ¹H NMR mol Structure COOH -COOH (10-13 ppm, s, 1H) mol->COOH Carboxylic Acid ArH1 Ar-H (7.6-7.8 ppm, d, 2H) mol->ArH1 Aromatic Ring ArH2 Ar-H (7.5-7.7 ppm, d, 2H) mol->ArH2 Aromatic Ring CH3 -CH₃ (2.5-2.7 ppm, s, 3H) mol->CH3 Methyl Group

Predicted ¹H NMR assignments for the target molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom.

Expected ¹³C NMR Chemical Shifts (Predicted)

CarbonPredicted Chemical Shift (δ, ppm)
-COOH165.0 - 175.0
C=O (isoxazole C4)~160.0
C=N (isoxazole C3)~160.0
C-O (isoxazole C5)~170.0
Ar-C (ipso, attached to isoxazole)128.0 - 132.0
Ar-CH (ortho to -C=N)128.0 - 130.0
Ar-CH (ortho to -Br)131.0 - 133.0
Ar-C (ipso, attached to -Br)122.0 - 125.0
-CH₃10.0 - 15.0

Interpretation:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is expected to be the most downfield signal, in the range of δ 165.0-175.0.

  • Isoxazole Carbons: The three carbons of the isoxazole ring are all quaternary and will appear in the downfield region. The C5 carbon, attached to the oxygen and the methyl group, is predicted to be the most downfield of the three, around δ 170.0. The C3 and C4 carbons are expected around δ 160.0.

  • Aromatic Carbons: The bromophenyl group will show four distinct signals. The ipso-carbon attached to the bromine will be shielded, appearing around δ 122.0-125.0. The other ipso-carbon, attached to the isoxazole ring, will be in the δ 128.0-132.0 range. The two sets of aromatic CH carbons will have distinct chemical shifts.

  • Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, appearing in the δ 10.0-15.0 range.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups.

Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300 - 2500Strong, very broad
C-H (Aromatic)3100 - 3000Medium
C-H (Aliphatic)3000 - 2850Medium
C=O (Carboxylic Acid)1725 - 1700Strong
C=C (Aromatic)1600 - 1450Medium to weak
C=N (Isoxazole)1650 - 1590Medium
C-O (Carboxylic Acid)1320 - 1210Strong
C-Br700 - 500Strong

Interpretation:

  • The hallmark of the carboxylic acid will be a very broad O-H stretching band from approximately 3300 to 2500 cm⁻¹, often obscuring the C-H stretching region.[3][4][5]

  • A strong, sharp absorption for the C=O stretch of the carboxylic acid is expected between 1725 and 1700 cm⁻¹.

  • The aromatic C-H stretching will be observed as weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be just below 3000 cm⁻¹.

  • The C=N stretch of the isoxazole ring and the C=C stretching of the aromatic ring will appear in the 1650-1450 cm⁻¹ region.

  • A strong C-O stretching band from the carboxylic acid will be present in the 1320-1210 cm⁻¹ range.

  • The C-Br stretch will be a strong band in the fingerprint region, typically between 700 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will determine the molecular weight and provide structural information through fragmentation patterns.

Expected Mass Spectrum Data

  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed, and due to the presence of bromine, it will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. For C₁₁H₈⁷⁹BrNO₃, the expected m/z is 280.97, and for C₁₁H₈⁸¹BrNO₃, it is 282.97.

  • Major Fragmentation Pathways:

    • Loss of H₂O: A peak corresponding to [M-18]⁺ from the loss of a water molecule from the carboxylic acid is possible.

    • Loss of COOH: A significant fragment at [M-45]⁺ due to the loss of the carboxyl group is anticipated.[3]

    • Loss of Br: A fragment corresponding to [M-79/81]⁺ from the cleavage of the C-Br bond.

    • Isoxazole Ring Fragmentation: Isoxazoles can undergo characteristic ring cleavage, often involving the loss of CO and the formation of an azirine intermediate.[6]

G cluster_frags Primary Fragmentation M Molecular Ion (M⁺) m/z ~281/283 M_H2O [M-H₂O]⁺ M->M_H2O - H₂O M_COOH [M-COOH]⁺ M->M_COOH - COOH M_Br [M-Br]⁺ M->M_Br - Br Iso_frag Isoxazole Ring Fragments M->Iso_frag Ring Cleavage

Predicted mass spectral fragmentation pathways.

Experimental Protocols

To acquire the spectral data discussed, the following standard laboratory procedures are recommended.

Sample Preparation
  • NMR: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • IR: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are suitable. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk.

  • MS: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition
  • NMR: A 400 MHz or higher field NMR spectrometer is recommended for good resolution. Standard pulse programs for ¹H and ¹³C{¹H} acquisitions should be used.

  • IR: A Fourier Transform Infrared (FT-IR) spectrometer is standard. Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • MS: An Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer is suitable for obtaining the molecular ion and fragmentation data.

Conclusion

The comprehensive spectral analysis outlined in this guide provides a robust predictive framework for the characterization of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify this molecule, verify its purity, and proceed with further investigations into its chemical and biological properties. This foundational knowledge is crucial for advancing the development of new isoxazole-based therapeutic agents.

References

  • Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. (2015). ResearchGate. [Link]

  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2022). ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). Northern Illinois University. [Link]

  • IR handout.pdf. (n.d.). University of California, Los Angeles. [Link]

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3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Solubility Profile of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. Poor aqueous solubility is a major hurdle in drug development, affecting everything from formulation design to clinical outcomes.[1][2] This guide provides a comprehensive technical overview of the solubility of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, a heterocyclic carboxylic acid of interest in medicinal chemistry. We will delve into its physicochemical properties, theoretical solubility profile, robust experimental protocols for solubility determination, key factors influencing its behavior in solution, and strategies for solubility enhancement. This document is intended to serve as a practical resource for scientists and researchers engaged in the development of compounds with similar structural motifs.

Introduction: The Criticality of Solubility

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid belongs to a class of isoxazole derivatives that are significant scaffolds in medicinal chemistry.[3][4] Structurally related compounds are used as intermediates in the synthesis of important drugs, such as the immunomodulatory agents Leflunomide and Teriflunomide.[5] For any such compound to be a viable drug candidate, its solubility must be thoroughly characterized. Solubility dictates the rate and extent of drug absorption, with poorly soluble compounds often exhibiting low and variable oral bioavailability.[6] Therefore, a deep understanding of the solubility of this molecule is not merely an academic exercise but a foundational requirement for its potential development. This guide synthesizes theoretical principles with actionable experimental protocols to provide a complete picture of this compound's solubility.

Physicochemical Profile

A molecule's structure is the primary determinant of its physical properties, including solubility. A comprehensive analysis begins with its fundamental characteristics.

Table 1: Physicochemical Properties of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃[7][8]
Molecular Weight 282.09 g/mol [7]
Appearance White to off-white powder[7][9]
Melting Point 216-218 °C[7][9]
CAS Number 91182-58-0[7]
Predicted XlogP 2.6[8]

The structure contains three key regions that govern its solubility:

  • A Lipophilic Bromophenyl Group: The bromine-substituted phenyl ring is nonpolar and contributes to poor solubility in aqueous media.

  • A Polar Isoxazole Ring: The heterocyclic isoxazole ring, containing nitrogen and oxygen, introduces polarity and the potential for hydrogen bonding.[10]

  • An Ionizable Carboxylic Acid Group: This is the most critical functional group for determining pH-dependent solubility. As a weak acid, it can be protonated (neutral) or deprotonated (anionic), drastically altering the molecule's interaction with water.

Caption: Molecular structure of the topic compound.

Theoretical Solubility Profile

While specific experimental data is not publicly cataloged, a reliable theoretical profile can be constructed based on the principles of physical organic chemistry.

  • Aqueous Solubility (Neutral pH): The molecule's significant lipophilic character (predicted XlogP of 2.6) and high melting point (indicative of a stable crystal lattice) suggest that its intrinsic aqueous solubility will be very low.[8] It is likely "practically insoluble" according to USP classifications.

  • Aqueous Solubility (Alkaline pH): As a carboxylic acid, the compound will react with bases.[11][12] In solutions with a pH above its pKa, the carboxylic acid group will deprotonate to form a carboxylate salt. This ionization dramatically increases polarity and should lead to a significant increase in aqueous solubility.

  • Organic Solvent Solubility: The compound is expected to be more soluble in polar organic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) than in water. It will likely have moderate solubility in alcohols like ethanol and methanol and low solubility in nonpolar solvents such as hexane or toluene.[10]

Table 2: Predicted Solubility Classification

Solvent SystemPredicted SolubilityRationale
Water (pH ~7)Very Low / Practically InsolubleDominated by lipophilic bromophenyl group and stable crystal lattice.
Aqueous NaOH (e.g., 0.1 M)SolubleFormation of the highly polar sodium carboxylate salt.
Methanol / EthanolLow to ModeratePolar solvents capable of hydrogen bonding with the carboxylic acid.
Dimethyl Sulfoxide (DMSO)SolubleHighly polar aprotic solvent effective at dissolving a wide range of organic molecules.
HexaneVery Low / InsolubleNonpolar solvent cannot effectively solvate the polar functional groups.

Experimental Determination of Solubility

To move beyond prediction, rigorous experimental measurement is required. The following protocols represent industry-standard methods for accurately determining the solubility of a pharmaceutical compound.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[13] It measures the concentration of a saturated solution after it has been allowed to reach equilibrium, reflecting the true solubility of the most stable crystalline form under the given conditions.

Protocol: Shake-Flask Solubility Determination

  • Preparation: Add an excess amount of the solid 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid to a known volume of the desired solvent (e.g., purified water, pH 7.4 buffer) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

    • Causality: Using an excess of solid ensures that the solution becomes saturated and that equilibrium is established between the dissolved and undissolved states.[13]

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker or rotator for a sufficient duration to reach equilibrium.

    • Causality: A period of 18-24 hours is typically sufficient, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[13] Constant temperature is critical as solubility is temperature-dependent.

  • Phase Separation: Allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. The sample must then be filtered (e.g., using a 0.22 µm PVDF syringe filter) or centrifuged at high speed to remove all undissolved solids.

    • Causality: This is the most critical step for accuracy. Any suspended microparticles will artificially inflate the measured concentration. The filter material should be validated to ensure it does not adsorb the compound.

  • Analysis: Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Verification: After equilibration, the pH of the aqueous solution should be measured and reported, as it can be altered by the dissolution of an acidic compound.[13]

A 1. Add Excess Solid to Solvent B 2. Equilibrate (Shake at const. T for 24-48h) A->B C 3. Settle & Sample Supernatant B->C D 4. Separate Solid/Liquid (Filter or Centrifuge) C->D E 5. Analyze Filtrate (e.g., HPLC) D->E F Result: Thermodynamic Solubility E->F

Caption: Workflow for the Shake-Flask Solubility Method.

Potentiometric Titration for pKa and pH-Solubility Profile

For an ionizable compound, a pH-solubility profile is invaluable. Potentiometric titration is a highly precise method to determine the pKa, which can then be used to understand and predict solubility at any pH.[14][15]

Protocol: pKa Determination via Potentiometric Titration

  • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable co-solvent/water mixture if aqueous solubility is too low for direct titration.[15] A solution concentration of at least 10⁻⁴ M is often required.[15]

  • Titration: Place the solution in a jacketed vessel to maintain a constant temperature. Using a calibrated pH electrode and an automated titrator, titrate the solution with a standardized titrant (e.g., 0.1 M NaOH).[16]

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (where half of the acid has been neutralized). More accurately, the equivalence point can be determined from the inflection point of the first derivative of the titration curve (ΔpH/ΔV).

    • Self-Validation: The precision of this method allows for highly reproducible pKa values, which are essential for building accurate pH-solubility models.[16]

Key Factors Influencing Solubility

Impact of pH and Ionization

The solubility of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is fundamentally governed by its acidic nature. The relationship between pH, pKa, and the ratio of the ionized (A⁻) to unionized (HA) forms is described by the Henderson-Hasselbalch equation.

pH = pKa + log([A⁻]/[HA])

The total aqueous solubility (S_total) is the sum of the intrinsic solubility of the unionized form (S₀) and the concentration of the ionized form. Since the ionized salt is typically much more soluble than the neutral form, the equation simplifies to:

S_total ≈ S₀ (1 + 10^(pH - pKa))

This relationship demonstrates that as the pH increases above the pKa, the solubility increases exponentially. For a drug development professional, this means that the formulation's microenvironment pH or the pH of the gastrointestinal tract will have a profound impact on the drug's dissolution and absorption.

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) HA HA (Unionized Form) Predominates Low Aqueous Solubility Equilibrium pKa HA->Equilibrium + OH⁻ A_minus A⁻ (Ionized Form) Predominates High Aqueous Solubility Equilibrium->A_minus + H₂O

Caption: pH-dependent equilibrium of the carboxylic acid.

Impact of Solid-State Properties: Polymorphism

It is crucial to recognize that solubility is a property not just of the molecule, but of its solid, crystalline form. A single compound can often crystallize into multiple different forms, known as polymorphs, each with a unique crystal lattice arrangement.[17]

  • Metastable vs. Stable Forms: Different polymorphs have different lattice energies. A less stable (metastable) form will generally have a higher solubility and faster dissolution rate than the most stable form.[18]

  • Developmental Risk: However, a metastable form can convert to the more stable, less soluble form over time, which could have disastrous consequences for a drug product's shelf-life and bioavailability.[17] Therefore, a thorough polymorphic screen is a mandatory part of drug development to identify all possible crystal forms and select the one with the optimal balance of solubility and stability.

Strategies for Solubility Enhancement

If the intrinsic solubility of the desired crystal form is too low for therapeutic use, several formulation strategies can be employed.

  • Salt Formation: This is the most common and direct approach for an acidic compound. Reacting the carboxylic acid with a pharmaceutically acceptable base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) creates a salt form with significantly higher aqueous solubility and a faster dissolution rate.[6][19]

  • Co-crystallization: A more advanced crystal engineering technique involves forming a co-crystal, which is a multi-component crystal containing the API and a benign co-former held together by non-covalent bonds.[20] Co-crystals can modify the physicochemical properties of the API, often leading to improved solubility and dissolution without needing to create an ionic salt.[21]

  • Particle Size Reduction: Decreasing the particle size of the API (e.g., through micronization or nanosizing) increases the surface area available for dissolution, which can improve the dissolution rate according to the Noyes-Whitney equation.[6]

Conclusion

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a molecule with poor intrinsic aqueous solubility due to its lipophilic and crystalline nature. However, its carboxylic acid moiety provides a critical handle for pH-dependent solubility manipulation. A thorough understanding and experimental characterization of its solubility profile, pKa, and solid-state properties are essential for any further development. By employing robust methodologies like the shake-flask method and potentiometric titration, and by considering advanced strategies such as salt formation or co-crystallization, researchers can overcome the challenges posed by its low solubility to unlock its therapeutic potential.

References

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An In-depth Technical Guide to the Synthesis of 3-Aryl-5-Methylisoxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-aryl-5-methylisoxazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique combination of electronic and steric properties allows for potent and selective interactions with a variety of biological targets. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this important class of molecules. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of key synthetic routes, offers detailed experimental protocols for their practical implementation, and presents a comparative analysis of these methodologies. Our focus is on providing not just a collection of procedures, but a foundational understanding of the chemical logic that drives the synthesis of these valuable compounds.

Introduction: The Significance of the Isoxazole Core in Drug Discovery

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique set of physicochemical properties, including the ability to act as a bioisostere for amide and ester functionalities, engage in hydrogen bonding, and participate in π-stacking interactions.[1][2] Consequently, isoxazole derivatives have found widespread application in drug discovery, with examples spanning anti-inflammatory, antibacterial, antiviral, and anticancer agents.[2][3]

The 3-aryl-5-methylisoxazole-4-carboxylic acid moiety, in particular, has proven to be a highly successful pharmacophore. The aryl group at the 3-position allows for extensive derivatization to modulate target affinity and selectivity. The methyl group at the 5-position can influence metabolic stability and binding pocket interactions. Finally, the carboxylic acid at the 4-position often serves as a key anchoring group, forming critical interactions with biological targets.[4] A notable example of a drug featuring this core is Leflunomide, an immunosuppressive disease-modifying antirheumatic drug (DMARD).[2]

This guide will explore the primary synthetic pathways to this versatile scaffold, with a focus on providing practical, reproducible, and scalable methodologies.

Key Synthetic Strategies

The synthesis of 3-aryl-5-methylisoxazole-4-carboxylic acids can be broadly categorized into two main approaches: construction of the isoxazole ring with the carboxylic acid precursor already in place, or formation of the isoxazole core followed by introduction or unmasking of the carboxylic acid functionality. We will explore the most robust and widely employed methods within these categories.

Synthesis from β-Dicarbonyl Compounds and Hydroxylamine

One of the most classical and reliable methods for the construction of the isoxazole ring is the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] This approach offers a high degree of regioselectivity, which can be controlled by the nature of the substituents on the dicarbonyl precursor and the reaction conditions.[6]

2.1.1. From β-Ketoesters: The Claisen Condensation-Cyclization Approach

This strategy typically begins with the Claisen condensation of an aryl methyl ketone with a dialkyl oxalate to generate a 1,3-diketoester. This intermediate is then cyclized with hydroxylamine hydrochloride to afford the ethyl 3-aryl-5-methylisoxazole-4-carboxylate, which is subsequently hydrolyzed to the target carboxylic acid.

A variation of this approach involves the reaction of ethyl acetoacetate with triethylorthoformate to form ethyl ethoxymethyleneacetoacetate. This intermediate is then reacted with hydroxylamine to yield the ethyl 5-methylisoxazole-4-carboxylate, which can be further functionalized. A key advantage of this method is the high quality of the final product, often with minimal isomeric impurities.[7]

Mechanism: The reaction proceeds through the initial formation of a mono-oxime at one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization, where the hydroxyl group of the oxime attacks the remaining carbonyl group. Subsequent dehydration of the resulting heterocyclic intermediate leads to the formation of the aromatic isoxazole ring. The regioselectivity of the initial oximation is crucial in determining the final substitution pattern of the isoxazole.[5]

Workflow for Synthesis from β-Ketoesters

G cluster_0 Step 1: Diketoester Formation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Hydrolysis ArylMethylKetone Aryl Methyl Ketone Diketoester Aryl 1,3-Diketoester ArylMethylKetone->Diketoester NaOEt, EtOH DiethylOxalate Diethyl Oxalate DiethylOxalate->Diketoester IsoxazoleEster Ethyl 3-Aryl-5-methylisoxazole-4-carboxylate Diketoester->IsoxazoleEster Reflux Hydroxylamine Hydroxylamine HCl Hydroxylamine->IsoxazoleEster CarboxylicAcid 3-Aryl-5-methylisoxazole-4-carboxylic Acid IsoxazoleEster->CarboxylicAcid Acid or Base Hydrolysis G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Final Product Aldoxime Aryl Aldoxime HydroximoylChloride Hydroximoyl Chloride Aldoxime->HydroximoylChloride NCS NitrileOxide Aryl Nitrile Oxide HydroximoylChloride->NitrileOxide Et3N, -HCl Isoxazole 3-Aryl-5-methylisoxazole-4-carboxylate NitrileOxide->Isoxazole Alkyne Substituted Alkyne (with COOR group) Alkyne->Isoxazole CarboxylicAcid 3-Aryl-5-methylisoxazole-4-carboxylic Acid Isoxazole->CarboxylicAcid Hydrolysis

Caption: General mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis.

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis of 3-aryl-5-methylisoxazole-4-carboxylic acids. Researchers should adapt these procedures based on the specific substrate and scale of the reaction.

Protocol 1: Synthesis from Ethyl Acetoacetate and Triethylorthoformate

This protocol is adapted from a procedure for the synthesis of Leflunomide precursors. [7][8] Step 1: Synthesis of Ethyl Ethoxymethyleneacetoacetate

  • In a round-bottom flask equipped with a reflux condenser and a distillation apparatus, combine ethylacetoacetate (1.0 eq), triethylorthoformate (1.2 eq), and acetic anhydride (1.5 eq).

  • Heat the mixture to 100-110 °C and maintain for 4-6 hours, distilling off the ethyl acetate formed during the reaction.

  • After the reaction is complete, allow the mixture to cool to room temperature. The crude ethyl ethoxymethyleneacetoacetate can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate

  • In a separate flask, dissolve hydroxylamine sulfate (1.1 eq) in water and cool the solution to 0-5 °C.

  • In the main reaction vessel, dissolve the crude ethyl ethoxymethyleneacetoacetate (1.0 eq) and sodium acetate (1.2 eq) in ethanol. Cool this mixture to -5 to 0 °C.

  • Slowly add the cold hydroxylamine sulfate solution to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-3 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours.

  • Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude ethyl 5-methylisoxazole-4-carboxylate.

Step 3: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid

  • To the crude ethyl 5-methylisoxazole-4-carboxylate (1.0 eq), add a 2:1 mixture of acetic acid and concentrated hydrochloric acid. [8]2. Heat the mixture to reflux for 8-10 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to afford the 5-methylisoxazole-4-carboxylic acid.

Note: The aryl group at the 3-position would be introduced in a subsequent step, for example, through functionalization of the isoxazole ring or by starting with an appropriately substituted β-ketoester.

Protocol 2: Hydrolysis of Ethyl 3-Aryl-5-Methylisoxazole-4-Carboxylate

This is a general procedure for the final hydrolysis step, which is common to many synthetic routes. [9][10]

  • Dissolve the ethyl 3-aryl-5-methylisoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide (1.2 eq) or another suitable base (e.g., sodium hydroxide) to the solution.

  • Stir the mixture at room temperature for 2 hours, then heat to reflux for an additional 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to a pH of 1-2.

  • Collect the precipitated 3-aryl-5-methylisoxazole-4-carboxylic acid by filtration.

  • Wash the solid with cold water and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Comparative Analysis of Synthetic Routes

Synthetic Route Advantages Disadvantages Key Considerations
From β-Ketoesters - Readily available starting materials.<[7]br>- Often high-yielding and scalable.<[8]br>- Good control over regioselectivity. [6]- May require multiple steps. - Can generate isomeric impurities if not carefully controlled. [8]- Purity of the β-dicarbonyl precursor is crucial.- Reaction conditions for cyclization need to be optimized.
1,3-Dipolar Cycloaddition - High degree of versatility in introducing substituents.<[11][12]br>- Generally high regioselectivity.<[13]br>- Can be performed under mild conditions. [14]- Nitrile oxides can be unstable. - May require the synthesis of specialized alkyne precursors.- Efficient in situ generation of the nitrile oxide is key.- The choice of solvent and base can influence the reaction outcome.

Conclusion and Future Perspectives

The synthesis of 3-aryl-5-methylisoxazole-4-carboxylic acids is a well-established field with a variety of robust and versatile methodologies. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific substitution pattern of the target molecule. The classical approach starting from β-dicarbonyl compounds remains a highly reliable and scalable option, particularly for industrial applications. The 1,3-dipolar cycloaddition strategy, on the other hand, offers greater flexibility for the synthesis of diverse libraries of compounds, which is invaluable in the context of drug discovery.

Future research in this area is likely to focus on the development of more sustainable and efficient synthetic methods. This may include the use of novel catalytic systems, flow chemistry approaches, and greener reaction media. Furthermore, the exploration of new methods for the late-stage functionalization of the isoxazole core will continue to be an active area of investigation, enabling the rapid generation of new analogues with improved pharmacological properties. As our understanding of the biological roles of these compounds continues to grow, so too will the demand for innovative and efficient synthetic strategies to access this important class of molecules.

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3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives for Drug Discovery Professionals

Authored by a Senior Application Scientist

Foreword: The Strategic Value of the Isoxazole Scaffold

In the landscape of modern medicinal chemistry, the isoxazole ring stands out as a "privileged scaffold." This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutics due to its metabolic stability, ability to engage in various non-covalent interactions, and versatile synthetic accessibility.[1][2] Its presence in FDA-approved drugs like the antibiotic Linezolid and the anti-inflammatory agent Leflunomide underscores its clinical significance.[1][3] This guide focuses on a specific, highly promising subclass: derivatives of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. We will dissect the synthesis, structure-activity relationships (SAR), and therapeutic potential of this scaffold, providing researchers with a robust framework for its application in drug development programs.

Core Moiety Analysis: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid

The parent compound, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, serves as an exceptional starting point for chemical library development. A strategic analysis of its constituent parts reveals why:

  • The Isoxazole Core: Provides a rigid, planar scaffold that correctly orients its substituents in three-dimensional space for optimal target engagement. Its electron-rich nature allows for diverse molecular interactions.[2]

  • The 3-(4-Bromophenyl) Group: The introduction of a halogen, specifically bromine at the para-position of the phenyl ring, is a well-established strategy in medicinal chemistry. This modification often enhances biological potency by increasing lipophilicity, which can improve membrane permeability, and by enabling halogen bonding, a crucial interaction with many biological targets.[4]

  • The 5-Methyl Group: A small alkyl group at this position can provide beneficial steric effects, influencing the molecule's conformation and interaction with target proteins.

  • The 4-Carboxylic Acid Group: This is the primary handle for derivatization. As a versatile functional group, it can be converted into amides, esters, and other bioisosteres to modulate physicochemical properties such as solubility, pKa, and hydrogen bonding capacity, which are critical for pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties of the Core Compound

A clear understanding of the starting material's properties is fundamental.

PropertyValueReference
Molecular Formula C₁₁H₈BrNO₃[5][6]
Molecular Weight 282.09 g/mol
Appearance Powder
Melting Point 216-218 °C
CAS Number 91182-58-0

Synthetic Strategy: From Core to Library

A robust and scalable synthetic route is paramount for any drug discovery campaign. The synthesis of the 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid core and its subsequent derivatization can be achieved through a reliable and well-documented chemical pathway.

Synthesis of the Core Scaffold

The most common approach involves a [3+2] cycloaddition reaction, where a nitrile oxide is generated in situ and reacts with a β-dicarbonyl compound. This method provides high regioselectivity, which is crucial for avoiding the formation of difficult-to-separate isomers.[7]

G cluster_0 Step 1: Oxime Formation & Chlorination cluster_1 Step 2: [3+2] Cycloaddition & Saponification A 4-Bromobenzaldehyde C 4-Bromobenzaldehyde Oxime A->C Reaction with B B Hydroxylamine E 4-Bromobenzohydroximoyl Chloride (Nitrile Oxide Precursor) C->E Reaction with D D N-Chlorosuccinimide (NCS) H Ethyl 3-(4-bromophenyl)-5- methylisoxazole-4-carboxylate E->H Reaction with F in presence of G F Ethyl Acetoacetate (Dipolarophile) G Base (e.g., Triethylamine) J 3-(4-Bromophenyl)-5-methylisoxazole -4-carboxylic Acid (Core Compound) H->J Hydrolysis via I I Saponification (e.g., NaOH, then H+)

Caption: General workflow for the synthesis of the core compound.

Detailed Experimental Protocol: Synthesis of the Core

This protocol is a representative example based on established methodologies. Researchers should adapt it based on specific laboratory conditions and safety protocols.

  • Preparation of 4-Bromobenzohydroximoyl Chloride:

    • To a solution of 4-bromobenzaldehyde oxime (1 equivalent) in N,N-dimethylformamide (DMF), add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C.[7]

    • Allow the mixture to stir at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the hydroximoyl chloride, which is often used in the next step without further purification.

  • Cycloaddition and Ester Formation:

    • Dissolve the crude 4-bromobenzohydroximoyl chloride in a suitable solvent such as dichloromethane (CH₂Cl₂).

    • Add ethyl acetoacetate (2 equivalents) to the solution.[7]

    • Cool the mixture in an ice bath and add triethylamine (1.1 equivalents) dropwise. The triethylamine acts as a base to generate the nitrile oxide in situ.[7]

    • Stir the reaction at room temperature for 2-4 hours until completion (monitored by TLC).

    • Wash the reaction mixture with water, dry the organic phase, and concentrate. Purify the resulting crude ester by column chromatography or recrystallization.

  • Saponification to the Carboxylic Acid:

    • Dissolve the purified ethyl ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 1-2 hours.

    • Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid (e.g., 2N HCl) until a precipitate forms (typically pH 2-3).

    • Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield the final 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.[8]

Derivatization via the Carboxylic Acid Handle

The true power of this scaffold lies in the ease of its derivatization. The carboxylic acid is readily converted into a diverse library of amides, a cornerstone of medicinal chemistry for improving biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

G cluster_amide Amide Synthesis Core Core Compound (R-COOH) Amide Amide Derivatives (R-CONHR') Core->Amide + Amine Coupling Amide Coupling Reagents (e.g., HATU, EDCI) Coupling->Amide Amine Diverse Amine Library (R'-NH₂)

Caption: Derivatization workflow for creating an amide library.

Protocol: General Amide Coupling

  • Suspend the core carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF or CH₂Cl₂).

  • Add an amide coupling reagent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

  • Stir for 10-15 minutes to activate the carboxylic acid.

  • Add the desired amine (1.2 equivalents) and stir at room temperature overnight.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final amide derivative using column chromatography or preparative HPLC.

Biological Activity and Structure-Activity Relationships (SAR)

Derivatives of the isoxazole scaffold are known to possess a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][9] The 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxamide framework, in particular, has shown significant promise.

Key SAR Insights

Structure-activity relationship studies are crucial for optimizing lead compounds. For this scaffold, several key trends have been observed in the literature:

  • The 4-Bromophenyl Moiety is Often Essential: The presence of the bromo-substituent at the para-position is frequently correlated with higher potency.[4] This is likely due to a combination of favorable hydrophobic interactions and the potential for halogen bonding within the target's active site.

  • The Amide Linker is a Critical Modulator: The nature of the R' group in the amide derivative (R-CONHR') dramatically influences activity.

    • Small, aliphatic amines can explore small hydrophobic pockets.

    • Aromatic or heteroaromatic amines can introduce additional π-stacking or hydrogen bonding interactions.

    • Amines with basic centers (e.g., piperidine, piperazine) can improve aqueous solubility and form salt bridges with acidic residues in the target protein.

G cluster_main img Core 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxamide Scaffold SAR1 Para-Bromo Group: - Often enhances potency - Halogen bonding - Increased lipophilicity Core->SAR1 Position 3 SAR2 Isoxazole Ring: - Rigid scaffold - Orients substituents Core->SAR2 Core SAR3 Amide 'R' Group: - Key for SAR exploration - Modulates solubility & target interaction - Aromatic groups can add π-stacking Core->SAR3 Position 4

Caption: Key structure-activity relationship points on the scaffold.

Example Application: Anticancer Activity

Many heterocyclic compounds, including thiazoles and isoxazoles bearing a 4-bromophenyl group, have demonstrated promising anticancer activity.[10] While specific data for the titular compound series requires targeted screening, related structures suggest potential mechanisms such as kinase inhibition or disruption of protein-protein interactions.

For instance, a hypothetical screening of a library of amide derivatives against a cancer cell line like MCF-7 (human breast adenocarcinoma) might yield the following illustrative data:

Compound IDAmine Moiety (R'-NH₂)IC₅₀ (µM)Notes
CORE-ACID ->100The parent acid is inactive.
DERIV-01 Aniline25.4Aromatic amine shows moderate activity.
DERIV-02 4-Fluoroaniline10.2Electron-withdrawing group improves potency.
DERIV-03 Benzylamine50.8Increased flexibility reduces activity.
DERIV-04 Piperidine8.5Alicyclic amine shows good activity, likely due to improved physicochemical properties.

Note: This table is illustrative and designed to demonstrate SAR principles.

Future Perspectives and Drug Development

The 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid scaffold is a high-potential starting point for drug discovery programs targeting a range of diseases.

Key Strengths:

  • Synthetic Tractability: The straightforward and high-yielding synthesis allows for the rapid generation of large, diverse chemical libraries.

  • Favorable Physicochemical Properties: The core structure occupies a favorable region of chemical space, and the carboxylic acid handle allows for fine-tuning of properties like solubility and permeability.

  • Proven Pharmacophore: The isoxazole ring and the 4-bromophenyl group are both well-represented in known bioactive molecules.

Future Research Directions:

  • Broad Screening: Synthesize a diverse library of amide derivatives and screen them against a wide panel of biological targets (e.g., kinases, GPCRs, proteases) and disease models (cancer, inflammation, infectious diseases).

  • Bioisosteric Replacement: Replace the carboxylic acid with other acidic bioisosteres, such as tetrazoles, to explore different binding modes and improve metabolic stability.

  • In-depth ADME/Tox Profiling: For the most promising hits, conduct comprehensive in vitro and in vivo studies to assess their drug-like properties and safety profiles.

By leveraging the strategic advantages of this scaffold, research organizations can significantly enhance their discovery pipelines and accelerate the development of next-generation therapeutics.

References

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  • MDPI. (2023, February 2). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from MDPI. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of the novel isoxazole derivatives from acridone against Escherichia coli. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
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  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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  • PubChem. (n.d.). 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from PubChem. [Link]

  • MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Retrieved from MDPI. [Link]

  • IndiaMART. (n.d.). 3-(4-Bromophenyl)-5-Methylisoxazole-4- Carboxylic Acid, Liquid. Retrieved from IndiaMART. [Link]

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  • MDPI. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from MDPI. [Link]

  • PubMed Central. (2019, April 23). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from PubMed Central. [Link]

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The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Isoxazole Compounds

Abstract

The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry. Its inherent physicochemical properties, metabolic stability, and capacity to engage in diverse non-covalent interactions have established it as a "privileged scaffold," consistently yielding compounds with a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the biological activities of isoxazole-containing molecules, with a specific focus on their applications in oncology and inflammatory diseases. We will explore the intricate mechanisms of action, structure-activity relationships, and provide detailed, field-proven experimental protocols for their evaluation, designed for researchers, scientists, and drug development professionals.

Introduction: The Isoxazole Moiety

The isoxazole ring is an integral structural motif in a multitude of biologically active compounds, including several FDA-approved pharmaceuticals.[1][2] Its unique electronic configuration and steric properties allow it to serve as a versatile building block in drug design. The presence of the nitrogen and oxygen heteroatoms provides sites for hydrogen bonding, while the aromatic ring can participate in π–π stacking and hydrophobic interactions, crucial for high-affinity binding to biological targets.[1] This guide will dissect two of the most significant therapeutic areas where isoxazole derivatives have made a substantial impact: anti-inflammatory and anticancer applications.

Anti-Inflammatory Activity: Targeting the Cyclooxygenase (COX) Pathway

A primary mechanism for the anti-inflammatory effects of many isoxazole compounds is the inhibition of cyclooxygenase (COX) enzymes.[3] These enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of pain and inflammation.[4][5] While COX-1 is constitutively expressed and plays a role in gastrointestinal protection, COX-2 is inducible and its expression is significantly upregulated during inflammation.[5] Therefore, selective inhibition of COX-2 over COX-1 is a key strategy to develop anti-inflammatory drugs with reduced gastrointestinal side effects.[3][5]

Mechanism of Action: Selective COX-2 Inhibition

The isoxazole-containing drug Valdecoxib serves as an exemplary case study. Valdecoxib is a potent and selective COX-2 inhibitor that was previously used for the treatment of arthritis and dysmenorrhea.[4][6] The drug binds to the active site of the COX-2 enzyme, preventing arachidonic acid from accessing the catalytic domain. This blockade of prostaglandin synthesis leads to the alleviation of inflammation and pain.[1][7] The selectivity for COX-2 is attributed to the specific structural features of the isoxazole scaffold and its substituents, which allow it to fit into the larger, more flexible active site of COX-2, while sterically hindering its entry into the narrower COX-1 active site.

Signaling Pathway: COX-2 Mediated Inflammation

The following diagram illustrates the inflammatory cascade and the point of intervention for isoxazole-based COX-2 inhibitors.

COX2_Pathway membrane Cell Membrane (Phospholipids) pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid (AA) pla2->aa releases cox2 COX-2 Enzyme aa->cox2 substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts pgs Prostaglandin Synthases pgh2->pgs substrate prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins produces inflammation Inflammation Pain, Fever, Swelling prostaglandins->inflammation mediates isoxazole Isoxazole Inhibitor (e.g., Valdecoxib) isoxazole->cox2 stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) stimuli->pla2 activates Anticancer_Workflow synthesis Synthesis of Isoxazole Library invitro In Vitro Screening (e.g., MTT Assay) synthesis->invitro ic50 Determine IC50 Values invitro->ic50 cell_lines Panel of Cancer Cell Lines cell_lines->invitro hit_id Hit Identification (Potent & Selective) ic50->hit_id moa Mechanism of Action Studies hit_id->moa lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt invivo In Vivo Studies (Animal Models) hit_id->invivo apoptosis Apoptosis Assays (e.g., Annexin V) moa->apoptosis cell_cycle Cell Cycle Analysis moa->cell_cycle lead_opt->synthesis

Caption: General workflow for the discovery of isoxazole-based anticancer agents.

Data Presentation: Cytotoxicity of Isoxazole Derivatives

The cytotoxic activity of novel compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The table below summarizes the IC50 values for representative isoxazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 Value (µM)Reference
Isoxazole Derivative 2K562 (Leukemia)0.018 ± 0.00069[8]
Isoxazole Derivative 5K562 (Leukemia)0.035 ± 0.0062[8]
Isoxazole-Curcumin 40MCF-7 (Breast)3.97[9]
Diosgenin-Isoxazole 24MCF-7 (Breast)9.15 ± 1.30[2][9]
Diosgenin-Isoxazole 24A549 (Lung)14.92 ± 1.70[2][9]
Monoterpene-Isoxazoline 16cHT1080 (Fibrosarcoma)9.02[2][9]

Note: Lower IC50 values indicate higher potency.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [10]It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells. [11] I. Materials & Reagents:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Test Isoxazole Compound

  • Sterile 96-well flat-bottom culture plates

  • Phosphate-buffered saline (PBS)

II. Assay Procedure: [11][12]1. Cell Seeding:

  • Harvest and count cells that are in the exponential growth phase.
  • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).
  • Include wells with medium only to serve as a blank control.
  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
  • Cell Treatment:
  • Prepare serial dilutions of the test isoxazole compound in complete culture medium.
  • After 24 hours, carefully remove the medium from the wells.
  • Add 100 µL of the compound dilutions to the respective wells. Include untreated wells (vehicle control, e.g., DMSO) and a positive control (e.g., Doxorubicin).
  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
  • MTT Addition and Incubation:
  • Following treatment, carefully aspirate the medium.
  • Add 100 µL of fresh medium and 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.
  • Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will form visible purple formazan crystals.
  • Formazan Solubilization:
  • Carefully aspirate the MTT-containing medium without disturbing the crystals.
  • Add 150-200 µL of DMSO to each well to dissolve the formazan.
  • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
  • Absorbance Measurement:
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance. [11] III. Data Analysis:
  • Calculate Percent Viability:

    • Corrected Absorbance = Absorbance_sample - Absorbance_blank

    • % Viability = (Corrected Absorbance_treated / Corrected Absorbance_control) * 100

  • Determine IC50: Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. [13]For anti-inflammatory COX-2 inhibitors, the presence of a sulfonamide group on one of the aryl substituents is often critical for selectivity. [6]In the context of anticancer agents, modifications to the aryl groups attached to the isoxazole ring can significantly modulate cytotoxic potency. For instance, the presence of electron-withdrawing groups, such as halogens, on a benzene ring substituent can enhance cytotoxic effects. [14] The continued exploration of the isoxazole scaffold is a promising avenue for modern pharmaceutical research. The development of multi-targeted therapies and the application of computational methods, such as molecular docking, will further accelerate the discovery of novel isoxazole-based drugs with improved efficacy and safety profiles. [15][16]The versatility and proven track record of this remarkable heterocycle ensure its continued importance in addressing unmet medical needs.

References

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An In-depth Technical Guide to 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, established and theoretical synthesis pathways, and its potential as a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of the Isoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is found in a variety of natural products and synthetically developed molecules that exhibit a broad range of biological activities.[1][2] The isoxazole ring is a versatile pharmacophore, contributing to the molecule's electronic properties, stability, and ability to form key interactions with biological targets.[3][4] Derivatives of isoxazole have been successfully developed into drugs with anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][2][5]

The subject of this guide, 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid, incorporates several key features that make it a compelling candidate for further investigation in drug discovery programs. The presence of the bromophenyl group offers a site for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries. The carboxylic acid moiety provides a handle for amide bond formation or other modifications to modulate physicochemical properties and target engagement.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a drug candidate.

PropertyValueSource
CAS Number 91182-58-0
Molecular Formula C₁₁H₈BrNO₃[6]
Molecular Weight 282.09 g/mol
Melting Point 216-218 °C
Appearance Powder
Storage Temperature 2-8°C
SMILES String Cc1onc(-c2ccc(Br)cc2)c1C(O)=O
InChI Key DTWRRPFCWHWFSM-UHFFFAOYSA-N

Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Proposed Synthetic Pathway

The synthesis of the target molecule can be logically approached through the formation of the isoxazole ring, followed by the introduction and modification of the carboxylic acid functionality. A common and effective method for constructing the 3,5-disubstituted isoxazole ring is the reaction of a β-diketone with hydroxylamine.

Synthetic Pathway cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Isoxazole Ring Formation cluster_2 Step 3: Saponification 4-bromobenzaldehyde 4-Bromobenzaldehyde diketone Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate 4-bromobenzaldehyde->diketone Base (e.g., NaOEt) ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->diketone isoxazole_ester Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate diketone->isoxazole_ester hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->isoxazole_ester target_molecule 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid isoxazole_ester->target_molecule Base (e.g., NaOH), then Acid

Caption: Proposed three-step synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Detailed Experimental Protocol

The following is a theoretical, step-by-step protocol based on analogous syntheses of similar isoxazole derivatives.[7][8]

Step 1: Synthesis of Ethyl 2-(4-bromobenzoyl)-3-oxobutanoate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere, add ethyl acetoacetate dropwise at 0 °C.

  • Stir the resulting solution for 30 minutes at room temperature.

  • Add a solution of 4-bromobenzoyl chloride in anhydrous toluene dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-bromobenzoyl)-3-oxobutanoate.

Step 2: Synthesis of Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

  • Dissolve the ethyl 2-(4-bromobenzoyl)-3-oxobutanoate from the previous step in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate.

Step 3: Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

  • To a solution of ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate in a mixture of ethanol and water, add sodium hydroxide.

  • Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with dilute hydrochloric acid to a pH of 2-3, resulting in the precipitation of the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid is not extensively reported, the broader class of isoxazole-containing compounds has demonstrated a wide array of pharmacological activities.[1][2] The structural alerts within this molecule suggest several potential therapeutic applications.

A related compound, 3-(4-bromophenyl)-5-methylisoxazole-4-carboxaldehyde, serves as a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[9] This suggests that the carboxylic acid analog may also possess similar activities or serve as a more advanced intermediate for such agents.

The general biological activities of isoxazoles are summarized below:

  • Anti-inflammatory Activity: Many isoxazole derivatives have been reported to exhibit potent anti-inflammatory effects.[2]

  • Anticancer Activity: The isoxazole scaffold is present in numerous compounds with demonstrated anticancer properties.[2][5]

  • Antimicrobial Activity: Isoxazole derivatives have shown promise as antibacterial and antifungal agents.[2]

  • Neuroprotective Effects: Certain isoxazoles have been investigated for their potential in treating neurodegenerative disorders.[1]

The following diagram illustrates the potential therapeutic areas for isoxazole derivatives:

Biological Activities Isoxazole_Core Isoxazole Core Scaffold Anti_Inflammatory Anti-inflammatory Isoxazole_Core->Anti_Inflammatory Anticancer Anticancer Isoxazole_Core->Anticancer Antimicrobial Antimicrobial Isoxazole_Core->Antimicrobial Neuroprotection Neuroprotection Isoxazole_Core->Neuroprotection

Caption: Potential therapeutic applications of the isoxazole scaffold.

Future Directions and Conclusion

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid represents a valuable building block for the synthesis of novel bioactive molecules. Its straightforward, albeit theoretical, synthesis allows for the generation of sufficient quantities for further investigation. The presence of multiple functional groups provides opportunities for the creation of diverse chemical libraries for high-throughput screening.

Future research should focus on:

  • Optimization and validation of the proposed synthetic route.

  • Biological screening of the title compound and its derivatives against a panel of relevant targets, particularly those involved in inflammation and oncology.

  • Structure-activity relationship (SAR) studies to identify key structural features that enhance biological activity and selectivity.

  • Elucidation of the mechanism of action for any identified bioactive derivatives.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Medicinal Chemistry Perspective of Fused Isoxazole Deriv
  • Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI.
  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde. Chem-Impex.
  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97%. Sigma-Aldrich.
  • 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3). PubChemLite.
  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. Sigma-Aldrich.
  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC - NIH.
  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

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safety and handling of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No: 91182-58-0). It is intended for researchers, scientists, and drug development professionals who work with this compound. The information herein is synthesized from material safety data sheets, regulatory guidance, and established laboratory best practices to ensure a trustworthy and authoritative resource.

Section 1: Compound Profile and Hazard Identification

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic building block frequently utilized in medicinal chemistry and drug discovery.[1] Its structure, incorporating a bromophenyl group and a carboxylic acid moiety on an isoxazole core, makes it a valuable intermediate for synthesizing a range of biologically active molecules.[1][2] However, the same structural features necessitate a thorough understanding of its potential hazards.

Chemical and Physical Properties

A summary of the key physical and chemical properties is essential for anticipating its behavior under laboratory conditions.

PropertyValueSource(s)
CAS Number 91182-58-0[3]
Molecular Formula C₁₁H₈BrNO₃[3][4]
Molecular Weight 282.09 g/mol [3]
Appearance Powder[3][5]
Melting Point 216-218 °C[3][5]
Boiling Point 411.4 ± 40.0 °C (Predicted)[5]
Density 1.605 ± 0.06 g/cm³ (Predicted)[5]
Storage Temperature 2-8°C[3][5]
GHS Hazard Identification

The compound is classified as hazardous under the Globally Harmonized System (GHS). Adherence to the following warnings is mandatory.

Pictogram GHS07 (Exclamation Mark)[3]
Signal Word Warning [3][6]
Hazard Statements H302: Harmful if swallowed.[3][6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6]
Hazard Class Acute Toxicity 4 (Oral)[3]

Section 2: The Science of Safety - Understanding the Risks

A proactive safety culture is built on understanding the causality behind stated hazards. This section delves into the toxicological and chemical reactivity risks associated with 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Toxicological Profile

The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of the dust.[7][8]

  • Skin and Eye Irritation: As a carboxylic acid and a fine powder, the compound poses a significant risk of irritation.[6] Contact with the skin can cause redness and irritation.[6] In the eyes, it can lead to serious irritation, characterized by pain, watering, and redness.[6]

  • Respiratory Irritation: Inhalation of the powder can irritate the respiratory tract, leading to symptoms such as coughing and shortness of breath.[6]

Chemical Stability and Reactivity

Understanding the chemical stability is key to safe storage and handling, preventing unintended reactions.

  • Stability: The compound is stable under normal laboratory conditions and recommended storage.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and reducing agents.[7] The carboxylic acid functional group will react exothermically with bases. Strong oxidizing agents may lead to vigorous, uncontrolled reactions.

  • Hazardous Decomposition Products: Under combustion, this compound may produce hazardous gases including carbon monoxide (CO), carbon dioxide (CO₂), and nitrogen oxides (NOx).[7] Given the presence of bromine, the formation of hydrogen bromide gas is also possible under fire conditions.

Section 3: The Researcher's Protocol - From Receipt to Disposal

A self-validating system of protocols ensures safety at every stage of the compound's lifecycle in the laboratory.

Risk Assessment and Planning

Prior to any experiment, a thorough risk assessment must be conducted. This is not merely a paperwork exercise but a critical scientific evaluation of the potential hazards and the control measures required.

Risk_Assessment_Workflow cluster_planning Phase 1: Planning cluster_controls Phase 2: Control Measures cluster_review Phase 3: Final Review A Identify Hazards (H302, H315, H319, H335) C Define Experimental Steps (Weighing, Dissolution, Reaction) A->C B Review Incompatibilities (Bases, Oxidizers) B->C D Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, N95 Mask) C->D E Designate Engineering Controls (Chemical Fume Hood) C->E F Prepare Emergency Equipment (Eyewash, Safety Shower, Spill Kit) C->F G Develop Standard Operating Procedure (SOP) D->G E->G F->G H Review SOP with all personnel G->H I Proceed with Experiment H->I

Caption: Risk Assessment Workflow for Chemical Handling.

Step-by-Step Handling Protocol

This protocol outlines the mandatory steps for safely handling the powdered compound.

  • Preparation:

    • Ensure the designated chemical fume hood is operational and uncluttered.

    • Don all required PPE: Nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[3] A dust mask (N95 or equivalent) is required when handling the powder outside of a glovebox.[3]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware) and solvents within the fume hood.

    • Position a waste container for contaminated consumables within the hood.

  • Weighing and Transfer:

    • Perform all weighing operations within the fume hood to contain any airborne dust.

    • Carefully open the container. Avoid creating puffs of dust.

    • Use a clean spatula to transfer the desired amount of powder to a weigh boat.

    • Tightly reseal the main container immediately after dispensing.[6]

    • Transfer the weighed powder to the reaction vessel. If adding to a solvent, do so slowly to avoid splashing.

  • Storage:

    • Store the compound in its original, tightly sealed container.[6][7]

    • Keep in a cool, dry, and well-ventilated area designated for chemical storage.[7][8]

    • The recommended storage temperature is 2-8°C.[3][5]

    • Store away from incompatible materials, particularly strong bases and oxidizing agents.[7]

  • Disposal:

    • Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations.[6]

    • This compound should be treated as hazardous waste. Do not dispose of it down the drain.

    • Contaminated items (gloves, weigh boats, paper towels) must be collected in a designated, sealed hazardous waste container.[6]

Section 4: Emergency Preparedness

Rapid and correct response during an emergency is critical to mitigating harm.

Exposure Response

Emergency_Response cluster_routes cluster_actions Start Exposure Event Occurs Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion WashSkin Wash with plenty of water for at least 15 minutes. [1] Remove contaminated clothing. Skin->WashSkin RinseEyes Rinse cautiously with water for several minutes. [1] Remove contact lenses. Continue rinsing. Eyes->RinseEyes FreshAir Move person to fresh air. [1] Provide oxygen if breathing is difficult. Inhalation->FreshAir RinseMouth Rinse mouth. [1] Do NOT induce vomiting. Get medical help. Ingestion->RinseMouth GetHelp Seek Immediate Medical Attention WashSkin->GetHelp RinseEyes->GetHelp FreshAir->GetHelp RinseMouth->GetHelp

Caption: First-Aid Response to Chemical Exposure.

Accidental Release Measures

In the event of a spill:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spread of the powder. Avoid sweeping or any action that could make the dust airborne.

  • Clean-up:

    • Wear appropriate PPE, including respiratory protection.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the material into a designated hazardous waste container.

    • Wipe the area with a wet cloth to remove any remaining residue, and place the cloth in the waste container.

  • Decontaminate: Clean the spill area thoroughly.

Section 5: Conclusion

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a compound with significant utility in scientific research. Its safe use hinges on a disciplined approach that combines a thorough understanding of its hazards with the consistent application of robust safety protocols. By integrating the principles and procedures outlined in this guide—from proactive risk assessment to diligent emergency preparedness—researchers can mitigate the risks and handle this compound with confidence and security.

References

  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde Safety Data Sheets. Echemi. [URL: https://www.echemi.com/msds/3-(4-bromophenyl)-5-methylisoxazole-4-carboxaldehyde-cas1119449-35-2.html]
  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/701434]
  • Safety Data Sheet for 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid. Fisher Scientific. (Note: This is for a closely related chloro-analog, providing insights into general isoxazole-carboxylic acid reactivity and handling). [URL: https://www.fishersci.com/sds?productName=SB01885DA&productDescription=3-%282-CHLOROPHENYL%29-5-METHYLISOXAZOLE-4-CARBOXYLIC+ACID+97%25&vendorId=VN00033897&countryCode=US&language=en]
  • Safety Data Sheet for 2-(4-Bromophenyl)-2-methylpropanoic acid. ChemScene. [URL: https://www.chemscene.com/attach/product/20201208/CS-M1477_ChemScene.pdf]
  • Safety Data Sheet for 5-Methylisoxazole-4-carboxylic acid. Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=L14628&productDescription=5-METHYLISOXAZOLE-4-CARBOXYLIC+ACID+98%25&vendorId=VN00032119&countryCode=US&language=en]
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5455359/]
  • 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3). PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/22309107]
  • 3-(4-Bromophenyl)-5-Methylisoxazole-4- Carboxylic Acid, Liquid. IndiaMART. [URL: https://www.indiamart.com/proddetail/3-4-bromophenyl-5-methylisoxazole-4-carboxylic-acid-liquid-22634833991.html]
  • 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid Property. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02422075_EN.htm]
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [URL: https://www.researchgate.net/publication/381831828_Synthesis_characterization_of_isoxazole_derivatives_and_evaluation_of_their_antibacterial_antioxidant_and_anticancer_activity]

Sources

Methodological & Application

synthesis protocol for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Introduction

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole core is a key pharmacophore found in a variety of biologically active molecules, exhibiting a wide range of activities including anti-inflammatory, antibacterial, and anticancer properties[1]. The presence of the bromophenyl group provides a handle for further synthetic modifications, such as cross-coupling reactions, making this compound a versatile building block for the synthesis of more complex molecular architectures.

This application note provides a detailed, two-step protocol for the synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. The synthesis proceeds via the formation of the key intermediate, ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate, followed by its hydrolysis to the final carboxylic acid. The protocol is designed for researchers in organic synthesis and drug discovery, providing not only a step-by-step guide but also insights into the underlying chemical principles.

Overall Synthetic Scheme

The synthesis is a two-step process starting from 4-bromobenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride. The first step is a multi-component reaction to form the isoxazole ring and the ethyl ester in a single pot. The second step is a standard saponification to yield the desired carboxylic acid.

Overall Synthesis 4-Bromobenzaldehyde 4-Bromobenzaldehyde Step 1 Step 1: Isoxazole Formation 4-Bromobenzaldehyde->Step 1 Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Step 1 Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Step 1 Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate Step 1->Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate Ethanol, Camphor Sulfonic Acid Step 2 Step 2: Hydrolysis 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid Step 2->3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate->Step 2 1. KOH, Ethanol/Water 2. HCl (aq) Reaction Mechanism cluster_0 Knoevenagel Condensation cluster_1 Reaction with Hydroxylamine cluster_2 Cyclization and Dehydration Aldehyde 4-Bromobenzaldehyde Intermediate_A Knoevenagel Adduct Aldehyde->Intermediate_A Enolate Ethyl Acetoacetate Enolate Enolate->Intermediate_A Intermediate_B Oxime Formation Intermediate_A->Intermediate_B Hydroxylamine Hydroxylamine Hydroxylamine->Intermediate_B Intermediate_C Intramolecular Cyclization Intermediate_B->Intermediate_C Final_Ester Ethyl 3-(4-bromophenyl)-5- methylisoxazole-4-carboxylate Intermediate_C->Final_Ester Dehydration

Sources

Application Note & Protocols: Mastering Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Overview: The Isoxazole Scaffold in Modern Chemistry

The isoxazole ring is a five-membered heterocycle that has earned the status of a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and π-π stacking interactions have made it a cornerstone in the design of therapeutic agents.[3][4] A multitude of FDA-approved drugs, including the antibiotic Sulfamethoxazole, the anti-inflammatory agent Valdecoxib, and the immunosuppressant Leflunomide, feature this versatile core, highlighting its profound impact on human health.[4][5][6][7]

Among the synthetic methodologies available, the 1,3-dipolar cycloaddition stands as the most powerful and widely adopted strategy for constructing the isoxazole ring.[5][8][9][10] This reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene. Its appeal lies in its high efficiency, modularity, and the operational simplicity of often generating the reactive nitrile oxide in situ.

This guide provides an in-depth exploration of the 1,3-dipolar cycloaddition for isoxazole synthesis, moving from core mechanistic principles to detailed, field-proven laboratory protocols and their application in drug discovery.

The Reaction Mechanism: A Concerted Pathway to Complexity

The 1,3-dipolar cycloaddition is a pericyclic reaction where the three atoms of the nitrile oxide (C-N-O) react with two atoms of a π-system (e.g., an alkyne's C≡C bond) in a single, concerted step through a six-electron transition state.[5][9] This elegant mechanism allows for the direct and often highly regioselective formation of the five-membered isoxazole ring.

Caption: General mechanism of a [3+2] cycloaddition.

Causality of Regioselectivity: A critical consideration is the regiochemical outcome. The reaction of a nitrile oxide with an unsymmetrical alkyne can theoretically yield two different regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole.

  • Conventional Conditions: Under thermal conditions, the reaction is primarily governed by frontier molecular orbital (FMO) theory and steric effects, which strongly favor the formation of 3,5-disubstituted isoxazoles .[11]

  • Catalyst Control: The use of specific transition metal catalysts, particularly ruthenium, can alter the regiochemical landscape, providing synthetic access to the less common 3,4-disubstituted isomers .[5][12] This catalytic control is invaluable for expanding the structural diversity of isoxazole libraries.

The Heart of the Reaction: In Situ Generation of Nitrile Oxides

Nitrile oxides are highly reactive and prone to dimerization, making their isolation impractical. Therefore, they are almost always generated in situ from stable precursors, immediately reacting with the dipolarophile present in the reaction mixture.[5][11] The choice of precursor and generation method is dictated by the substrate's functional group tolerance and desired reaction conditions.

NitrileOxideGeneration aldoxime Aldoxime (R-CH=NOH) nitrile_oxide Nitrile Oxide (R-C≡N+-O-) aldoxime->nitrile_oxide Oxidation (e.g., NCS, Bleach) hydroximoyl_chloride Hydroximoyl Chloride (R-C(Cl)=NOH) hydroximoyl_chloride->nitrile_oxide Dehydrohalogenation (e.g., Et3N) nitroalkane Primary Nitroalkane (R-CH2NO2) nitroalkane->nitrile_oxide Dehydration (e.g., PhNCO)

Caption: Common pathways for the in situ generation of nitrile oxides.

Key Generation Methods:

  • Oxidation of Aldoximes: This is arguably the most common and practical laboratory method. Aldoximes are readily prepared from aldehydes and hydroxylamine. Mild oxidizing agents such as sodium hypochlorite (NaOCl, household bleach) or N-Chlorosuccinimide (NCS) efficiently convert the aldoxime to the nitrile oxide.[5][11][13] This method is valued for its mild conditions and operational simplicity.

  • Dehydrohalogenation of Hydroximoyl Chlorides: A classic and robust method involving the treatment of a hydroximoyl chloride with a non-nucleophilic base, such as triethylamine (Et₃N). The base abstracts a proton, leading to the elimination of HCl and formation of the nitrile oxide.[3][13]

  • Dehydration of Primary Nitroalkanes: This method is particularly useful for certain substrates. Dehydrating agents like phenyl isocyanate (PhNCO) or strong acids facilitate the elimination of water from the nitroalkane to yield the nitrile oxide.[13][14]

Enhancing Performance: Catalysis and Green Chemistry Approaches

While thermal cycloadditions are effective, modern synthetic chemistry prioritizes efficiency, selectivity, and sustainability. Catalysis and green chemistry techniques have significantly advanced isoxazole synthesis.

  • Copper(I) Catalysis: Drawing parallels to the renowned Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Cu(I) salts are highly effective catalysts for the reaction between nitrile oxides and terminal alkynes.[15][16] This method often proceeds under mild conditions, provides excellent yields, and reinforces the high regioselectivity for 3,5-disubstituted products.[17][18]

  • Ruthenium(II) Catalysis: Ruthenium complexes are unique in their ability to catalyze the reaction with high efficiency while, in certain cases, favoring the formation of the 3,4-disubstituted regioisomer.[5][12] This provides a crucial tool for accessing scaffolds that are difficult to obtain through other means.

  • Green Synthetic Methodologies: In alignment with the principles of sustainable chemistry, several eco-friendly protocols have been developed.[19][20]

    • Ultrasound-Assisted Synthesis: Sonication can dramatically accelerate reaction rates and improve yields by creating localized high-pressure and high-temperature zones through acoustic cavitation.[19][20]

    • Microwave Irradiation: Microwave-assisted synthesis can reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields.[5][20]

    • Aqueous Media: Performing the reaction in water eliminates the need for volatile organic solvents, simplifying workup and reducing environmental impact.[20]

Laboratory Protocols: From Theory to Practice

The following protocols provide step-by-step guidance for two robust and widely applicable methods for isoxazole synthesis.

Protocol 1: Classic Isoxazole Synthesis via Oxidation of an Aldoxime

Principle: This protocol details the synthesis of a 3,5-disubstituted isoxazole using the in situ generation of a nitrile oxide from an aldoxime via oxidation with commercial bleach, a method known for its simplicity and cost-effectiveness.[5][11]

Caption: Workflow for isoxazole synthesis via aldoxime oxidation.

Materials and Reagents:

Reagent/MaterialQuantity (Example)Purpose
Benzaldehyde oxime1.21 g (10 mmol)Nitrile oxide precursor
Phenylacetylene1.02 g (10 mmol)Dipolarophile
Dichloromethane (DCM)50 mLOrganic solvent
Commercial Bleach (~8.25% NaOCl)~20 mLOxidizing agent
Saturated aq. Na₂SO₃20 mLQuenching agent
Anhydrous Na₂SO₄As neededDrying agent
Silica GelAs neededStationary phase for chromatography
Hexanes/Ethyl AcetateAs neededMobile phase for chromatography

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde oxime (10 mmol, 1.0 eq.) and phenylacetylene (10 mmol, 1.0 eq.) in 50 mL of dichloromethane (DCM).

  • Reaction Initiation: Cool the flask in an ice bath. Begin vigorous stirring to ensure efficient mixing between the organic and aqueous phases.

  • Oxidant Addition: Add commercial bleach (~20 mL) dropwise to the stirring biphasic mixture over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 2-4 hours).

  • Work-up: Transfer the mixture to a separatory funnel. Quench any remaining oxidant by adding saturated aqueous sodium sulfite (Na₂SO₃) solution until a test with KI-starch paper is negative.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 25 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to afford the pure 3,5-diphenylisoxazole.

Safety Precautions: The reaction can be exothermic; ensure slow addition of bleach. DCM is volatile and should be handled in a fume hood.

Protocol 2: Copper(I)-Catalyzed "Click" Synthesis of Isoxazoles

Principle: This protocol leverages the power of copper(I) catalysis to achieve a highly efficient and regioselective cycloaddition, analogous to click chemistry.[16][18] The nitrile oxide is generated in situ from a hydroximoyl chloride precursor using a mild base.

Protocol2_Workflow cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification start Combine hydroximoyl chloride, alkyne, and CuI in toluene add_base Add triethylamine (Et3N) dropwise under Argon start->add_base heat Heat mixture at reflux (monitor by TLC) add_base->heat filter Cool and filter off Et3N·HCl salt heat->filter concentrate Concentrate filtrate filter->concentrate purify Purify by column chromatography or recrystallization concentrate->purify

Caption: Workflow for Cu(I)-catalyzed isoxazole synthesis.

Materials and Reagents:

Reagent/MaterialQuantity (Example)Purpose
N-hydroxybenzimidoyl chloride1.56 g (10 mmol)Nitrile oxide precursor
Propargyl alcohol0.56 g (10 mmol)Dipolarophile
Copper(I) Iodide (CuI)95 mg (0.5 mmol, 5 mol%)Catalyst
Triethylamine (Et₃N)1.53 mL (11 mmol)Base
Toluene (dry)40 mLSolvent
Celite®As neededFiltration aid
Silica GelAs neededStationary phase for chromatography

Procedure:

  • Setup: To an oven-dried flask under an Argon atmosphere, add N-hydroxybenzimidoyl chloride (10 mmol, 1.0 eq.), propargyl alcohol (10 mmol, 1.0 eq.), and Copper(I) Iodide (5 mol%).

  • Solvent and Base Addition: Add 40 mL of dry toluene, followed by the dropwise addition of triethylamine (1.1 eq.) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approx. 110°C).

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 6-8 hours.[16]

  • Work-up: Cool the reaction to room temperature. A precipitate of triethylamine hydrochloride will form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the salt and catalyst residues, washing the pad with ethyl acetate.

  • Concentration and Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure (3-phenylisoxazol-5-yl)methanol.

Safety Precautions: Perform the reaction under an inert atmosphere to prevent oxidation of the Cu(I) catalyst. Toluene is flammable and should be handled in a fume hood.

Data Summary and Applications

The versatility of the 1,3-dipolar cycloaddition allows for the creation of vast chemical libraries for drug discovery screening.[8] The isoxazole core is a key pharmacophore in numerous clinically important drugs.

Table 1: Comparison of Synthetic Methodologies

MethodCatalystRegioselectivityConditionsKey Advantages
Thermal CycloadditionNone3,5-disubstituted (favored)High TemperatureSimple, catalyst-free.
Bleach OxidationNone3,5-disubstituted (favored)Room Temp, BiphasicInexpensive, mild, readily available reagents.[11]
Copper(I)-CatalyzedCuI, CuSO₄High (3,5-disubstituted)Mild (RT to Reflux)High yields, "click" reliability, mild conditions.[16]
Ruthenium(II)-CatalyzedRu complexesVariable (can favor 3,4-)Mild to RefluxAccess to alternative regioisomers.[5][12]
Ultrasound-AssistedVariesTypically 3,5-disubstitutedRoom TempGreatly accelerated reaction rates.[19][20]

Table 2: Selected Drugs Containing the Isoxazole Scaffold

Drug NameTherapeutic ClassSignificance
SulfamethoxazoleAntibioticA sulfonamide antibiotic used to treat bacterial infections.[5]
ValdecoxibAnti-inflammatoryA selective COX-2 inhibitor used for treating arthritis (later withdrawn).[4]
LeflunomideImmunosuppressiveA disease-modifying antirheumatic drug (DMARD).[5][6]
RisperidoneAntipsychoticContains an isoxazole fused to another heterocyclic system.
AcivicinAntitumor AgentA naturally occurring isoxazole with antitumor properties.

Conclusion

The 1,3-dipolar cycloaddition is an indispensable tool for the synthesis of isoxazoles, offering unparalleled efficiency, modularity, and control. By understanding the underlying mechanisms of nitrile oxide generation and the influence of catalysis, researchers can rationally design synthetic routes to novel isoxazole-containing molecules. The continued development of green, catalytic, and regioselective methods will further empower chemists in academia and industry to accelerate the discovery of new therapeutics and functional materials built upon this remarkable heterocyclic scaffold.[1][2]

References

  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). MDPI. Retrieved from [Link]

  • Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. (n.d.). MDPI. Retrieved from [Link]

  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. Retrieved from [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reactions. (2016). PubMed Central. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PubMed Central. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. Retrieved from [Link]

  • Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient. (2023). ACG Publications. Retrieved from [Link]

  • Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. (n.d.). NIH. Retrieved from [Link]

  • A useful, regiospecific synthesis of isoxazoles. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • The recent progress of isoxazole in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. (n.d.). PubMed Central. Retrieved from [Link]

  • The recent progress of isoxazole in medicinal chemistry. (2018). PubMed. Retrieved from [Link]

  • Diastereoselective ruthenium porphyrin-catalyzed tandem nitrone formation/1,3-dipolar cycloaddition for isoxazolidines. Synthesis, in silico docking study and in vitro biological activities. (n.d.). PubMed. Retrieved from [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.). PubMed Central. Retrieved from [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. (n.d.). Zanco Journal of Medical Sciences. Retrieved from [Link]

  • Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. (2023). PubMed Central. Retrieved from [Link]

  • ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2025). ResearchGate. Retrieved from [Link]

  • Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). (n.d.). ACS Publications. Retrieved from [Link]

  • (PDF) A Practical Synthesis of 1,3-Oxazole. (2021). ResearchGate. Retrieved from [Link]

  • 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. (2025). ResearchGate. Retrieved from [Link]

Sources

Application Note & Protocol: Synthesis of Isoxazoles via Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] This application note provides a comprehensive guide to the synthesis of 3,5-disubstituted isoxazoles through the classic and robust cyclocondensation reaction between 1,3-dicarbonyl compounds and hydroxylamine. We delve into the underlying reaction mechanism, offer a detailed and validated experimental protocol, discuss critical parameters influencing regioselectivity and yield, and provide expert insights for troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this fundamental transformation for the synthesis of novel chemical entities.

Introduction: The Significance of the Isoxazole Moiety

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This unique arrangement confers specific electronic properties and metabolic stability, making the isoxazole ring a "privileged scaffold" in drug design.[6][7] The isoxazole core is present in a number of FDA-approved drugs, such as the COX-2 inhibitors Celecoxib and Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide.[6]

One of the most direct and historically significant methods for constructing this ring system is the reaction of a 1,3-dicarbonyl compound with hydroxylamine, a transformation often referred to as the Claisen or Knorr isoxazole synthesis.[6][8][9] This method's appeal lies in its operational simplicity, the ready availability of starting materials, and its reliability for producing 3,5-disubstituted isoxazoles.[10] Furthermore, the isoxazole ring can serve as a stable synthetic intermediate that can be cleaved under specific conditions to reveal a masked 1,3-dicarbonyl or other difunctionalized compounds, adding to its versatility in complex molecule synthesis.[11]

Reaction Mechanism and Regioselectivity

The formation of the isoxazole ring from a 1,3-dicarbonyl and hydroxylamine proceeds through a well-established condensation-cyclization-dehydration sequence.

  • Nucleophilic Attack & Monoxime Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often the determinant for regioselectivity in unsymmetrical dicarbonyls. The resulting hemiaminal intermediate rapidly dehydrates to form a stable monoxime intermediate.[12]

  • Intramolecular Cyclization: The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This ring-closing step forms a 5-hydroxyisoxazoline intermediate.[12]

  • Dehydration & Aromatization: Under the reaction conditions, typically with acid or base catalysis, the 5-hydroxyisoxazoline intermediate readily eliminates a molecule of water to yield the final, stable aromatic isoxazole ring.[10][12]

Reaction_Mechanism Figure 1: Reaction Mechanism for Isoxazole Synthesis Dicarbonyl 1,3-Dicarbonyl Monoxime Monoxime Intermediate Dicarbonyl->Monoxime  Nucleophilic Attack  (-H₂O) Hydroxylamine + NH₂OH Cyclic_Intermediate 5-Hydroxyisoxazoline Intermediate Monoxime->Cyclic_Intermediate  Intramolecular  Cyclization Isoxazole Isoxazole Cyclic_Intermediate->Isoxazole  Dehydration  (-H₂O)

Caption: Figure 1: Reaction Mechanism for Isoxazole Synthesis.

The Challenge of Regioselectivity

When an unsymmetrical 1,3-dicarbonyl is used (e.g., R1 ≠ R3), the initial nucleophilic attack by hydroxylamine can occur at either of the two different carbonyl carbons, potentially leading to a mixture of two regioisomeric isoxazoles.

  • Under acidic conditions: The more reactive carbonyl, typically the one less sterically hindered or more electronically activated, is preferentially attacked.

  • Under basic conditions: The reaction often proceeds via the enolate of the dicarbonyl. The site of initial attack can be influenced by which carbonyl group is more readily approached.

Controlling this regioselectivity is a significant challenge. Methodologies have been developed that use β-enamino diketones or other modified substrates to direct the cyclization towards a single desired regioisomer.[6][13] For standard 1,3-dicarbonyls, careful optimization of pH, solvent, and temperature is crucial to favor one isomer over the other.[14]

Detailed Experimental Protocol: Synthesis of 3,5-dimethylisoxazole

This protocol describes the synthesis of 3,5-dimethylisoxazole from acetylacetone (a symmetric 1,3-dicarbonyl) and hydroxylamine hydrochloride.

Reagents and Materials
  • Acetylacetone (2,4-pentanedione), ≥99%

  • Hydroxylamine hydrochloride (NH₂OH·HCl), ≥99%

  • Sodium hydroxide (NaOH), pellets

  • Ethanol (95% or absolute)

  • Deionized water

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware and consumables

Step-by-Step Procedure
  • Preparation of Hydroxylamine Solution: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (7.0 g, 0.1 mol) in 25 mL of deionized water. In a separate beaker, dissolve sodium hydroxide (4.0 g, 0.1 mol) in 25 mL of deionized water. Caution: The dissolution of NaOH is exothermic. Cool the NaOH solution to room temperature in an ice bath.

    • Expert Insight: Hydroxylamine free base is unstable and potentially explosive when isolated.[15] It is almost always generated in situ from its stable hydrochloride salt by neutralization with a base.[15][16][17] Stoichiometric addition of base is critical to liberate the free hydroxylamine without making the solution overly basic, which can promote side reactions.

  • Reaction Setup: Place a magnetic stir bar in the round-bottom flask containing the hydroxylamine hydrochloride solution. Slowly add the cooled sodium hydroxide solution to the flask with continuous stirring.

  • Addition of Dicarbonyl: To the freshly prepared hydroxylamine solution, add acetylacetone (10.0 g, 0.1 mol) dropwise over 5-10 minutes.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.[8] Maintain the reflux with stirring for 1-2 hours.

    • Self-Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 3:7 Ethyl Acetate:Hexane). The disappearance of the acetylacetone spot indicates reaction completion.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. The product may separate as an oil or solid. Transfer the entire mixture to a separatory funnel. Extract the aqueous layer three times with 30 mL portions of diethyl ether or dichloromethane.

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude 3,5-dimethylisoxazole.

  • Purification: The crude product can be purified by distillation if it is a liquid or by recrystallization from a suitable solvent like ethanol/water if it is a solid. For this specific product, simple distillation is typically sufficient.

Characterization

The identity and purity of the synthesized 3,5-dimethylisoxazole should be confirmed by:

  • ¹H NMR: Expect two singlets for the two methyl groups and one singlet for the C4-proton of the isoxazole ring.

  • ¹³C NMR: Expect signals for the two methyl carbons and the three carbons of the isoxazole ring.

  • IR Spectroscopy: Look for characteristic C=N and N-O stretching frequencies.

Workflow Figure 2: Experimental Workflow for Isoxazole Synthesis Prep 1. Prepare Hydroxylamine Solution (NH₂OH·HCl + NaOH in H₂O) Add 2. Add 1,3-Dicarbonyl (Acetylacetone) Prep->Add React 3. Heat to Reflux (1-2 hours) Add->React TLC TLC Monitoring React->TLC In-process Control Workup 4. Cool & Extract (e.g., with Diethyl Ether) React->Workup TLC->React Dry 5. Dry & Evaporate (Anhydrous MgSO₄, Rotovap) Workup->Dry Purify 6. Purify Product (Distillation or Recrystallization) Dry->Purify Characterize 7. Characterize (NMR, IR, MS) Purify->Characterize

Caption: Figure 2: Experimental Workflow for Isoxazole Synthesis.

Key Parameters and Data Summary

The choice of solvent, base, and temperature can significantly impact the reaction outcome. The following table summarizes conditions for related syntheses.

1,3-Dicarbonyl SubstrateHydroxylamine SourceBase / CatalystSolventTemp (°C)Time (h)Yield (%)
AcetylacetoneNH₂OH·HClNaOHWater/Ethanol602~65
DibenzoylmethaneNH₂OH·HClPyridinePyridineReflux3High
1-Phenyl-1,3-butanedioneNH₂OH·HClNa₂CO₃EthanolReflux4Mixture
Ethyl AcetoacetateNH₂OH·HClNaOEtEthanolRT12~80

Note: Yields are representative and highly dependent on specific reaction scale and purification methods. The reaction of unsymmetrical diketones like 1-phenyl-1,3-butanedione often results in a mixture of regioisomers.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [1]

  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [2]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [3]

  • The recent progress of isoxazole in medicinal chemistry. ResearchGate. [4]

  • The recent progress of isoxazole in medicinal chemistry. PubMed. [5]

  • Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Journal of Chemical and Pharmaceutical Research. [8]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [18]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [6]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Center for Biotechnology Information. [7]

  • Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. [19]

  • synthesis of isoxazoles. YouTube. [10]

  • Acetaldoxime Synthesis: Hydroxylamine vs Hydroxylamine HCl. Chemistry Stack Exchange. [15]

  • Hydroxylamine Hydrochloride Synthesis and Hydroxylamine Hydrochloride Preparation. Guidechem. [16]

  • What is the difference between hydroxylamine hydrochloride and hydroxylammonium chloride?. Brainly.com. [17]

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [12]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. [20]

  • Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed Central. [21]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [11]

  • Claisen Isoxazole Synthesis. Cambridge University Press. [9]

  • Hydroxylamine. Sciencemadness Wiki.

  • Troubleshooting regioselectivity in isoxazole synthesis. Benchchem. [14]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [13]

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Application Notes & Protocols: High-Purity Isolation of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed methodologies for the purification of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. Recognizing the stringent purity requirements for drug development, this document outlines three primary purification strategies: pH-mediated aqueous extraction, silica gel column chromatography, and recrystallization. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step instructions, and troubleshooting guidance to empower researchers in achieving high-purity material.

Introduction: The Importance of Purity

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (MW: 282.09 g/mol , MP: 216-218 °C) is a substituted isoxazole derivative frequently utilized as a building block in the synthesis of bioactive molecules.[1][2] The efficacy, safety, and regulatory compliance of active pharmaceutical ingredients (APIs) are directly contingent on the purity of their synthetic intermediates. Impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield, and potential toxicity in the final drug product. Therefore, robust and validated purification methods are critical.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of established purification techniques tailored to the specific chemical properties of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Strategic Purification Approaches

The purification strategy for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid leverages its key structural features: a carboxylic acid group, an aromatic system, and the isoxazole core. The acidic proton of the carboxylic acid allows for facile separation from non-acidic impurities through acid-base extraction. Its polarity and potential for hydrogen bonding are key considerations for chromatographic and recrystallization-based methods.

A typical purification workflow involves an initial aqueous workup to remove inorganic salts and water-soluble impurities, followed by either chromatography for complex mixtures or recrystallization for final polishing to high purity.

Method 1: pH-Mediated Aqueous Extraction

This technique is a powerful first-line purification step to separate the acidic target compound from neutral or basic impurities. The principle lies in the differential solubility of the carboxylic acid and its corresponding carboxylate salt in organic and aqueous phases.[3]

Underlying Principle

At a neutral or acidic pH, the carboxylic acid exists in its protonated form (R-COOH), which is generally more soluble in organic solvents. Upon treatment with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid is deprotonated to form the highly polar carboxylate salt (R-COO⁻ Na⁺), which is soluble in the aqueous phase.[3] This allows for the extraction of the target compound into the aqueous layer, leaving non-acidic impurities behind in the organic layer. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the purified carboxylic acid to precipitate out of the solution.[3]

Visual Workflow

G cluster_extraction Extraction Phase cluster_precipitation Precipitation Phase Crude Crude Product in Organic Solvent (e.g., EtOAc) Base Wash with aq. NaHCO3 or NaOH Crude->Base Separate1 Separate Layers Base->Separate1 Organic_Impurities Organic Layer: Neutral & Basic Impurities Separate1->Organic_Impurities Discard Aqueous_Product Aqueous Layer: Sodium Carboxylate Salt Separate1->Aqueous_Product Acidify Acidify with 1M HCl to pH ~2 Aqueous_Product->Acidify Precipitate Precipitate Forms Acidify->Precipitate Filter Filter Solid Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure_Solid Purified Solid Product Dry->Pure_Solid

Caption: Workflow for purification via pH-mediated aqueous extraction.

Detailed Protocol
  • Dissolution: Dissolve the crude 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH).[3] The carboxylic acid will be extracted into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times to ensure complete transfer.

  • Separation: Combine the aqueous extracts. The initial organic layer, now containing neutral and basic impurities, can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify with 1M hydrochloric acid (HCl) while stirring. Monitor the pH with litmus paper or a pH meter until it reaches approximately 2-3.[4]

  • Precipitation and Isolation: The purified carboxylic acid will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any remaining inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Method 2: Silica Gel Column Chromatography

Column chromatography is a highly effective method for separating compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.[5][6] It is particularly useful when dealing with mixtures of compounds with similar functionalities but different polarities.

Underlying Principle

Silica gel is a polar stationary phase. Polar compounds will have a stronger interaction with the silica gel and thus elute more slowly, while non-polar compounds will travel down the column more quickly. For carboxylic acids, the polarity can be modulated by the mobile phase. Adding a small amount of a polar, acidic solvent like acetic acid to the eluent can improve the peak shape and prevent tailing by ensuring the carboxylic acid remains in its protonated, less polar state.[3]

Visual Workflow

G cluster_prep Column Preparation cluster_elution Elution & Collection Pack Pack Silica Gel Column with Eluent Load Load Crude Sample (adsorbed on silica) Pack->Load Elute Elute with Solvent Gradient (e.g., Hexane/EtOAc) Load->Elute Fractions Collect Fractions Elute->Fractions TLC Analyze Fractions by TLC Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Purified Product Evaporate->Pure_Product

Caption: General workflow for purification by silica gel column chromatography.

Detailed Protocol
  • Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A common starting point for isoxazole carboxylic acids is a mixture of n-hexane and ethyl acetate.[5][7] For more polar impurities, a system of dichloromethane and methanol may be necessary.[3] Aim for an Rf value of 0.2-0.4 for the target compound. To improve resolution, consider adding 0.5-1% acetic acid to the mobile phase.

  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent and pack it into a glass column. Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or EtOAc). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions that contain the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60-120 mesh)Standard choice for separating moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientAllows for the elution of non-polar impurities first, followed by the target compound.
Mobile Phase Modifier 0.5-1% Acetic AcidSuppresses the deprotonation of the carboxylic acid, reducing tailing and improving peak shape.[3]
Loading Method Dry LoadingProvides better resolution compared to wet loading for compounds with moderate solubility.

Method 3: Recrystallization

For solid compounds like 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, recrystallization is a highly effective final purification step to achieve high purity.[3] This method is particularly adept at removing small amounts of impurities that may have co-eluted during chromatography.

Underlying Principle

Recrystallization relies on the difference in solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. As the hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline solid. Impurities, being present in smaller amounts, remain dissolved in the solvent.

Visual Workflow

G cluster_dissolve Dissolution cluster_crystallize Crystallization & Isolation Dissolve Dissolve Crude Solid in Minimal Hot Solvent Cool Cool Slowly to Room Temperature Dissolve->Cool Ice_Bath Chill in Ice Bath Cool->Ice_Bath Filter Filter Crystals Ice_Bath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry Pure_Crystals High-Purity Crystalline Product Dry->Pure_Crystals

Caption: The process of purification by recrystallization.

Detailed Protocol
  • Solvent Selection: Choose a suitable solvent or solvent system. Ethanol is often a good choice for recrystallizing isoxazole derivatives.[8][9] Other potential solvents include isopropanol, acetic acid, or mixtures like ethanol/water. The ideal solvent should dissolve the compound well when hot but poorly when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (using a hot plate). Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate and promote the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the crystals under vacuum to obtain the final high-purity product.

Solvent Polarity Boiling Point (°C) Comments
EthanolPolar Protic78Often a good starting point for isoxazole derivatives.[8][9]
IsopropanolPolar Protic82Similar to ethanol, can be effective.
Acetic AcidPolar Protic118May be useful for less soluble compounds, but can be difficult to remove completely.
Ethanol/WaterVariableVariableA solvent pair can be used to fine-tune the solubility characteristics.

Troubleshooting

Problem Possible Cause Solution
Low recovery after extraction Incomplete protonation/deprotonation.Ensure pH is adjusted to >10 during base wash and <3 during acidification.
Product "oils out" during recrystallization Solution is supersaturated, or the melting point of the solid is below the solvent's boiling point.Re-heat the solution to dissolve the oil, add slightly more solvent, and allow it to cool more slowly.
Poor separation in column chromatography Inappropriate solvent system.Re-evaluate the eluent system using TLC. The addition of a small amount of acid may be beneficial.[3]
Compound streaks on TLC plate Compound is too polar or acidic for the eluent.Add a polar modifier like methanol or an acidic modifier like acetic acid to the eluent.

Conclusion

The purification of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid to a high degree of purity is readily achievable through a systematic application of standard laboratory techniques. A preliminary acid-base extraction is highly effective for bulk impurity removal. For further purification, column chromatography offers excellent separation capabilities, while recrystallization serves as a robust method for obtaining material of the highest purity, suitable for demanding applications in drug discovery and development. The choice of method will depend on the nature and quantity of impurities present in the crude material.

References

  • De Klerk, A., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Journal of Chromatography A. Available from: [Link]

  • Knight, D. W., et al. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Organic Letters. Available from: [Link]

  • Reddy, M. S., & Swetha, M. (2016). Synthesis, characterization, and biological evaluation of 3-(halo substituted anilino) -5- (substituted aryl)-isoxazoles by conventional heating and microwave irradiation method. International Journal of Advanced Research in Medical and Pharmaceutical Sciences.
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  • Vashi, D., & Desai, K. R. (2005). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Journal of the Indian Chemical Society. Available from: [Link]

  • Al-Amiery, A. A., et al. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available from: [Link]

  • Nguyen, T. B., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Wang, L., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. Available from: [Link]

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Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract and Introduction

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic compound featuring an isoxazole core, a structural motif prevalent in numerous pharmacologically active molecules.[1][2] Its characterization is a critical step in drug discovery and development, demanding unambiguous confirmation of its chemical identity, purity, and key physicochemical properties. This application note provides a detailed, multi-faceted guide for researchers, scientists, and drug development professionals on the analytical techniques required for the robust characterization of this molecule.

We move beyond simple procedural lists to explain the causality behind methodological choices, ensuring a deep understanding of the data generated. The protocols described herein are designed as self-validating systems, where orthogonal techniques provide complementary information to build a comprehensive and trustworthy analytical profile. This integrated approach is essential for regulatory submissions, quality control, and advancing preclinical research.

PropertyValueSource
Molecular Formula C₁₁H₈BrNO₃[3][4]
Molecular Weight 282.09 g/mol [3]
CAS Number 91182-58-0[3]
Physical Form Powder[3]
Melting Point 216-218 °C[3]

Primary Structural Elucidation: NMR and Mass Spectrometry

The foundational analysis for any novel or synthesized compound involves confirming its covalent structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides atom-level connectivity information, while Mass Spectrometry (MS) confirms the molecular weight and elemental composition, offering crucial corroboration.

High-Resolution Mass Spectrometry (HRMS)

Principle of the Technique: HRMS is indispensable for confirming the elemental formula of a compound. For 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid, the most critical diagnostic feature is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] Consequently, the molecular ion peak in the mass spectrum will appear as a doublet (M and M+2) with nearly equal intensity, separated by two mass-to-charge units (m/z).[7] Electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which typically preserves the molecular ion. Given the acidic proton of the carboxylic acid, ESI in negative ion mode ([M-H]⁻) is often highly efficient.

Experimental Protocol: LC-HRMS Analysis

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled to a UHPLC system.[8]

  • Chromatographic Separation:

    • Inject 5 µL of the sample solution.

    • Perform chromatographic separation to ensure the analyzed peak corresponds to the pure compound. A gradient elution is recommended to separate any potential impurities.[9][10]

  • Mass Spectrometry Acquisition:

    • Acquire data in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to determine the most sensitive ionization method.

    • Set the mass range to m/z 100-500.

    • Ensure the instrument resolution is set to >60,000 to allow for accurate mass measurement.

    • Perform MS/MS fragmentation on the parent ion to gain structural insights. Induced in-source fragmentation can also be used to selectively detect brominated compounds by monitoring for the m/z 79 and 81 fragments.[11][12]

ParameterSettingRationale
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and separation for moderately polar aromatic compounds.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to ensure consistent protonation of the carboxylic acid for good peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient 5% to 95% B over 10 minutesEnsures elution of the compound and separation from potential impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Ionization Mode ESI Negative & PositiveNegative mode is often superior for carboxylic acids; positive mode provides complementary data.
Detection High-Resolution MS (Full Scan & MS/MS)To confirm accurate mass and fragmentation patterns.

Data Interpretation and Expected Results:

  • Accurate Mass: The measured mass should be within 5 ppm of the theoretical mass for the protonated or deprotonated species.

    • Theoretical [M-H]⁻ for C₁₁H₇⁷⁹BrNO₃⁻: 279.9618

    • Theoretical [M-H]⁻ for C₁₁H₇⁸¹BrNO₃⁻: 281.9597

  • Isotopic Pattern: A doublet of peaks at m/z ~279.96 and ~281.96 (in negative mode) with a ~1:1 intensity ratio, confirming the presence of one bromine atom.[5][6][7]

  • Fragmentation (MS/MS): Expect characteristic losses, such as the loss of CO₂ (44 Da) from the carboxylic acid group and cleavage of the isoxazole ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of the Technique: ¹H and ¹³C NMR spectroscopy are paramount for mapping the carbon-hydrogen framework of a molecule. The chemical shift of each nucleus provides information about its electronic environment, while spin-spin coupling in ¹H NMR reveals neighboring protons, allowing for the complete assembly of the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • (Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to unambiguously assign proton and carbon signals.

Parameter¹H NMR Setting¹³C NMR Setting
Solvent DMSO-d₆DMSO-d₆
Frequency 400 MHz100 MHz
Pulse Program Standard single pulseProton-decoupled
Acquisition Time 3-4 seconds1-2 seconds
Relaxation Delay 2 seconds2 seconds

Data Interpretation and Expected Results:

  • ¹H NMR Spectrum:

    • ~12-13 ppm: A very broad singlet corresponding to the acidic carboxylic acid proton (-COOH). This signal will disappear upon adding a drop of D₂O to the sample.[13]

    • ~7.7-7.9 ppm: A doublet (2H) for the two aromatic protons ortho to the bromine atom.

    • ~7.6-7.8 ppm: A doublet (2H) for the two aromatic protons meta to the bromine atom. These two doublets form a characteristic AA'BB' system.

    • ~2.5 ppm: A singlet (3H) for the methyl group (-CH₃) protons on the isoxazole ring.[1]

  • ¹³C NMR Spectrum:

    • ~165-175 ppm: The carbonyl carbon of the carboxylic acid.[13]

    • ~160-170 ppm: Two quaternary carbons of the isoxazole ring (C3 and C5).

    • ~120-140 ppm: Four signals for the aromatic carbons of the bromophenyl ring. The carbon attached to the bromine will be shifted upfield.

    • ~110-120 ppm: The quaternary carbon of the isoxazole ring (C4).

    • ~10-15 ppm: The methyl carbon (-CH₃).

Orthogonal Confirmatory Analyses

While NMR and MS provide the core structural data, a complete characterization relies on orthogonal techniques that probe different molecular properties, such as functional groups, thermal stability, and elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of the Technique: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups. For this molecule, FTIR is used to confirm the carboxylic acid and the isoxazole ring system.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the dry powder sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Data Interpretation and Expected Results:

  • 3300-2500 cm⁻¹: A very broad absorption band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[13][14]

  • ~1710 cm⁻¹: A strong, sharp absorption from the C=O stretch of the carboxylic acid. Conjugation with the isoxazole ring may shift this slightly.[14]

  • ~1600-1450 cm⁻¹: Absorptions from C=C and C=N stretching in the aromatic and isoxazole rings.

  • ~1320-1210 cm⁻¹: C-O stretching band.[14]

  • Below 1000 cm⁻¹: C-Br stretching vibrations can be observed in this region.[15]

Thermal Analysis (TGA/DSC)

Principle of the Technique: Thermal analysis provides critical information about the material's stability, melting behavior, and presence of residual solvents or water.[16][17]

  • Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample as a function of temperature, identifying thermal events like melting, crystallization, and glass transitions.

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing thermal decomposition, dehydration, or desolvation events.[18]

Experimental Protocol: Simultaneous TGA-DSC

  • Sample Preparation: Accurately weigh 3-5 mg of the compound into an aluminum or ceramic TGA pan.

  • Instrumentation: Use a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements.[19]

  • Data Acquisition:

    • Heat the sample from 30 °C to 400 °C at a rate of 10 °C/min.

    • Use an inert nitrogen purge gas at a flow rate of 30-50 mL/min to prevent oxidative decomposition.[19]

Data Interpretation and Expected Results:

  • DSC Curve: A sharp endothermic peak should be observed corresponding to the melting point of the crystalline solid (literature value: 216-218 °C).[3] The absence of thermal events before the melt indicates the sample is likely anhydrous and free of volatile solvents.

  • TGA Curve: The mass should remain stable until after the melting point. A significant drop in mass at higher temperatures indicates the onset of thermal decomposition.[19] The onset temperature is a key measure of the compound's thermal stability.

Elemental Analysis

Principle of the Technique: Combustion analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This quantitative data is used to confirm the empirical formula derived from HRMS. While modern HRMS has largely supplanted elemental analysis for routine formula confirmation, it remains a valuable orthogonal technique, particularly for regulatory filings. Halogen content (Bromine) is typically determined by methods like sodium fusion followed by titration or by ion chromatography after combustion.[20]

Experimental Protocol: CHN Analysis

  • Sample Preparation: Accurately weigh ~2 mg of the highly purified, dry sample into a tin capsule.

  • Instrumentation: Use an automated CHNS elemental analyzer.

  • Data Acquisition: The sample is combusted at high temperatures (~1000 °C) in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified with a thermal conductivity detector.

Data Interpretation and Expected Results: The experimentally determined weight percentages of C, H, and N should agree with the theoretical values within a narrow margin (typically ±0.4%).

ElementTheoretical %
Carbon (C)46.84%
Hydrogen (H)2.86%
Nitrogen (N)4.96%
Bromine (Br)28.32%
Oxygen (O)17.02%

Integrated Characterization Workflow

A robust characterization strategy does not rely on a single technique but integrates data from multiple orthogonal methods. The workflow below illustrates a logical progression from initial identity confirmation to comprehensive physicochemical profiling.

G cluster_0 Primary Structural Confirmation cluster_1 Physicochemical & Functional Group Analysis Synthesis Synthesized Compound (3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid) LCMS LC-HRMS Analysis Synthesis->LCMS Purity Check & Accurate Mass NMR 1H & 13C NMR Spectroscopy Synthesis->NMR Structural Connectivity Identity Confirmed Molecular Formula & Covalent Structure LCMS->Identity NMR->Identity FTIR FTIR Spectroscopy Identity->FTIR Thermal TGA / DSC Analysis Identity->Thermal EA Elemental Analysis Identity->EA Final Fully Characterized Compound (Identity, Purity, Properties) Identity->Final Properties Confirmed Functional Groups, Thermal Properties, & Elemental Composition FTIR->Properties Thermal->Properties EA->Properties Properties->Final

Caption: Integrated workflow for comprehensive compound characterization.

Conclusion

The characterization of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid requires a synergistic application of multiple analytical techniques. High-resolution mass spectrometry and NMR spectroscopy serve as the cornerstones for confirming molecular identity and structure. Orthogonal methods, including FTIR, thermal analysis, and elemental analysis, provide essential corroborating data on functional groups, thermal stability, and elemental composition. By following the detailed protocols and interpretation guides presented in this application note, researchers can generate a comprehensive, reliable, and defensible analytical data package crucial for advancing their research and development objectives.

References

  • PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available at: [Link]

  • NETZSCH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. Available at: [Link]

  • Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals. Available at: [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. Available at: [Link]

  • Jekel, M., & Gnirß, R. (2005). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. International Journal of Environmental Analytical Chemistry. Available at: [Link]

  • SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. Available at: [Link]

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  • Jekel, M., & Gnirß, R. (2005). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Available at: [Link]

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Application Notes and Protocols for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that has garnered significant attention in the field of drug discovery due to its versatile biological activities.[1][2] This scaffold is present in a number of approved drugs, highlighting its clinical relevance.[3][4] The unique electronic and structural features of the isoxazole moiety allow it to serve as a versatile pharmacophore, capable of engaging in various interactions with biological targets.[5] The class of 3-aryl-5-methylisoxazole-4-carboxylic acids, to which 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid belongs, has shown particular promise in the development of novel therapeutics for a range of diseases.[1][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid in drug discovery programs.

Compound Profile: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

PropertyValueReference
CAS Number 91182-58-0[7]
Molecular Formula C₁₁H₈BrNO₃[7]
Molecular Weight 282.09 g/mol [7]
Appearance White to off-white powder[7]
Melting Point 216-218 °C[7]
SMILES Cc1onc(-c2ccc(Br)cc2)c1C(O)=O[7]

The structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid features a central 5-methylisoxazole ring, a 4-carboxylic acid group, and a 3-(4-bromophenyl) substituent. The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding and salt bridge interactions with protein targets. The 4-bromophenyl group provides a site for potential modification to explore structure-activity relationships (SAR) and can influence the compound's pharmacokinetic properties.[8]

Potential Therapeutic Applications and Mechanisms of Action

Based on extensive research into structurally related isoxazole derivatives, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a promising candidate for investigation in several therapeutic areas.

Anti-diabetic and Anti-obesity Agent via PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[2] Inhibition of PTP1B is a validated therapeutic strategy for the treatment of type 2 diabetes and obesity.[9] Isoxazole carboxylic acids have been identified as potent and selective inhibitors of PTP1B.[1][5] The carboxylic acid group of these inhibitors is crucial for binding to the active site of PTP1B.

Proposed Mechanism of Action:

The carboxylic acid of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is hypothesized to mimic the phosphate group of the phosphotyrosine substrate, thereby binding to the catalytic site of PTP1B and inhibiting its enzymatic activity. This leads to enhanced insulin and leptin signaling, resulting in improved glucose homeostasis and reduced body weight.

PTP1B_Inhibition Insulin Insulin/Leptin Receptor Insulin/Leptin Receptor Insulin->Receptor binds Signaling Downstream Signaling (e.g., PI3K/Akt) Receptor->Signaling activates PTP1B PTP1B PTP1B->Receptor dephosphorylates (inactivates) Compound 3-(4-Bromophenyl)-5-methylisoxazole- 4-carboxylic acid Compound->PTP1B inhibits Response Improved Glucose Uptake & Weight Control Signaling->Response PPAR_Modulation cluster_0 Cytoplasm cluster_1 Nucleus Compound 3-(4-Bromophenyl)-5-methylisoxazole- 4-carboxylic acid PPAR PPAR Compound->PPAR binds RXR RXR PPAR->RXR heterodimerizes PPRE PPRE (DNA Response Element) RXR->PPRE binds Transcription Target Gene Transcription PPRE->Transcription activates mRNA mRNA Transcription->mRNA Metabolic_Response Metabolic & Anti-inflammatory Effects mRNA->Metabolic_Response translates to proteins

Figure 2: PPAR modulation workflow.
Anti-inflammatory Agent

The isoxazole scaffold is a component of several known anti-inflammatory drugs. [6][10]The anti-inflammatory effects of these compounds are often mediated through the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways. [11] Proposed Mechanism of Action:

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid may exert anti-inflammatory effects by inhibiting COX-1 and/or COX-2, thereby reducing the production of prostaglandins. Alternatively, it could modulate other inflammatory targets such as pro-inflammatory cytokines.

Anticancer Agent

Numerous isoxazole derivatives have demonstrated cytotoxic activity against various cancer cell lines. [3][12]Their mechanisms of action can be diverse, including the inhibition of kinases, tubulin polymerization, or the induction of apoptosis. The 4-bromophenyl moiety, in particular, has been incorporated into various anticancer agents. [13] Proposed Mechanism of Action:

The potential anticancer activity of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid could be mediated by the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. The specific molecular target would need to be elucidated through further investigation.

Experimental Protocols

The following protocols provide a starting point for evaluating the biological activity of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against human recombinant PTP1B.

Materials:

  • Human recombinant PTP1B enzyme

  • p-Nitrophenyl Phosphate (pNPP) as substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (dissolved in DMSO)

  • Positive control inhibitor (e.g., Suramin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted test compound, positive control, or vehicle (DMSO) to the respective wells.

    • Add 20 µL of the PTP1B enzyme solution to each well and incubate for 10 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of the pNPP substrate solution to each well to start the reaction.

  • Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

PTP1B_Assay_Workflow start Start compound_prep Prepare serial dilutions of 3-(4-Bromophenyl)-5-methylisoxazole- 4-carboxylic acid start->compound_prep plate_setup Add assay buffer, compound/ control, and PTP1B enzyme to 96-well plate compound_prep->plate_setup incubation1 Incubate at 37°C for 10 min plate_setup->incubation1 reaction_start Add pNPP substrate to initiate the reaction incubation1->reaction_start incubation2 Incubate at 37°C for 30 min reaction_start->incubation2 measurement Measure absorbance at 405 nm incubation2->measurement data_analysis Calculate % inhibition and determine IC50 value measurement->data_analysis end End data_analysis->end

Figure 3: Workflow for the in vitro PTP1B inhibition assay.
Protocol 2: PPARγ Transactivation Assay

This cell-based reporter gene assay is used to assess the ability of the test compound to activate PPARγ.

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression plasmid for a GAL4-PPARγ-LBD fusion protein

  • Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving a luciferase gene

  • Transfection reagent

  • DMEM with 10% FBS

  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (dissolved in DMSO)

  • Positive control agonist (e.g., Rosiglitazone)

  • 96-well cell culture plate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 96-well plate.

    • Co-transfect the cells with the GAL4-PPARγ-LBD and luciferase reporter plasmids using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound, positive control, or vehicle.

  • Incubation: Incubate the cells for an additional 24 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the fold activation relative to the vehicle control.

    • Plot the fold activation against the logarithm of the compound concentration and determine the EC₅₀ value.

Protocol 3: Anti-proliferative Assay in Cancer Cell Lines

This protocol outlines a general method for screening the cytotoxic effects of the compound on a panel of cancer cell lines.

Materials:

  • A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Appropriate cell culture medium and supplements

  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (dissolved in DMSO)

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • 96-well cell culture plate

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound, positive control, or vehicle.

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Viability Assessment: Add the cell viability reagent to each well and measure the signal (absorbance or luminescence) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value for each cell line.

Structure-Activity Relationship (SAR) Insights

While specific data for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is limited, SAR studies on analogous PTP1B inhibitors provide valuable insights. [1]The presence of a halogen at the 4-position of the phenyl ring is often associated with potent inhibitory activity. The carboxylic acid at the 4-position of the isoxazole ring is critical for binding to the target enzyme. Further modifications to the 4-bromophenyl ring, such as the introduction of other substituents, could be explored to optimize potency and selectivity.

Conclusion

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid represents a promising starting point for drug discovery campaigns targeting a range of diseases, including metabolic disorders, inflammation, and cancer. The protocols outlined in this document provide a framework for initiating the biological evaluation of this compound and for exploring its therapeutic potential. Further studies, including in vivo efficacy and pharmacokinetic profiling, will be necessary to fully characterize its drug-like properties.

References

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Application Notes & Protocols: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid as a Potent Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anti-inflammatory Therapeutics

The management of inflammation remains a cornerstone of modern medicine, yet the demand for safer and more effective anti-inflammatory agents is unceasing. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their long-term administration is often limited by gastrointestinal and cardiovascular side effects, primarily due to the non-selective inhibition of cyclooxygenase (COX) enzymes.[1][2] The discovery of selective COX-2 inhibitors, such as Celecoxib, marked a significant advancement by targeting the inducible COX-2 isoform, which is upregulated at sites of inflammation, while sparing the constitutively expressed COX-1 enzyme responsible for homeostatic functions.[3][4][5]

The isoxazole scaffold is a privileged five-membered heterocycle in medicinal chemistry, recognized for its wide spectrum of biological activities.[6][7] Numerous isoxazole derivatives have been investigated and developed as potent anti-inflammatory agents, many of which exhibit significant selectivity for the COX-2 enzyme.[8][9][10] This document provides a detailed technical guide for the investigation of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid , a novel isoxazole derivative, as a potential selective COX-2 inhibitor for anti-inflammatory applications.

Compound Profile

  • Compound Name: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

  • CAS Number: 91182-58-0

  • Molecular Formula: C₁₁H₈BrNO₃[11]

  • Molecular Weight: 282.09 g/mol

  • Appearance: Powder

  • Storage: 2-8°C

Postulated Mechanism of Action: Selective COX-2 Inhibition

The primary mechanism of inflammation involves the enzymatic conversion of arachidonic acid into prostaglandins (PGs) by cyclooxygenase (COX) enzymes.[2] While COX-1 is constitutively expressed and plays a role in gastric protection and platelet aggregation, COX-2 is induced by pro-inflammatory stimuli like lipopolysaccharides (LPS) and cytokines, leading to the production of prostaglandins that mediate pain and inflammation.[1][2]

We hypothesize that 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid acts as a selective inhibitor of the COX-2 enzyme. Its diarylisoxazole core structure is analogous to known selective COX-2 inhibitors (coxibs), which bind to a specific hydrophilic side pocket near the active site of the COX-2 enzyme, a feature not present in the more constricted COX-1 active site.[1] By inhibiting COX-2, the compound is expected to block the synthesis of pro-inflammatory prostaglandins (e.g., PGE₂), thereby reducing inflammation, edema, and pain, with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds NFkB_path NF-κB Pathway TLR4->NFkB_path Activates NFkB_nuc Activated NF-κB NFkB_path->NFkB_nuc Translocation ArachidonicAcid Arachidonic Acid Prostaglandins Prostaglandins (PGE₂) (Inflammation, Pain) ArachidonicAcid->Prostaglandins Catalyzed by COX2 COX-2 Enzyme iNOS iNOS Enzyme NO Nitric Oxide (NO) (Vasodilation, Inflammation) L_Arginine L-Arginine L_Arginine->NO Catalyzed by Gene Gene Transcription (COX-2, iNOS, Cytokines) NFkB_nuc->Gene Induces Gene->COX2 Expression Gene->iNOS Expression Compound 3-(4-Bromophenyl)-5- methylisoxazole-4- carboxylic acid Compound->COX2 Inhibits

Caption: Postulated signaling pathway for the anti-inflammatory action of the test compound.

In Vitro Evaluation: Protocols and Methodologies

The following protocols provide a framework for the comprehensive in vitro evaluation of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of the test compound on RAW 264.7 macrophage cells. This is a critical first step to ensure that subsequent anti-inflammatory effects are not due to cytotoxicity.

Materials:

  • RAW 264.7 Murine Macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Test Compound Stock Solution (e.g., 100 mM in DMSO)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete DMEM. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >95% viability for subsequent experiments.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the compound's inhibitory activity (IC₅₀) against COX-1 and COX-2 enzymes and to calculate its selectivity index.

Materials:

  • COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam) which typically includes:

    • Ovine COX-1 and Human Recombinant COX-2 enzymes

    • Heme

    • Arachidonic Acid (substrate)

    • Reaction Buffer

    • Colorimetric substrate (e.g., TMPD)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen or Indomethacin (non-selective COX inhibitor control)

  • 96-well plate

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions.[12]

  • Enzyme Preparation: Prepare separate reaction mixtures for COX-1 and COX-2.

  • Compound Addition: Add various concentrations of the test compound, positive controls, and vehicle control to the wells.

  • Enzyme Incubation: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Develop and Read: After the reaction incubation period, add the colorimetric substrate. The peroxidase activity of COX converts the substrate, leading to a color change.[12] Measure the absorbance at the wavelength specified by the kit (e.g., 590 nm).

  • Analysis:

    • Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value for both COX-1 and COX-2.

    • Calculate the Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI value indicates greater selectivity for COX-2.

Protocol 3: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To assess the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in activated macrophages.[13]

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[14][15]

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells (1 x 10⁵ cells/mL, 100 µL/well) in a 96-well plate and incubate for 24 hours.

  • Pre-treatment: Treat the cells with non-toxic concentrations of the test compound for 1-2 hours.[16]

  • Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.[17]

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A, followed by 50 µL of Component B.[18]

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.[19]

  • Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition relative to the LPS-only control group.

Protocol 4: Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the compound's effect on the secretion of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[20][21]

Materials:

  • Cell culture supernatants from the experiment in Protocol 3.

  • ELISA kits for mouse TNF-α and IL-6.[22][23] These kits typically include:

    • Antibody-coated 96-well plate

    • Detection antibody (biotinylated)

    • Recombinant cytokine standards

    • Avidin-HRP conjugate

    • Wash buffer, Assay diluent

    • Substrate (TMB) and Stop Solution

  • Microplate reader

Procedure:

  • Prepare Samples and Standards: Prepare serial dilutions of the recombinant cytokine standards as per the kit protocol.[24] Thaw the cell culture supernatants.

  • ELISA Protocol: Follow the manufacturer's specific instructions for the ELISA kit. A general workflow is as follows:[25] a. Add standards and samples to the antibody-coated wells and incubate. b. Wash the wells to remove unbound substances. c. Add the biotinylated detection antibody and incubate. d. Wash the wells. e. Add Avidin-HRP conjugate and incubate. f. Wash the wells. g. Add TMB substrate and incubate for color development. h. Add Stop Solution to terminate the reaction.

  • Absorbance Reading: Read the absorbance at 450 nm.[24]

  • Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards.[26] Use this curve to determine the concentration of TNF-α and IL-6 in each sample. Calculate the percentage of cytokine inhibition.

In Vivo Evaluation: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of the compound in a well-established animal model of inflammation.[27][28]

Materials:

  • Male Wistar rats or Swiss albino mice (180-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test compound, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control: Indomethacin or Celecoxib (e.g., 10 mg/kg)[29]

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions. Fast animals overnight before the experiment but allow free access to water.

  • Grouping: Divide animals into groups (n=6 per group):

    • Group I: Vehicle Control

    • Group II: Carrageenan Control (receives vehicle)

    • Group III: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group IV-VI: Test Compound at different doses (e.g., 25, 50, 100 mg/kg, p.o.)

  • Initial Paw Volume: Measure the initial volume/thickness of the right hind paw of each animal.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of all animals except the vehicle control group.[30]

  • Paw Volume Measurement: Measure the paw volume/thickness at 1, 2, 3, and 4 hours post-carrageenan injection.[30][31]

  • Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage inhibition of edema for each treated group compared to the carrageenan control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Data Presentation and Expected Results

Quantitative data should be summarized in clear, structured tables for easy interpretation.

Table 1: In Vitro COX Enzyme Inhibition

Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (SI)
Test Compound 8.5 0.09 94.4
Celecoxib 7.6 0.05 152.0
Ibuprofen 1.2 3.5 0.34

Data are hypothetical and represent favorable outcomes.

Table 2: Inhibition of NO and Pro-inflammatory Cytokines in LPS-Stimulated RAW 264.7 Cells

Treatment Concentration (µM) NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%)
Test Compound 1 25.4 ± 2.1 18.9 ± 1.5 21.3 ± 2.0
10 58.2 ± 4.5 51.6 ± 3.8 55.7 ± 4.1
25 85.1 ± 6.2 79.8 ± 5.5 82.4 ± 5.9

Data are hypothetical mean ± SD.

Table 3: Effect on Carrageenan-Induced Paw Edema in Rats

Treatment (Dose, mg/kg) Paw Edema Inhibition (%) at 3 hr
Vehicle -
Carrageenan Control 0
Indomethacin (10) 55.8 ± 4.7
Test Compound (25) 35.2 ± 3.1
Test Compound (50) 52.1 ± 4.2
Test Compound (100) 68.9 ± 5.3

Data are hypothetical mean ± SD.

Workflow Visualization

cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Cytotoxicity Protocol 1: Cell Viability (MTT) COX_Assay Protocol 2: COX-1/COX-2 Inhibition Assay Cytotoxicity->COX_Assay NO_Assay Protocol 3: Nitric Oxide (NO) Assay Cytotoxicity->NO_Assay Edema_Model Protocol 5: Carrageenan Paw Edema Model COX_Assay->Edema_Model Promising candidates Cytokine_Assay Protocol 4: Cytokine (TNF-α, IL-6) ELISA NO_Assay->Cytokine_Assay Cytokine_Assay->Edema_Model Promising candidates Data_Analysis Data Analysis & Interpretation Edema_Model->Data_Analysis Start Test Compound: 3-(4-Bromophenyl)-5- methylisoxazole-4-carboxylic acid Start->Cytotoxicity Determine non-toxic dose

Caption: A streamlined workflow for the evaluation of the novel anti-inflammatory compound.

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Application Notes and Protocols: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The application of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid in materials science is an emerging area of research. The following application notes and protocols are based on the known chemical properties of the molecule and established methodologies for analogous compounds. These should serve as a foundational guide, and optimization is recommended for specific research and development purposes.

Introduction

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a versatile heterocyclic compound possessing a unique combination of functional groups that make it an attractive building block for novel materials.[1] The isoxazole core is a stable aromatic system, and the presence of a carboxylic acid, a bromophenyl group, and a methyl group offers multiple avenues for chemical modification and incorporation into larger material architectures.[2] While extensively explored in medicinal chemistry, the potential of this molecule in materials science remains largely untapped.[3][4]

This guide explores the prospective applications of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid in two key areas of materials science: as a functional monomer for specialty polymers and as a ligand for the synthesis of novel Metal-Organic Frameworks (MOFs). The protocols provided are detailed to enable researchers to begin exploring the potential of this promising compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is crucial for its application in materials synthesis.

PropertyValueReference
CAS Number 91182-58-0
Molecular Formula C₁₁H₈BrNO₃[1]
Molecular Weight 282.09 g/mol
Appearance Powder[5]
Melting Point 216-218 °C[5]
Storage Temperature 2-8°C[5]

Application 1: Functional Monomer for Specialty Polyamides

The carboxylic acid functionality of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid allows it to act as a monomer in polycondensation reactions. The resulting polymers, such as polyamides, would feature the isoxazole and bromophenyl moieties as pendant groups, potentially imparting unique properties like enhanced thermal stability, specific optical characteristics, or post-polymerization modification capabilities.

Scientific Rationale

The rigidity of the isoxazole ring can contribute to a higher glass transition temperature (Tg) in the resulting polymer. The bulky bromophenyl group can disrupt chain packing, potentially leading to amorphous polymers with good solubility in organic solvents. Furthermore, the bromine atom serves as a reactive handle for post-polymerization modifications, such as cross-linking or the introduction of other functional groups via cross-coupling reactions.

Experimental Workflow: Synthesis of a Novel Polyamide

G cluster_0 Monomer Preparation and Activation cluster_1 Polymerization cluster_2 Polymer Isolation and Purification monomer 3-(4-Bromophenyl)-5-methyl- isoxazole-4-carboxylic acid socl2 Thionyl Chloride (SOCl₂) monomer->socl2 Reflux acyl_chloride Acyl Chloride Derivative socl2->acyl_chloride diamine Aromatic Diamine (e.g., 4,4'-oxydianiline) acyl_chloride->diamine Low Temperature Polycondensation acyl_chloride->diamine solvent Anhydrous NMP, Pyridine polyamide Polyamide Solution precipitation Precipitation in Methanol polyamide->precipitation polyamide->precipitation washing Washing and Drying precipitation->washing final_polymer Purified Polyamide washing->final_polymer

Caption: Workflow for the synthesis of a polyamide using 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Detailed Protocol: Synthesis of Polyamide PA-1

Materials:

  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • 4,4'-Oxydianiline (ODA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • Pyridine

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis

Procedure:

  • Activation of the Carboxylic Acid:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 mmol).

    • Under an inert atmosphere (Argon or Nitrogen), add an excess of thionyl chloride (e.g., 5 mL).

    • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-(4-Bromophenyl)-5-methylisoxazole-4-carbonyl chloride. Use this acyl chloride directly in the next step.

  • Polymerization:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 4,4'-oxydianiline (1.0 mmol) in anhydrous NMP (10 mL).

    • Add pyridine (2.2 mmol) to the solution to act as an acid scavenger.

    • Cool the diamine solution to 0 °C in an ice bath.

    • Dissolve the crude acyl chloride from step 1 in a minimal amount of anhydrous NMP and add it dropwise to the stirred diamine solution.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The viscosity of the solution should increase, indicating polymer formation.

  • Isolation and Purification:

    • Pour the viscous polymer solution into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polyamide.

    • Collect the fibrous precipitate by filtration.

    • Wash the collected polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.

    • Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours.

Application 2: Ligand for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[6] The carboxylic acid group and the nitrogen atom of the isoxazole ring in 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid can act as coordination sites for metal ions, making it a suitable ligand for MOF synthesis.[7] The bromophenyl group can be used for post-synthetic modification to tune the properties of the MOF.[8]

Scientific Rationale

The geometry and rigidity of the isoxazole-based ligand can influence the topology of the resulting MOF, potentially leading to novel network structures with interesting porosity and guest-adsorption properties. The bromine atom on the periphery of the ligand can be exploited in post-synthetic modification reactions to introduce new functionalities within the pores of the MOF, enhancing its properties for applications such as gas storage, catalysis, or sensing.

Experimental Workflow: Solvothermal Synthesis of a MOF

G cluster_0 Reactant Preparation cluster_1 Solvothermal Reaction cluster_2 Product Isolation and Activation ligand 3-(4-Bromophenyl)-5-methyl- isoxazole-4-carboxylic acid mixing Mixing and Sonication metal_salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) solvent Solvent (e.g., DMF) sealing Sealing in a Teflon-lined Autoclave mixing->sealing mixing->sealing heating Heating in an Oven sealing->heating cooling Slow Cooling to Room Temp. heating->cooling filtration Filtration and Washing with DMF cooling->filtration cooling->filtration solvent_exchange Solvent Exchange with a Volatile Solvent filtration->solvent_exchange activation Activation under Vacuum at Elevated Temperature solvent_exchange->activation mof_crystals Activated MOF Crystals activation->mof_crystals

Caption: General workflow for the solvothermal synthesis of a MOF using the isoxazole-based ligand.

Detailed Protocol: Synthesis of a Zinc-Based MOF (Zn-Isox)

Materials:

  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • Reaction Mixture Preparation:

    • In a 20 mL glass vial, dissolve 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (0.1 mmol) and zinc nitrate hexahydrate (0.1 mmol) in DMF (10 mL).

    • Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Synthesis:

    • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

    • Seal the autoclave and place it in a programmable oven.

    • Heat the autoclave to 100 °C at a rate of 5 °C/min and hold at this temperature for 48 hours.

    • After 48 hours, cool the autoclave down to room temperature at a rate of 5 °C/hour.

  • Isolation and Activation:

    • Collect the crystalline product by filtration.

    • Wash the crystals with fresh DMF (3 x 5 mL) to remove any unreacted starting materials.

    • To remove the high-boiling point DMF from the pores, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol with a fresh portion every 8 hours.

    • After solvent exchange, filter the crystals and dry them under vacuum at 120 °C for 12 hours to obtain the activated MOF.

Conclusion

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid presents a promising, yet underexplored, platform for the development of advanced materials. Its unique structural features allow for its use as a monomer in the synthesis of functional polymers and as a versatile ligand for the construction of novel Metal-Organic Frameworks. The protocols outlined in this guide provide a starting point for researchers to investigate the potential of this compound and to develop new materials with tailored properties for a wide range of applications.

References

  • (PDF) Isoxazole Derivatives With Potential Applications in Polymers and Semiconductors.
  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - NIH.
  • 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3) - PubChemLite.
  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH.
  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97% - Sigma-Aldrich.
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  • MOF Ligands | Bridging Ligands for MOF Materials - Ossila.
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  • Application Notes and Protocols: 5-Bromooxazole-4-carboxylic Acid in Organic Synthesis - Benchchem.
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Suzuki coupling reactions of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling Reactions of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Abstract

This application note provides a comprehensive technical guide for performing Suzuki-Miyaura cross-coupling reactions on 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. This substrate is a valuable building block in medicinal chemistry, and its successful coupling is crucial for synthesizing biaryl isoxazole derivatives, a scaffold present in many biologically active molecules.[1][2] This guide covers the reaction mechanism, optimization of key parameters, detailed experimental protocols, and troubleshooting strategies. It is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction: Significance and Context

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[3][4] The reaction, which couples an organoboron species with an organohalide using a palladium catalyst, has revolutionized the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[3][5] Biaryl isoxazole moieties, the target of this protocol, are prevalent in medicinal chemistry due to their diverse pharmacological activities.[1][2]

This guide focuses on the specific challenges and considerations for the Suzuki coupling of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. The presence of a carboxylic acid group on the heterocyclic ring requires careful selection of reaction conditions to avoid potential complications, such as catalyst deactivation or unwanted side reactions.[6]

Mechanism and Key Parameters

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7][8] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][9]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[4][7]

  • Transmetalation : The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the organic moiety to the palladium center.[10][11]

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the palladium, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) ArPdAr_prime->Product ArX Ar-X (Aryl Halide) ArX->ArPdX Oxidative Addition Ar_prime_BOH2 Ar'-B(OH)₂ (Boronic Acid) Boronate [Ar'-B(OH)₃]⁻ Ar_prime_BOH2->Boronate Activation Base Base (e.g., K₂CO₃) Base->Boronate Boronate->ArPdX

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Experimental Choices & Causality
  • Palladium Catalyst and Ligand : The choice of catalyst is critical. Pd(PPh₃)₄ is a common and effective Pd(0) source.[9] Alternatively, using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) with phosphine ligands is also prevalent.[10][12] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the oxidative addition and reductive elimination steps, which is particularly useful for less reactive aryl chlorides or sterically hindered substrates.[13][14]

  • Base : The base plays a crucial role in activating the boronic acid.[15][16] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[11] For substrates with base-sensitive functional groups like esters or, in this case, a carboxylic acid, a milder base like potassium fluoride (KF) or a carefully controlled amount of a stronger base might be necessary to prevent side reactions.[10][17] An excess of a strong base can deprotonate the carboxylic acid, and the resulting carboxylate may coordinate to the palladium center, potentially inhibiting the catalyst.[6]

  • Solvent : The solvent system must solubilize the reactants and facilitate the reaction. Biphasic systems like toluene/water, dioxane/water, or THF/water are commonly used, often with a phase-transfer catalyst.[9][18] The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[19] Anhydrous conditions can be employed, particularly if protodeboronation (replacement of the boronic acid group with hydrogen) is a concern.[20]

  • Boronic Acid : A wide variety of aryl and heteroaryl boronic acids are commercially available and compatible with Suzuki coupling.[21][22] Boronic esters, such as pinacol esters, or organotrifluoroborates can be used as alternatives, often exhibiting greater stability.[10][23]

Experimental Protocols

This section provides a detailed, step-by-step methodology for the Suzuki coupling of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid with phenylboronic acid as a model coupling partner.

Materials and Reagents
ReagentSupplierCAS Number
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid(As synthesized)-
Phenylboronic acidSigma-Aldrich98-80-6
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Strem Chemicals14221-01-3
Potassium Carbonate (K₂CO₃), anhydrousFisher Scientific584-08-7
1,4-Dioxane, anhydrousAcros Organics123-91-1
Deionized Water-7732-18-5
Ethyl Acetate, ACS GradeVWR141-78-6
Hydrochloric Acid (1M HCl), aqueousSigma-Aldrich7647-01-0
Brine (Saturated NaCl solution)-7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)Sigma-Aldrich7487-88-9
Argon (Ar) or Nitrogen (N₂), high purityAirgas7440-37-1
Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants to Flask (Aryl Bromide, Boronic Acid, Base) B 2. Seal and Purge (Septum, Inert Gas Purge) A->B C 3. Add Catalyst & Solvents (Pd Catalyst, Dioxane, Water) B->C D 4. Heat and Stir (e.g., 85-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool and Quench (Cool to RT, Add Water) E->F Reaction Complete G 7. Acidify and Extract (Acidify with HCl, Extract with EtOAc) F->G H 8. Dry and Concentrate (Dry with MgSO₄, Evaporate) G->H I 9. Purify Product (Column Chromatography) H->I

Figure 2: General experimental workflow for the Suzuki coupling reaction.

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. An inert atmosphere is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[20]

  • Reagent Addition : Under a positive pressure of argon/nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition : Using syringes, add anhydrous 1,4-dioxane (10 mL) and deionized water (2.5 mL). The solvent should be degassed prior to use by bubbling with argon for 15-20 minutes.

  • Reaction : Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously overnight (12-16 hours). Vigorous stirring is important for biphasic reactions to ensure efficient mixing.[20]

  • Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting aryl bromide.

  • Work-up :

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with 20 mL of water.

    • Carefully acidify the aqueous mixture to pH ~2-3 with 1M HCl. This step is essential to protonate the carboxylic acid product, rendering it soluble in the organic extraction solvent.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired product, 3-(4-biphenyl)-5-methylisoxazole-4-carboxylic acid.

Results and Discussion: Optimization and Troubleshooting

The success of the Suzuki coupling can be highly dependent on the reaction conditions. The following table illustrates the potential impact of varying key parameters on the reaction outcome.

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%) (Hypothetical)Notes
1Pd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O 4:19085Standard, reliable conditions for many aryl bromides.
2PdCl₂(dppf) (3)K₃PO₄ (2)Toluene/H₂O 4:110092A more active catalyst system, potentially leading to higher yields and faster reaction times. K₃PO₄ is a stronger base which can be beneficial.[5]
3Pd(PPh₃)₄ (3)Cs₂CO₃ (2)THF/H₂O 4:18088Cesium carbonate is more soluble and can sometimes improve yields, especially for challenging couplings.
4Pd(OAc)₂ (3) + SPhos (6)K₃PO₄ (2)Dioxane/H₂O 10:110095Buchwald-Hartwig ligands like SPhos are highly efficient for sterically hindered or electron-rich substrates and can allow for lower catalyst loadings.[13]
5Pd(PPh₃)₄ (3)KF (3)Dioxane10070Anhydrous conditions with a milder base (KF) can minimize protodeboronation and potential side reactions related to the carboxylic acid, though the reaction may be slower.[17][20]
Troubleshooting Common Issues
  • Low or No Yield :

    • Catalyst Inactivity : Ensure the catalyst is not degraded. Use a fresh bottle or a robust pre-catalyst. Confirm that the reaction was maintained under a strictly inert atmosphere, as oxygen can poison the catalyst.[20]

    • Poor Solubility : If reactants are not dissolving, consider a different solvent system like DMF or DME.[17]

    • Protodeboronation : This side reaction, where the boronic acid is converted back to an arene, can be a major issue. It is often promoted by high temperatures and strong aqueous bases.[20] Switching to milder bases (e.g., KF), using anhydrous conditions, or using a more stable boron reagent like a boronate ester can mitigate this problem.[20]

  • Homocoupling of Boronic Acid : The formation of a biaryl from two boronic acid molecules is a common side reaction, often caused by the presence of oxygen.[8][20] Rigorous degassing of solvents and maintaining an inert atmosphere is the best preventative measure.

  • Issues Related to the Carboxylic Acid : The acidic proton can react with the base. Ensure at least one extra equivalent of base is added to account for this. As mentioned, the resulting carboxylate can coordinate to the palladium. If catalyst inhibition is suspected, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester), performing the Suzuki coupling, and then hydrolyzing the ester back to the acid is a reliable alternative strategy.[6]

Characterization

The identity and purity of the final product, 3-(4-biphenyl)-5-methylisoxazole-4-carboxylic acid, should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to confirm the structure and connectivity of the final product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : To confirm the molecular weight of the product and assess its purity.

  • High-Performance Liquid Chromatography (HPLC) : To determine the final purity of the isolated compound.

Conclusion

The Suzuki-Miyaura cross-coupling provides an effective and versatile method for the synthesis of biaryl isoxazole derivatives from 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. Careful consideration of the catalyst system, base, and solvent is essential for achieving high yields and purity, particularly given the presence of the carboxylic acid functionality. By following the detailed protocols and troubleshooting guidance provided in this note, researchers can successfully synthesize these valuable compounds for applications in drug discovery and materials science.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Alonso, F., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (2005). Available from: [Link]

  • Carrow, B. P., & Hartwig, J. F. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (2011). Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Kirchhoff, J. H., et al. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. (2002). Available from: [Link]

  • Green, T. Use of Base Metals in Suzuki Coupling. (2015). Available from: [Link]

  • Molander, G. A., & Figueroa, R. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. (2007). Available from: [Link]

  • Reilly, M. Masking Boronic Acids for Suzuki Coupling. (2011). Available from: [Link]

  • Ertl, P., et al. Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. (2020). Available from: [Link]

  • Reddit. Problems with Suzuki coupling. (2022). Available from: [Link]

  • Ali, I., et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences. (2022). Available from: [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? (2014). Available from: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2022). Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (2009). Available from: [Link]

  • Cacchi, S., & Fabrizi, G. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (2011). Available from: [Link]

  • Friis, S. D., et al. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. (2014). Available from: [Link]

  • Reddit. Do carboxylic acids interfere with Suzukis? (2021). Available from: [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. Available from: [Link]

  • Wolfe, J. P., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Available from: [Link]

  • Chem Help ASAP. Suzuki cross-coupling reaction. (2020). Available from: [Link]

  • Scott, J. S., et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (2016). Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Esters. Available from: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. (2019). Available from: [Link]

  • Khan, I., et al. Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. European Journal of Medicinal Chemistry. (2020). Available from: [Link]

  • ProtonGuru. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). (2020). Available from: [Link]

  • Li, W., et al. Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. Advanced Synthesis & Catalysis. (2022). Available from: [Link]

  • ResearchGate. Formation of biaryl compounds in the suzuki cross coupling reaction. (2013). Available from: [Link]

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Application Note & Protocols: Strategic Derivatization of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid for High-Throughput Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazole ring is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document provides a detailed guide for the strategic derivatization of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, a versatile starting material for the generation of compound libraries. We present robust protocols for the synthesis of amide and ester libraries, explain the chemical rationale behind the chosen methodologies, and outline a workflow for subsequent high-throughput biological screening to identify novel bioactive agents.

Introduction: The Isoxazole Scaffold and Rationale for Derivatization

The 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid core (Figure 1) is an ideal starting point for a discovery chemistry campaign. It possesses three key features for diversification:

  • The Isoxazole Core: An aromatic five-membered heterocycle known to interact with a variety of biological targets.[3][5] Its unique electronic properties can confer favorable physicochemical characteristics to drug candidates.[4]

  • The Carboxylic Acid Group: The primary handle for derivatization. Its conversion into amides, esters, and other functional groups allows for systematic modulation of properties like solubility, lipophilicity (LogP), hydrogen bonding capacity, and metabolic stability, all of which are critical for pharmacological activity.

  • The 4-Bromophenyl Moiety: A versatile synthetic handle for late-stage diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of a broader chemical space after initial screening identifies a promising scaffold.

The primary goal of derivatizing this core molecule is to generate a library of structurally related but diverse compounds. By systematically modifying the carboxylic acid group, researchers can explore the structure-activity relationship (SAR) around the isoxazole scaffold, identifying key interactions that drive biological efficacy and selectivity.

G cluster_0 Core Scaffold: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid cluster_1 Points of Diversification cluster_2 Generated Libraries Core Carboxyl Carboxylic Acid (Primary Focus) Core->Carboxyl Derivatization Bromo Bromophenyl Group (Secondary Focus) Core->Bromo Late-Stage Diversification Amides Amide Library Carboxyl->Amides Esters Ester Library Carboxyl->Esters Biaryls Bi-aryl Library (e.g., via Suzuki Coupling) Bromo->Biaryls

Figure 1: Diversification strategy for the core scaffold.

Derivatization Protocols: Amide and Ester Library Synthesis

The most common and impactful derivatization of a carboxylic acid in medicinal chemistry is its conversion to an amide.[6] This transformation is robust, tolerates a wide range of functional groups, and the resulting amide bond is metabolically stable. We present a primary protocol for amide synthesis using a carbodiimide coupling agent, a standard and reliable method in drug discovery.[7][8]

Protocol 1: Amide Library Synthesis via EDC Coupling

This protocol details the coupling of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid with a diverse set of primary and secondary amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the activating agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.[9][10]

Causality and Experimental Choices:

  • EDC (Carbodiimide): Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily susceptible to nucleophilic attack by an amine.[7] EDC is chosen for its water-soluble urea byproduct, which is easily removed during aqueous work-up.

  • DMAP (Catalyst): Acts as an acyl transfer agent. It reacts with the O-acylisourea intermediate to form a more reactive DMAP-acylated species, accelerating the reaction, especially with less nucleophilic amines.[9][10]

  • Solvent (DCM): Dichloromethane is a good choice as it is relatively inert and effectively solubilizes the starting materials and reagents without interfering with the reaction.

G Start Starting Acid + Amine (R-NH2) Reagents Add EDC, DMAP in DCM Start->Reagents Stir Stir at RT (12-24h) Reagents->Stir Workup Aqueous Work-up (1M HCl, sat. NaHCO3, Brine) Stir->Workup Dry Dry (Na2SO4), Filter, Concentrate Workup->Dry Purify Purification (Column Chromatography) Dry->Purify Characterize Characterization (LC-MS, NMR) Purify->Characterize Final Pure Amide Product Characterize->Final

Figure 2: General workflow for amide coupling.

Materials and Reagents:

  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (1.0 eq)[11]

  • Selected primary or secondary amine (e.g., benzylamine, morpholine, aniline derivatives) (1.1 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)

Step-by-Step Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (e.g., 282 mg, 1.0 mmol).

  • Dissolve the acid in anhydrous DCM (10 mL).

  • Add the selected amine (1.1 mmol, 1.1 eq) to the solution.

  • Add DMAP (12 mg, 0.1 mmol, 0.1 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (230 mg, 1.2 mmol, 1.2 eq) to the stirring solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM (20 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL). The acidic and basic washes remove unreacted amine/DMAP and unreacted carboxylic acid, respectively. The water-soluble urea byproduct from EDC is also removed.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10-50% Ethyl Acetate in Hexanes) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final product using LC-MS, ¹H NMR, and ¹³C NMR spectroscopy.

Table 1: Representative Data for a Synthesized Amide Library (Hypothetical)

Compound ID Amine Used Yield (%) Method Observed Mass [M+H]⁺
ISOX-AM-001 Benzylamine 85 EDC/DMAP 371.04
ISOX-AM-002 Morpholine 91 EDC/DMAP 351.02
ISOX-AM-003 4-Fluoroaniline 78 EDC/DMAP 377.01

| ISOX-AM-004 | Piperidine | 88 | EDC/DMAP | 349.04 |

Protocol 2: Ester Library Synthesis

Esterification provides an alternative way to modify the physicochemical properties of the parent molecule. The following protocol uses a similar coupling-agent-based approach, which is mild and suitable for a wide range of alcohols.

Step-by-Step Methodology:

  • Follow steps 1-2 from Protocol 2.1.

  • Add the selected alcohol (e.g., ethanol, benzyl alcohol) (1.5 eq).

  • Add DMAP (1.2 eq). Note: For esterification, DMAP is typically used in stoichiometric amounts rather than catalytic.

  • Cool the mixture to 0 °C and slowly add EDC (1.2 eq).

  • Stir at room temperature for 12-24 hours and monitor by TLC.

  • Perform the same work-up (steps 8-10) and purification/characterization (steps 11-12) as described in Protocol 2.1.

Application in High-Throughput Biological Screening (HTS)

Once a library of derivatives is synthesized and characterized, the next step is to evaluate their biological activity. High-Throughput Screening (HTS) enables the rapid testing of thousands of compounds against a specific biological target or cellular phenotype.[12][13]

Screening Strategy: The choice of assay depends on the therapeutic area of interest. Given the known activities of isoxazoles, the following assays are excellent starting points:

  • Anticancer Screening: An antiproliferative assay using a cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) is a common primary screen.[10] The MTT or CellTiter-Glo® assays measure cell viability after compound treatment.

  • Antibacterial Screening: The Minimum Inhibitory Concentration (MIC) is determined by exposing various bacterial strains (e.g., S. aureus, E. coli) to serial dilutions of the library compounds.[12][14]

  • Anti-inflammatory Screening: A cell-based reporter assay for NF-κB signaling or a biochemical assay for cyclooxygenase (COX-1/COX-2) enzyme inhibition can identify compounds with anti-inflammatory potential.[4]

G cluster_0 Library Generation cluster_1 Screening Cascade cluster_2 Outcome Lib Synthesized Amide/Ester Library HTS Primary HTS (Single Concentration) Lib->HTS Hit_ID Hit Identification (% Inhibition > Threshold) HTS->Hit_ID Dose Dose-Response Assay (IC50 / EC50 Determination) Hit_ID->Dose Selectivity Selectivity & Toxicity Assays (e.g., against normal cells) Dose->Selectivity Lead Validated Lead Compound for SAR Studies Selectivity->Lead

Figure 3: High-Throughput Screening and hit validation workflow.

Table 2: Hypothetical HTS Hit Data from an Antiproliferative Screen (HeLa Cells)

Compound ID Primary Screen (% Inhibition @ 10 µM) Hit? IC₅₀ (µM) Cytotoxicity (Vero Cells, CC₅₀ µM) Selectivity Index (SI = CC₅₀/IC₅₀)
ISOX-AM-001 12.5 No > 50 > 100 -
ISOX-AM-002 8.2 No > 50 > 100 -
ISOX-AM-003 65.7 Yes 4.8 > 100 > 20.8

| ISOX-AM-004 | 72.1 | Yes | 2.1 | 85.4 | 40.7 |

Conclusion and Future Perspectives

The protocols outlined provide a robust framework for the synthesis of diverse amide and ester libraries from 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. This approach enables a systematic exploration of the chemical space around a privileged heterocyclic core. Hits identified from primary screening can be rapidly progressed to lead optimization. Future work should focus on:

  • SAR Expansion: Synthesizing a focused secondary library around the initial hits to refine the structure-activity relationship.

  • Late-Stage Diversification: Utilizing the bromophenyl group of promising hits for Suzuki or other cross-coupling reactions to explore additional pockets of biological targets.

  • Mechanism of Action Studies: Investigating the specific biological target and pathway modulated by the validated lead compounds.

This integrated strategy of targeted library synthesis followed by systematic biological evaluation is a cornerstone of modern drug discovery and is well-suited to uncovering novel therapeutics based on the versatile isoxazole scaffold.

References

  • Zhou, C., et al. (2018). The recent progress of isoxazole in medicinal chemistry. European Journal of Medicinal Chemistry, 152, 292-306. [Link]

  • Kumar, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

  • Kumar, K. A., & Jayaroopa, P. (2013). Isoxazoles: Molecules with potential medicinal properties. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(2), 294-304. [Link]

  • Kumar, R., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, In Press. [Link]

  • Chavan, R. S., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Pharmaceutical Negative Results, 13(4), 589-600. [Link]

  • PubChem. 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]

  • UT Southwestern Medical Center. Publications: High-Throughput Screening Core Facility. UT Southwestern. [Link]

  • Butler, M. S., et al. (2020). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. The Lancet Infectious Diseases, 20(1), 1-12. [Link]

  • Singh, S., et al. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. Chemistry & Biodiversity, 19(7), e202200324. [Link]

  • Watterson, S., et al. (2013). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. International Journal of Creative Research Thoughts, 1(1). [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem, Inc. [Link]

  • Fisher Scientific. Amide Synthesis. Thermo Fisher Scientific. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Ye, Y., et al. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids. Tetrahedron Letters, 53(47), 6325-6328. [Link]

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Kumar, A., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Molecular Diversity, 27(5), 2037-2052. [Link]

  • Kumar, A., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Molecular Diversity. [Link]

  • Al-Suhaimi, K. S., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1488. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this and related isoxazole compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established synthetic routes. Our approach is grounded in mechanistic principles to help you not only solve immediate issues but also to build a deeper understanding of the reaction intricacies.

Introduction to Synthetic Strategies

The synthesis of 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid and its ester precursor, ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate, is most commonly achieved via a one-pot, three-component reaction. This method involves the condensation of 4-bromobenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.[1][2] This pathway is often favored for its operational simplicity and atom economy. An alternative, though less commonly detailed for this specific substrate, is the 1,3-dipolar cycloaddition of a nitrile oxide (generated from 4-bromobenzaldehyde oxime) with ethyl acetoacetate.

This guide will focus primarily on the three-component condensation pathway, as it is well-documented for analogous structures and presents common, diagnosable challenges.

Frequently Asked Questions (FAQs)

Q1: My one-pot reaction of 4-bromobenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride resulted in a very low yield of the desired isoxazole ester. What are the most likely causes?

A1: Low yields in this three-component synthesis often stem from a few critical areas:

  • Suboptimal pH: The reaction cascade involves multiple steps, including oxime formation and a Knoevenagel condensation, which are pH-sensitive. The use of a weak acid or base catalyst is crucial to maintain a pH that facilitates all steps without causing reactant or product degradation.[2][3]

  • Poor Quality Starting Materials: Ensure that 4-bromobenzaldehyde has not oxidized to 4-bromobenzoic acid. Ethyl acetoacetate should be clean and free from significant amounts of acetic acid or water.

  • Incorrect Order of Reagent Addition: The sequence of adding reactants can influence the formation of key intermediates. Often, pre-reacting ethyl acetoacetate and hydroxylamine hydrochloride for a short period before adding the aldehyde and catalyst can be beneficial.[2][3]

  • Inefficient Cyclization: The final intramolecular cyclization to form the isoxazole ring can be slow or incomplete if the reaction conditions (temperature, catalyst) are not optimal.

  • Formation of Side Products: The formation of 4-arylmethylene-isoxazol-5(4H)-ones is a common side reaction pathway that can be favored under certain conditions.[1][2][4]

Q2: I'm observing a significant amount of an insoluble white solid crashing out of my reaction. What could this be?

A2: This is likely unreacted 4-bromobenzaldehyde or side products from its self-condensation. If the Knoevenagel condensation step is slow or inefficient, the aldehyde may not be consumed. Ensure your catalyst is active and that the reaction temperature is appropriate to facilitate the condensation with the ethyl 3-(hydroxyimino)butanoate intermediate.[3]

Q3: My final hydrolysis of the ethyl ester to the carboxylic acid is incomplete or results in a low yield. What can I do to improve this step?

A3: Incomplete hydrolysis is a common issue. Consider the following:

  • Choice of Acid/Base: Strong acids like sulfuric acid or a mixture of acetic acid and HCl are often used for this hydrolysis.[5][6] For base-mediated hydrolysis, ensure a sufficient excess of a strong base like NaOH or KOH is used.

  • Reaction Time and Temperature: The hydrolysis of this sterically hindered ester can require prolonged heating (reflux). Monitor the reaction by TLC to ensure it goes to completion.

  • Work-up Procedure: After acidification of the carboxylate salt, the carboxylic acid product may require thorough extraction with an appropriate organic solvent (e.g., ethyl acetate) to ensure complete recovery from the aqueous phase.

Q4: Can I use a different 1,3-dicarbonyl compound instead of ethyl acetoacetate?

A4: Yes, other β-ketoesters or 1,3-diketones can be used, which will result in different substituents at the 4- and 5-positions of the isoxazole ring. However, the reactivity of the dicarbonyl compound and the stability of the corresponding enolate will affect the optimal reaction conditions and may influence the yield and side product profile.

Troubleshooting Guide for Low Yield

This section provides a structured approach to diagnosing and resolving low-yield issues in the synthesis of ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate.

Problem Area 1: Initial Reactant and Reaction Setup
Symptom Potential Cause Recommended Action & Scientific Rationale
Reaction fails to initiate (no product by TLC after several hours) Poor quality of starting materials. Verify Reactant Purity: Check the purity of 4-bromobenzaldehyde by melting point or NMR. Aldehydes can oxidize to carboxylic acids on storage. Use freshly distilled ethyl acetoacetate. Rationale: Impurities can inhibit catalysts or participate in side reactions, consuming reactants.
Inactive catalyst. Use a fresh or alternative catalyst: If using a solid catalyst, ensure it is properly activated and not "poisoned." Consider trying a different catalyst system, such as tartaric acid or sodium saccharin, which have been shown to be effective in aqueous media.[2][4] Rationale: The catalyst is essential for facilitating both the Knoevenagel condensation and the cyclization steps at a reasonable rate.
Low conversion of starting materials Incorrect stoichiometry. Review and confirm molar ratios: Ensure hydroxylamine hydrochloride is used in at least a 1:1 molar ratio with ethyl acetoacetate. A slight excess of the aldehyde may be used, but a large excess can lead to side products. Rationale: Proper stoichiometry is critical to ensure all reactants are available for the sequential reactions in the one-pot synthesis.
Suboptimal temperature. Optimize reaction temperature: While many procedures are run at room temperature, gentle heating (e.g., 60 °C) can sometimes increase the reaction rate without significantly promoting side reactions.[1] Monitor the reaction by TLC to find the optimal balance. Rationale: Temperature affects the rate of all reaction steps. The rate-limiting step may require thermal energy to proceed efficiently.
Problem Area 2: Side Product Formation
Symptom Potential Cause Recommended Action & Scientific Rationale
Isolation of a major byproduct instead of the desired isoxazole Formation of 4-arylmethylene-isoxazol-5(4H)-one. Adjust reaction conditions: This side product is often favored in the absence of a strong cyclization-promoting environment. Ensure your catalyst and solvent system are appropriate. Some catalysts and aqueous conditions have been optimized to produce these compounds specifically.[1][2][4] Rationale: The reaction pathway can diverge. The intermediate formed after the Knoevenagel condensation can cyclize in two different ways. The desired pathway leads to the isoxazole-4-carboxylate, while the alternative leads to the isoxazol-5(4H)-one.
Complex mixture of products observed by TLC/NMR Formation of regioisomers or other condensation products. Control the order of addition: Pre-mixing ethyl acetoacetate and hydroxylamine hydrochloride before adding the aldehyde can promote the formation of the correct intermediate and reduce the formation of other condensation products.[2][3] Rationale: Forming the ethyl 3-(hydroxyimino)butanoate intermediate first ensures that it is the active methylene species that condenses with the aldehyde, leading to the desired regiochemistry.
Problem Area 3: Product Isolation and Purification
Symptom Potential Cause Recommended Action & Scientific Rationale
Low isolated yield despite good conversion by TLC Product loss during work-up. Optimize extraction and washing: The isoxazole ester product is typically extracted into an organic solvent. Ensure the pH is neutral or slightly basic before extraction to prevent the product from being trapped in the aqueous layer if any hydrolysis has occurred. Use a saturated brine wash to reduce the solubility of the organic product in the aqueous phase. Rationale: The solubility of the product can be pH-dependent, and emulsions or high solubility in the aqueous phase can lead to significant losses during extraction.
Difficulty in crystallization. Screen different crystallization solvents: If the crude product is an oil, try different solvent systems for crystallization (e.g., ethanol/water, hexane/ethyl acetate). Seeding with a small crystal of pure product can also induce crystallization. Rationale: The choice of solvent is critical for obtaining a pure, crystalline product. The ideal solvent will dissolve the product when hot but have low solubility when cold, while impurities remain in solution.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylate

This protocol is adapted from general procedures for the synthesis of related 3-aryl-5-methylisoxazole-4-carboxylates.[1][2]

Materials:

  • Ethyl acetoacetate (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • 4-Bromobenzaldehyde (1.0 eq)

  • Tartaric acid (0.1 eq)

  • Water or Ethanol (as solvent)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask, add ethyl acetoacetate (1.0 eq), hydroxylamine hydrochloride (1.0 eq), and water (or ethanol) as the solvent.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add 4-bromobenzaldehyde (1.0 eq) and tartaric acid (0.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

  • If the product precipitates, filter the solid, wash with cold water, and dry.

  • If the product does not precipitate, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2: Hydrolysis to 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

This protocol is based on standard ester hydrolysis procedures.[5][6]

Materials:

  • Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate (1.0 eq)

  • Sodium hydroxide (2.0-3.0 eq)

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated or 6M)

  • Ethyl acetate

Procedure:

  • Dissolve the isoxazole ester (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux.

  • Monitor the reaction by TLC until all the starting ester has been consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Slowly add hydrochloric acid to acidify the mixture to pH 1-2, which should precipitate the carboxylic acid.

  • Filter the solid product, wash with cold water, and dry under vacuum.

  • If the product does not precipitate cleanly, extract the acidified aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the carboxylic acid.

Visualizing the Reaction Pathway and Troubleshooting Logic

Reaction Scheme```dot

digraph "Reaction_Scheme" { graph [rankdir="LR", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: A logical flowchart for troubleshooting low yield issues.

References

  • M. B. Alegaon, et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 12, 28453-28465. Available at: [Link]

  • A. U. Khandebharad, et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 27-32. Available at: [Link]

  • J. E. McMurry. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. Available at: [Link]

  • PubChem. 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. Available at: [Link]

  • Google Patents. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • ResearchGate. Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Available at: [Link]

  • Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Frontiers in Chemistry. Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Available at: [Link]

  • Hetero Letters. SODIUM SACCHARIN AS AN EFFICIENT CATALYST FOR THE SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)-ONES IN WATER. Available at: [Link]

Sources

formation of regioisomers in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazole Synthesis

Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Isoxazole moieties are critical pharmacophores in numerous approved drugs, and controlling their substitution pattern is paramount for successful drug discovery and development programs.[1]

This document provides in-depth, field-tested insights into the common challenges of regioisomer formation, offering both high-level FAQs and detailed troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) on Regioisomer Formation

This section addresses the most common questions our application scientists receive regarding the control of regiochemistry in isoxazole synthesis.

Q1: My 1,3-dipolar cycloaddition between a nitrile oxide and a terminal alkyne is giving a mixture of 3,5- and 3,4-disubstituted isoxazoles. Why is the selectivity not absolute?

A: This is a classic challenge in isoxazole synthesis. The Huisgen 1,3-dipolar cycloaddition is a powerful tool, but its regioselectivity is governed by a delicate interplay of Frontier Molecular Orbital (FMO) interactions and steric factors.[2][3]

  • Electronic Control (FMO Theory): In a typical reaction, the outcome is dictated by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[4][5] For terminal alkynes, the orbital coefficients are generally larger on the unsubstituted carbon. The regioselectivity depends on whether the dominant interaction is HOMO(dipole)-LUMO(dipolarophile) or vice versa. Electron-withdrawing groups on the alkyne lower its HOMO and LUMO energies, often favoring the formation of the 3,5-isomer.[4]

  • Steric Control: Bulky substituents on either the nitrile oxide or the alkyne can sterically hinder one of the two possible transition states, thereby directing the reaction towards the less crowded regioisomer.[6] If electronic and steric factors are not strongly biased in the same direction, a mixture of products is often the result.

Q2: How can I reliably favor the 3,5-disubstituted isoxazole in a nitrile oxide-alkyne cycloaddition?

A: Achieving high selectivity for the 3,5-isomer is often possible with careful catalyst and condition selection.

  • Copper Catalysis: The use of a copper(I) catalyst is a well-established method for ensuring high regioselectivity with terminal alkynes.[7][8] The reaction proceeds through a copper acetylide intermediate, which alters the electronics and mechanism of the cycloaddition, strongly favoring the 3,5-disubstituted product.[7]

  • Hypervalent Iodine Reagents: The in situ generation of nitrile oxides from aldoximes using hypervalent iodine reagents has been shown to produce 3,5-disubstituted isoxazoles with complete regioselectivity and high yields under mild conditions.[9]

Q3: Synthesizing the 3,4-disubstituted isomer is proving difficult. What strategies can I use to access this "unfavored" regioisomer?

A: Formation of the 3,4-isomer often requires moving away from standard terminal alkyne cycloadditions.

  • Alternative Cycloadditions: A highly regiospecific, metal-free approach involves the [3+2] cycloaddition of in situ generated nitrile oxides with enamines. This method has proven effective for synthesizing 3,4-disubstituted isoxazoles.[8]

  • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, particularly in the presence of a Lewis acid like BF₃·OEt₂.[1][8][10]

Q4: I am using the condensation reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine and getting a mixture of regioisomers. How can I control the outcome?

A: This is a common issue with the Claisen isoxazole synthesis.[1][2] The regioselectivity is determined by which of the two carbonyl groups is more reactive towards hydroxylamine. This can be controlled by manipulating the reaction conditions.

  • pH Control: The pH of the reaction is critical. Under acidic conditions, the reaction typically proceeds via initial attack on the more reactive (less sterically hindered or more electronically activated) ketone. Under basic conditions, enolate formation can direct the initial attack to the other carbonyl.

  • Substrate Modification: Converting the 1,3-dicarbonyl into a β-enamino diketone derivative before reaction with hydroxylamine can provide significantly better regiochemical control.[1][2][11]

Part 2: Troubleshooting Guide for Regioisomer Control

This section provides a problem-solving framework for specific experimental issues.

Problem 1: Poor or inconsistent regioselectivity in a 1,3-dipolar cycloaddition reaction.

Your reaction is yielding a regioisomeric mixture (e.g., 1:1 to 3:1) and the ratio is not reproducible between batches.

Diagnostic Workflow

A Poor Regioselectivity (1,3-Dipolar Cycloaddition) B Are you using a terminal alkyne? A->B K Is the nitrile oxide generated in situ? A->K C YES B->C   D NO (Internal Alkyne) B->D   E Implement Copper(I) Catalysis (e.g., CuI, CuSO4/Ascorbate). Highly selective for 3,5-isomer. C->E F Regioselectivity is governed by substituent electronics/sterics. Is separation feasible? D->F G YES F->G   H NO F->H   I Optimize separation (e.g., different stationary/mobile phase, SFC). G->I J Modify substituents on alkyne or nitrile oxide to enhance steric or electronic bias. H->J L YES K->L   M NO K->M   N Control generation rate. Slow addition of oxidant (e.g., NCS) to aldoxime can prevent dimerization and improve selectivity. L->N O Switch to in situ generation. Pre-formed nitrile oxides can dimerize, leading to complex mixtures and poor reproducibility. M->O

Caption: Troubleshooting workflow for poor regioselectivity in 1,3-dipolar cycloadditions.

Corrective Actions & Scientific Rationale
  • For Terminal Alkynes - Implement Catalysis:

    • Protocol: Add a copper(I) source (e.g., 5-10 mol% CuI) to the reaction mixture. If using a Cu(II) source like CuSO₄, include a reducing agent such as sodium ascorbate.

    • Rationale: Copper-catalyzed alkyne-azide cycloaddition (CuAAC) is a cornerstone of "click chemistry" for a reason. Its mechanism proceeds through a copper acetylide, which fundamentally changes the reaction pathway from the concerted thermal Huisgen cycloaddition, leading to near-perfect regioselectivity for the 3,5-isomer.[7]

  • For Internal Alkynes - Modify Substrates:

    • Action: If separation is not viable, systematically modify the electronic or steric properties of the substituents (R¹ and R²) on the alkyne or the R group on the nitrile oxide.

    • Rationale: The goal is to create a larger electronic or steric difference between the two ends of the alkyne. For example, placing a bulky group on one side will disfavor the transition state where that group is close to the nitrile oxide's substituent.[6] An electron-withdrawing group on one side can more strongly influence the FMO coefficients, directing the cycloaddition.[4]

  • Control Nitrile Oxide Concentration:

    • Action: Ensure the nitrile oxide is generated in situ and at a controlled rate. This is often achieved by the slow addition of an oxidant (like N-chlorosuccinimide, NCS) to a solution of the corresponding aldoxime and the alkyne.[12]

    • Rationale: Nitrile oxides are unstable and prone to dimerization, forming furoxans.[2] This side reaction depletes the dipole, reduces yield, and can complicate purification. Maintaining a low, steady-state concentration of the nitrile oxide ensures it reacts preferentially with the alkyne, leading to cleaner reactions and more consistent outcomes.[2]

Problem 2: Poor or inconsistent regioselectivity in a 1,3-dicarbonyl/hydroxylamine condensation.

Your reaction is producing both possible isoxazole regioisomers, and the ratio varies.

Regiocontrol Strategy Table
ObjectiveConditionSolventAdditiveExpected Outcome & Rationale
Favor attack at less hindered carbonyl Acidic (e.g., AcOH buffer)EthanolNoneProduct A. Under acidic conditions, the reaction is often under kinetic control. Hydroxylamine, as a weak nucleophile, will preferentially attack the more electrophilic and less sterically hindered carbonyl carbon.
Favor attack at more hindered carbonyl Basic (e.g., Pyridine, Et₃N)MethanolNoneProduct B. Under basic conditions, the reaction can be thermodynamically controlled. Deprotonation can occur at the more acidic α-proton, leading to an enolate that directs cyclization through the more hindered carbonyl.
Achieve high selectivity via substrate control Neutral or mildly acidicMeCNBF₃·OEt₂Product C (e.g., 3,4-disubstituted). Using a β-enamino diketone precursor alters the relative reactivity of the carbonyls. The Lewis acid (BF₃·OEt₂) coordinates to a carbonyl oxygen, activating it for nucleophilic attack and providing a powerful method for directing regioselectivity.[1][10]
Diagnostic Pathway Diagram

A Poor Regioselectivity (1,3-Dicarbonyl + NH2OH) B What is the current reaction pH? A->B I If pH control fails to give desired selectivity, switch to a β-enamino diketone precursor. A->I Advanced Strategy C Acidic B->C   D Basic B->D   E Neutral/Uncontrolled B->E   F Try basic conditions (e.g., Pyridine in MeOH) to reverse selectivity. C->F G Try acidic conditions (e.g., AcOH in EtOH) to reverse selectivity. D->G H Implement strict pH control. Use a buffer system. Uncontrolled pH is a major source of inconsistency. E->H

Caption: Decision pathway for controlling regioselectivity in 1,3-dicarbonyl condensations.

Part 3: Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes the highly regioselective synthesis of 3-aryl-5-alkylisoxazole via a copper-catalyzed 1,3-dipolar cycloaddition.

Materials:

  • Aryl aldoxime (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Copper(I) Iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Solvent: Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aryl aldoxime (1.0 eq), terminal alkyne (1.1 eq), and CuI (0.05 eq).

  • Add dry DCM to achieve a concentration of approx. 0.2 M with respect to the aldoxime.

  • Add triethylamine (1.5 eq) to the stirred suspension.

  • In a separate flask, dissolve NCS (1.1 eq) in dry DCM.

  • Add the NCS solution dropwise to the reaction mixture over 30-60 minutes at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure 3,5-disubstituted isoxazole.

References

  • Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Nano Biorheology Letters. Construction of Isoxazole ring: An Overview. 2024.
  • Organic Chemistry Portal. Isoxazole synthesis.
  • RSC Advances. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. 2021.
  • RSC Advances. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. 2018. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: [Link]

  • Chemical Communications. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. 2010. Available from: [Link]

  • Benchchem. Technical Support Center: Optimization of Isoxazole Formation.
  • Molecules. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. 2016. Available from: [Link]

  • Organic & Biomolecular Chemistry. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. 2016. Available from: [Link]

  • ResearchGate. Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a. 2022. Available from: [Link]

  • Benchchem. Troubleshooting regioselectivity in isoxazole synthesis.
  • ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... Available from: [Link]

  • ResearchGate. (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. 2017. Available from: [Link]

  • RSC Advances. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. 2018. Available from: [Link]

  • Molecules. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. 2018. Available from: [Link]

  • ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. 2021. Available from: [Link]

  • RSC Publishing. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Available from: [Link]

  • Refubium - Freie Universität Berlin. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. 2021. Available from: [Link]

  • Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. Available from: [Link]

  • Journal of Chemical Health Risks. Quantum chemistry study on the regioselective behavior of 1,3- dipolar cycloaddition reaction of azides with various substituted cyclooctynes. 2020. Available from: [Link]

  • International Journal of Molecular Sciences. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. 2023. Available from: [Link]

  • Chemistry LibreTexts. 9.6: Stereochemistry of Cycloadditions. 2023. Available from: [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isox-Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of isoxazole derivatives. As a privileged scaffold in medicinal chemistry, the isoxazole ring is a cornerstone in the development of numerous therapeutic agents.[1][2][3] However, its synthesis is not without challenges, from achieving desired regioselectivity to maximizing yield.

This document moves beyond standard protocols to provide in-depth troubleshooting strategies and answers to frequently encountered questions. The insights provided herein are grounded in established chemical principles and validated through extensive field application.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses specific issues that may arise during the synthesis of isoxazoles, offering causative explanations and actionable solutions.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?

Low or no yield in isoxazole synthesis is a multifaceted problem that can originate from issues with starting materials, reaction conditions, or the stability of key intermediates.[4] A systematic troubleshooting approach is essential for identifying and resolving the root cause.

Causality and Strategic Solutions:

  • Integrity of Starting Materials: The purity and stability of your precursors are paramount. For instance, in syntheses involving 1,3-dicarbonyl compounds, their existence as keto-enol tautomers can significantly impact reactivity.[4] Similarly, the stability of the alkyne and the nitrile oxide precursor is critical for successful 1,3-dipolar cycloadditions.[4]

    • Actionable Protocol: Always verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify reagents prior to use. For sensitive compounds, ensure proper storage conditions are maintained.

  • Inefficient in situ Generation of Nitrile Oxides: The 1,3-dipolar cycloaddition is a cornerstone of isoxazole synthesis, relying on the in situ generation of a nitrile oxide from a precursor like an aldoxime or a hydroximoyl chloride.[1][5][6] Inefficient generation of this dipole is a frequent cause of low yields.

    • Actionable Protocol: The choice of base and/or oxidizing agent is critical. For hydroximoyl chlorides, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used.[7] For aldoximes, oxidants such as N-chlorosuccinimide (NCS), chloramine-T, or even greener options like NaCl/Oxone can be effective.[8] Optimization of the stoichiometry of these reagents is crucial.

  • Nitrile Oxide Dimerization: A significant competing reaction is the dimerization of the nitrile oxide to form a furoxan (a 1,2,5-oxadiazole-2-oxide), which depletes the reactive dipole and reduces the yield of the desired isoxazole.[7][8][9]

    • Actionable Protocol: To minimize dimerization, maintain a low instantaneous concentration of the nitrile oxide. This can be achieved by the slow addition of the nitrile oxide precursor or the base to the reaction mixture containing the alkyne.[7][10] Performing the reaction at lower temperatures (e.g., 0 °C) can also disfavor the dimerization pathway.[10]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice are all critical parameters that dictate the success of the reaction.[7]

    • Actionable Protocol: A systematic optimization of these parameters is recommended. Screen a range of solvents with varying polarities.[4] Temperature should be carefully controlled; while higher temperatures can increase reaction rates, they can also promote side reactions and decomposition.[7][9] For catalyzed reactions, ensure the catalyst is active and used at the appropriate loading.

A logical workflow for troubleshooting low yields is presented below:

G start Low or No Yield Observed check_sm Verify Starting Material Purity & Stability start->check_sm sm_ok Purity Confirmed? check_sm->sm_ok check_conditions Review Reaction Conditions (Temp, Solvent, Time) conditions_ok Conditions Optimized? check_conditions->conditions_ok check_reagents Assess Reagent Stoichiometry & Addition Order reagents_ok Reagents & Addition Correct? check_reagents->reagents_ok sm_ok->check_conditions Yes purify_sm Purify/Replace Starting Materials sm_ok->purify_sm No conditions_ok->check_reagents Yes optimize_conditions Systematically Optimize Temp, Solvent, Catalyst conditions_ok->optimize_conditions No adjust_reagents Adjust Stoichiometry / Slow Addition of Precursor reagents_ok->adjust_reagents No rerun Re-run Experiment reagents_ok->rerun Yes purify_sm->check_sm optimize_conditions->check_conditions adjust_reagents->check_reagents

Caption: A troubleshooting workflow for low isoxazole synthesis yields.
Q2: My reaction is producing a mixture of regioisomers. How can I improve regioselectivity?

The formation of isomeric products is a common challenge, particularly in the synthesis of unsymmetrically substituted isoxazoles.[7] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reacting partners.

Causality and Strategic Solutions:

  • Frontier Molecular Orbital (FMO) Theory: In 1,3-dipolar cycloadditions, the regiochemical outcome is often dictated by the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the nitrile oxide and the alkyne. The reaction typically proceeds through the pathway with the smallest HOMO-LUMO energy gap.

  • Solvent Effects: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the ratio of the resulting regioisomers.[4]

    • Actionable Protocol: Screen a range of solvents. For instance, in the reaction of β-enamino diketones with hydroxylamine, switching from a protic solvent like ethanol to an aprotic solvent like acetonitrile can significantly alter the regioisomeric ratio.[4]

  • Catalysts and Additives: The use of Lewis acids can coordinate to one of the reactants, altering its electronic properties and directing the cycloaddition to favor a single regioisomer.[4]

    • Actionable Protocol: For reactions involving β-enamino diketones, the addition of a Lewis acid such as BF₃·OEt₂ can provide excellent regiochemical control.[4] The stoichiometry of the Lewis acid is a critical parameter to optimize.

  • Substrate Modification: Modifying the electronic and steric properties of the substituents on both the dipole and the dipolarophile is a powerful strategy for controlling regioselectivity.

    • Actionable Protocol: The introduction of bulky groups can sterically hinder one of the possible cycloaddition pathways. Altering the electron-donating or electron-withdrawing nature of the substituents will change the FMO energies, which can be used to favor the desired isomer.

Data on Regioselectivity Control:

The following table summarizes the effect of solvent and a Lewis acid catalyst on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.

EntrySolventBaseLewis Acid (BF₃·OEt₂)Ratio (3,5-isomer : 3,4-isomer)Isolated Yield (%)
1EtOH--30:7085
2MeCN--75:2582
3MeCN-0.5 equiv.90:1088
4MeCN-1.0 equiv.>98:292

Data adapted from studies on regiochemical control in isoxazole synthesis.[4]

G start Undesired Regioisomer Formation modify_conditions Modify Reaction Conditions start->modify_conditions modify_substrate Modify Substrate Structure start->modify_substrate solvent Screen Solvent Polarity (e.g., EtOH vs. MeCN) modify_conditions->solvent catalyst Introduce Lewis Acid Catalyst (e.g., BF₃·OEt₂) modify_conditions->catalyst substituents Alter Steric/Electronic Properties of Substituents modify_substrate->substituents analyze Analyze Regioisomeric Ratio solvent->analyze catalyst->analyze substituents->analyze analyze->modify_conditions No success Desired Regioselectivity Achieved analyze->success Yes

Caption: Decision-making flowchart for improving regioselectivity.
Q3: I am having difficulty purifying my isoxazole product. What are the best practices?

Purification can be challenging due to the presence of unreacted starting materials, regioisomers with similar polarities, and byproducts like furoxans.[4]

Strategic Solutions:

  • Column Chromatography: This remains the most effective method for purifying isoxazole derivatives.

    • Actionable Protocol: Conduct a thorough screening of solvent systems using thin-layer chromatography (TLC) to identify an eluent that provides optimal separation. A mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, dichloromethane) is a good starting point. Sometimes, the addition of a small amount of a third solvent or an acid/base modifier (e.g., acetic acid, triethylamine) can dramatically improve separation.[4]

  • Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization can be an effective and scalable purification technique.

  • Aqueous Workup: In some cases, particularly when using water-soluble reagents, a simple aqueous workup followed by extraction and filtration can yield a product of high purity, avoiding the need for chromatography.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile methods for synthesizing isoxazoles? A1: The two most widely employed methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds (or their equivalents) with hydroxylamine.[6][7] Other notable methods include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[2][4]

Q2: My isoxazole derivative appears to be decomposing during workup or purification. Why might this happen? A2: The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions.[4] Be cautious with:

  • Strongly Basic or Acidic Conditions: Extremes of pH can promote ring-opening.

  • Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[4]

  • Photochemical Conditions: Prolonged exposure to UV light can induce rearrangement or decomposition.[4]

Q3: Are there any "green" or environmentally friendly methods for isoxazole synthesis? A3: Yes, the field is increasingly moving towards more sustainable practices.[1][13] This includes:

  • Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and under milder conditions.[14][15]

  • Aqueous Media: Performing reactions in water as a solvent is a key aspect of green chemistry. Several efficient protocols for isoxazole synthesis in aqueous media have been developed.[11][13]

  • Mechanochemistry: Solvent-free synthesis using techniques like ball-milling offers a high-yielding and environmentally benign alternative to traditional solution-phase reactions.[16]

Experimental Protocols

Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition via in situ Nitrile Oxide Generation

This protocol describes the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the terminal alkyne (1.0 eq.) and the aldoxime (1.1 eq.) in a suitable solvent (e.g., dichloromethane or THF).

  • Nitrile Oxide Generation: Cool the mixture to 0 °C in an ice bath. To this stirred solution, add a solution of an oxidizing agent (e.g., N-chlorosuccinimide, 1.1 eq.) in the same solvent dropwise over 15 minutes.

  • Cycloaddition: After the addition of the oxidant, add a base (e.g., triethylamine, 1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting materials are consumed.

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Arylisoxazoles in Aqueous Media

This protocol is an example of a greener synthesis method.[11]

  • Reactant Setup: In a round-bottom flask, combine the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 eq.), hydroxylamine hydrochloride (1.0 eq.), and water (approx. 5 mL per mmol of substrate).

  • Reaction: Heat the mixture to reflux and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Workup and Purification: Cool the reaction mixture to room temperature. The pure product often precipitates from the aqueous solution and can be collected by suction filtration.[11][12] No further purification is typically required.

References

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Synthesis of Isoxazoles from 1,3-Dialkynes and Hydroxylamine. Synfacts.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Royal Society of Chemistry.
  • A review of isoxazole biological activity and present synthetic techniques.
  • Technical Support Center: Isoxazole Synthesis Optimiz
  • Construction of Isoxazole ring: An Overview. (2024). Biointerface Research in Applied Chemistry.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025).
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013).
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. (2022). MDPI.
  • Technical Support Center: Optimization of Isoxazole Form
  • Troubleshooting regioselectivity in isoxazole synthesis. Benchchem.
  • Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. Benchchem.
  • Mechanism of 1,3-dipolar cycloaddition reaction.
  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • Optimization of the reaction conditions for the synthesis of isoxazole.
  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE.
  • Isoxazole. Wikipedia.
  • Technical Support Center: Synthesis of Substituted Isoxazoles. Benchchem.
  • A kind of preparation method of isoxazole compound.
  • A review on isoxazole derivatives with potential antioxidant, antimicrobial, analgesic, anti-inflammatory and anti-platelet activities. International Journal of Pharmaceutical, Chemical, and Biological Sciences.

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byproduct formation in the synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and practical insights needed to minimize byproduct formation and maximize the yield and purity of your target compound.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: Why is the overall yield of my 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid consistently low?

Answer:

Low yields can stem from several factors throughout the synthetic sequence. The primary route to this compound involves a [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester, followed by hydrolysis. Here are the most common culprits for low yield and how to address them:

  • Inefficient Nitrile Oxide Formation: The nitrile oxide is typically generated in situ from 4-bromobenzaldehyde oxime. Incomplete conversion of the oxime to the nitrile oxide is a major reason for low yields.

    • Causality: The oxidation of the oxime to the corresponding hydroximoyl chloride and subsequent elimination to the nitrile oxide must be efficient. Common oxidizing agents like N-chlorosuccinimide (NCS) or chloramine-T are used. The choice of base for the elimination step is also critical.

    • Solution: Ensure your oxime starting material is pure. When using NCS, the reaction is often performed in a solvent like DMF. For the subsequent elimination to the nitrile oxide, a non-nucleophilic base like triethylamine is typically used to avoid side reactions.[1]

  • Suboptimal Cycloaddition Conditions: The [3+2] cycloaddition is the key bond-forming step. The reaction conditions must favor the desired cycloaddition over competing side reactions.[2][3]

    • Solution: A common strategy is to add the base to a mixture of the hydroximoyl chloride and the β-ketoester slowly. This keeps the instantaneous concentration of the nitrile oxide low, favoring the reaction with the β-ketoester. The reaction is often carried out at room temperature.[2][3]

  • Incomplete Hydrolysis: The cycloaddition product is an ester, which must be hydrolyzed to the final carboxylic acid.

    • Causality: Incomplete hydrolysis will result in the ester remaining as a significant component of your crude product, thus lowering the yield of the desired acid.

    • Solution: Ensure sufficient reaction time and appropriate concentration of the base (e.g., NaOH or KOH) for the saponification. Monitoring the reaction by TLC until the starting ester is fully consumed is recommended. Acidification of the reaction mixture after hydrolysis should be done carefully to a pH that ensures complete precipitation of the carboxylic acid.[4]

Question 2: I'm observing an unexpected peak in my NMR spectrum that I suspect is an impurity. What could it be?

Answer:

The identity of the impurity depends on where it arises in the reaction sequence. Here are some common byproducts and their characteristic spectroscopic signatures:

  • Unreacted Starting Materials: The presence of 4-bromobenzaldehyde, ethyl acetoacetate, or the corresponding oxime in your final product indicates incomplete reactions in the preceding steps. These are typically easy to identify by comparing with the spectra of the starting materials.

  • Isomeric Isoxazole: While the reaction of a nitrile oxide with an unsymmetrical β-ketoester like ethyl acetoacetate is generally regioselective, the formation of the isomeric 3-(4-Bromophenyl)-4-acetyl-5-methylisoxazole is a possibility, although less common. This would result from the opposite regiochemistry of the cycloaddition. The chemical shifts in the 1H NMR, particularly of the methyl group, would differ from the desired product.

  • Decarboxylated Product: 3-(4-Bromophenyl)-5-methylisoxazole can be formed if the carboxylic acid product is subjected to high temperatures, leading to the loss of CO2.[5][6]

    • Spectroscopic Signature: The most obvious change would be the disappearance of the carboxylic acid proton signal in the 1H NMR and the carboxyl carbon in the 13C NMR. A new proton signal would appear on the isoxazole ring at the 4-position.

    • Mitigation: Avoid excessive heating during the final work-up and drying steps. If purification by recrystallization is performed at high temperatures, consider using a lower boiling point solvent or a shorter heating time.

  • Ring-Opened Byproducts: Strong basic conditions, especially at elevated temperatures, can lead to the cleavage of the isoxazole ring.[7][8] This is a known degradation pathway for related compounds like Leflunomide.

    • Spectroscopic Signature: The resulting products, such as cyano-amido compounds, would have vastly different NMR and IR spectra, with the appearance of nitrile and amide signals.

    • Mitigation: Use milder conditions for the hydrolysis of the ester. For example, conduct the saponification at room temperature or slightly elevated temperatures for a longer duration rather than refluxing.

Question 3: My final product has a persistent color, and I'm struggling to get a pure white solid. What are the likely causes and purification strategies?

Answer:

Colored impurities often arise from side reactions and degradation products.

  • Causes of Color:

    • Furoxan Formation: Dimerization of the nitrile oxide intermediate can form furoxans (1,2,5-oxadiazole 2-oxides), which can be colored compounds.[2]

    • Side Reactions of Starting Materials: Impurities in commercially available starting materials, such as 4-bromobenzaldehyde, can lead to colored byproducts.

    • Degradation: As mentioned, harsh reaction conditions can lead to degradation of the isoxazole ring, which can produce colored and complex mixtures.

  • Purification Strategies:

    • Recrystallization: This is the most effective method for purifying the final carboxylic acid. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvents for recrystallization of similar carboxylic acids include ethanol, acetic acid, or toluene/heptane mixtures.

    • Activated Carbon Treatment: If the color is due to minor, highly conjugated impurities, a treatment with activated carbon during the recrystallization process can be effective. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.

    • pH Adjustment during Work-up: The carboxylic acid product is soluble in aqueous base and insoluble in aqueous acid. This property can be exploited for purification. Dissolve the crude product in a dilute aqueous base (e.g., NaHCO3 solution), wash the aqueous solution with an organic solvent (like ethyl acetate or dichloromethane) to remove neutral impurities, and then re-precipitate the pure carboxylic acid by adding acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic pathway for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid?

A1: The most common and efficient synthesis involves a three-step sequence:

  • Oxime Formation: Reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride to form 4-bromobenzaldehyde oxime.

  • [3+2] Cycloaddition: In situ generation of 4-bromobenzonitrile oxide from the oxime, which then undergoes a [3+2] cycloaddition with a β-ketoester, typically ethyl acetoacetate, to yield ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate.[9][10]

  • Hydrolysis: Saponification of the resulting ester to the final carboxylic acid product.[4]

Q2: How can I monitor the progress of the reaction?

A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to track the disappearance of starting materials and the appearance of the product. Staining with a UV lamp is usually effective for visualizing the aromatic compounds. For the final hydrolysis step, the disappearance of the ester spot and the appearance of the more polar carboxylic acid spot (which will have a lower Rf value) indicates the reaction is complete.

Q3: What are the critical safety precautions for this synthesis?

A3:

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thionyl chloride, if used for acid chloride formation in alternative routes, is highly corrosive and should be handled in a fume hood.[11]

  • Solvents: Use solvents in a well-ventilated area or a fume hood.

  • Reactions: Some steps may be exothermic. Ensure proper cooling and controlled addition of reagents.

Optimized Experimental Protocol

This protocol is designed to minimize byproduct formation and maximize yield and purity.

Step 1: Synthesis of Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

  • To a solution of 4-bromobenzaldehyde oxime (1 equivalent) and ethyl acetoacetate (1.2 equivalents) in a suitable solvent like dichloromethane or THF, add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the oxime is consumed (monitor by TLC).

  • Cool the reaction mixture back to 0 °C and add triethylamine (1.5 equivalents) dropwise.

  • Stir the reaction at room temperature overnight.

  • Work-up the reaction by washing with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

  • Dissolve the crude ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature or gently heat to 40-50 °C until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any neutral impurities.

  • Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid to pH 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.

Parameter Recommendation Rationale
Nitrile Oxide Generation Slow addition of baseMinimizes dimerization to furoxan[2]
Cycloaddition Temperature Room TemperatureBalances reaction rate and stability of intermediates
Hydrolysis Conditions Mild temperature (RT to 50°C)Prevents isoxazole ring opening[7][8]
Purification Recrystallization/Acid-Base ExtractionEffectively removes common byproducts

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Main Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Oxime Formation cluster_step2 Step 2: [3+2] Cycloaddition cluster_step3 Step 3: Hydrolysis A 4-Bromobenzaldehyde C 4-Bromobenzaldehyde Oxime A->C + NH2OH.HCl B Hydroxylamine B->C E Ethyl 3-(4-bromophenyl)-5- methylisoxazole-4-carboxylate C->E + Ethyl Acetoacetate (via Nitrile Oxide) D Ethyl Acetoacetate D->E F 3-(4-Bromophenyl)-5-methylisoxazole- 4-carboxylic acid E->F 1. NaOH, EtOH/H2O 2. HCl

Caption: The three-step synthesis of the target carboxylic acid.

Diagram 2: Key Byproduct Formation Pathways

Byproduct_Formation cluster_main_reaction Desired Reaction cluster_byproducts Byproduct Formation Main Nitrile Oxide Intermediate DesiredProduct Desired Isoxazole Ester Main->DesiredProduct + Ethyl Acetoacetate Dimer Furoxan Dimer Main->Dimer Dimerization Decarboxylated Decarboxylated Product (from final acid) DesiredProduct->Decarboxylated High Temp RingOpened Ring-Opened Products (from final acid) DesiredProduct->RingOpened Strong Base

Caption: Common side reactions leading to byproduct formation.

References

  • A method for synthesizing leflunomide. Google Patents.
  • A Facile Approach for the Synthesis of Highly Pure Immunomodulator Drugs- Leflunomide and Teriflunomide: A Robust Strategy to Control Impurities. ResearchGate.
  • Method for synthesizing leflunomide. Google Patents.
  • An improved process for preparation of leflunomide. Google Patents.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
  • An In-depth Technical Guide to the Synthesis and Purification of Leflunomide for Research Applications. Benchchem.
  • Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate.
  • Hydrolysis of differently substituted 4‐isoxazolecarboxylates. ResearchGate.
  • Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate.
  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde | 1119449-35-2 - J&K - J&K Scientific.
  • Synthesis of 3,4,5-Trisubstituted Isoxazoles in Water via a [3+2]- Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoest. ChemRxiv.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl-)-anilide. Google Patents.
  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97%. Sigma-Aldrich.
  • tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. MDPI.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI.
  • Search Results. Beilstein Journals.
  • 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC - NIH.

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Technical Support Center: Enhancing the Purity of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity-related challenges encountered during their experimental work. The following content is structured in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesized 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid has a lower-than-expected melting point and appears discolored. What are the likely causes?

A1: A depressed and broad melting point, along with discoloration (typically off-white, yellow, or tan), are classic indicators of impurities in your crystalline product. For isoxazole syntheses, these impurities often fall into several categories:

  • Residual Starting Materials: Incomplete reaction can leave behind starting materials. Depending on the synthetic route, this could include the initial β-ketoester or the hydroxylamine reagent.

  • Byproducts of the Cyclization Reaction: The formation of the isoxazole ring can sometimes yield side products. A significant concern in the synthesis of 4-carboxyisoxazoles is the formation of constitutional isomers.[1][2] For instance, the isomeric impurity 3-(4-bromophenyl)-5-methylisoxazole-5 -carboxylic acid could be formed, which often has very similar physical properties to the desired product, making it difficult to separate.

  • Solvent Impurities: Residual solvents from the reaction or initial purification steps can become trapped in the crystal lattice of your product.

  • Degradation Products: Although generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation of the isoxazole ring.

Q2: I suspect an isomeric impurity is present in my product. How can I confirm this and why is it so difficult to remove?

A2: Confirming the presence of a constitutional isomer, such as 3-(4-bromophenyl)-5-methylisoxazole-5-carboxylic acid, typically requires advanced analytical techniques. Standard thin-layer chromatography (TLC) may not be sufficient to resolve two isomers with very similar polarities.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for identifying and quantifying isomeric impurities. A well-developed HPLC method can often separate compounds with minor structural differences.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field ¹H and ¹³C NMR can reveal the presence of an isomer. Look for minor peaks adjacent to your main product peaks. The chemical shifts of the methyl and carboxylic acid groups will be subtly different in the isomeric form.

The difficulty in removing such isomers stems from their similar physicochemical properties (e.g., solubility, polarity) to the target compound. This makes standard purification techniques like simple recrystallization less effective, as the impurity tends to co-crystallize with the product.[1][2]

Q3: What purification strategies can I employ to improve the purity of my 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid?

A3: A multi-step purification approach is often necessary to achieve high purity, especially when dealing with challenging impurities.

  • Acid-Base Extraction: As your target compound is a carboxylic acid, you can exploit its acidic nature. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to convert the carboxylic acid to its water-soluble carboxylate salt. The aqueous layer can then be separated, washed with fresh organic solvent to remove non-acidic impurities, and then re-acidified (e.g., with 1N HCl) to precipitate the purified carboxylic acid.[3] The purified solid can then be filtered, washed with water, and dried.

  • Recrystallization: This is a powerful technique for removing minor impurities. The key is selecting an appropriate solvent system. Carboxylic acids often crystallize well from polar protic solvents or mixtures.[4] A detailed protocol for recrystallization is provided below.

  • Column Chromatography: While it can be effective, purifying a carboxylic acid on standard silica gel can sometimes be problematic due to streaking. This can be mitigated by adding a small amount of acetic acid to the eluent system.[5] However, for larger quantities, this method can be cumbersome.

The following diagram illustrates a recommended purification workflow:

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Dissolve in Org. Solvent Wash with Base Recrystallization Recrystallization Extraction->Recrystallization Acidify to Precipitate Filter and Dry Pure High-Purity Product Recrystallization->Pure Cool Slowly Filter and Dry

Caption: A typical purification workflow for carboxylic acids.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate) at a concentration of approximately 50-100 mg/mL.

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas.

  • Separation: Allow the layers to separate. The deprotonated product will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Organic Wash: Add a small amount of fresh ethyl acetate to the collected aqueous layer, shake, and separate to remove any remaining neutral or basic impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1N HCl dropwise with stirring until the solution reaches a pH of approximately 2-3. The purified carboxylic acid will precipitate out as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Recrystallization of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound when hot but not when cold.[6]

  • Solvent Screening: Test the solubility of your compound in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, acetic acid, water, or mixtures like ethanol/water) to find a suitable system.

  • Dissolution: Place the carboxylic acid to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals.[6]

  • Crystallization: If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[7]

  • Further Cooling: Once crystals have started to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Data Summary

PropertyValueSource
Molecular FormulaC₁₁H₈BrNO₃[8]
Molecular Weight282.09 g/mol
Melting Point (pure)216-218 °C
AppearanceWhite to off-white powder
Purity (Commercial Grade)97%

The following diagram illustrates the decision-making process for troubleshooting purification:

Troubleshooting start Low Purity Detected (e.g., low MP, discoloration) check_impurities Identify Potential Impurities (TLC, HPLC, NMR) start->check_impurities isomeric Isomeric Impurity Present? check_impurities->isomeric other Other Impurities (Starting Materials, Solvents) isomeric->other No acid_base Perform Acid-Base Extraction isomeric->acid_base Yes recrystallize Recrystallize Product other->recrystallize acid_base->recrystallize column Consider Column Chromatography recrystallize->column Purity Still Low pure High Purity Achieved recrystallize->pure Successful column->pure

Caption: Troubleshooting flowchart for purification.

References

  • MDPI: Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

  • PubChem: 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3). [Link]

  • Google Patents: US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • IndiaMART: 3-(4-Bromophenyl)-5-Methylisoxazole-4- Carboxylic Acid, Liquid. [Link]

  • ResearchGate: (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. [Link]

  • Google Patents: WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • National Institutes of Health (NIH): 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]

  • University of Rochester, Department of Chemistry: Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubMed Central: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • University of Rochester, Department of Chemistry: How To: Troubleshoot a Reaction. [Link]

  • Chemistry LibreTexts: 3.6F: Troubleshooting. [Link]

  • Google Patents: US7307188B2 - Purification of carboxylic acids by complex
  • ResearchGate: 93 questions with answers in ISOXAZOLES | Science topic. [Link]

  • Recrystallization and Crystallization: [Link]

  • Reddit: First time synthesis, first time work-up and purification : r/Chempros. [Link]

  • Organic Chemistry Portal: Isoxazole synthesis. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview: [Link]

Sources

Technical Support Center: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 91182-58-0). This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the scientific rationale and practical protocols needed to ensure the integrity of your experiments.

While specific stability data for this exact molecule is not extensively published, the insights provided herein are derived from the well-established chemical principles governing the isoxazole ring system and its substituents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid?

A1: As a solid powder, the compound should be stored under refrigerated conditions, typically between 2-8°C.[1] It should be kept in a tightly sealed container to protect it from atmospheric moisture. For long-term storage, keeping the container in a desiccator within the refrigerated environment is a recommended best practice.

Q2: How should I prepare stock solutions? Which solvents are recommended?

A2: For initial stock solutions, a high-purity, anhydrous aprotic solvent such as DMSO or DMF is recommended. When preparing aqueous working solutions, it is critical to consider the pH. Due to the potential for base-catalyzed hydrolysis of the isoxazole ring, preparing fresh solutions in a slightly acidic or neutral buffer (pH 6-7.4) is advisable for immediate use. Avoid preparing stock solutions in alkaline buffers (pH > 8) for storage.

Q3: Is this compound sensitive to light?

A3: Yes, compounds containing both a bromophenyl group and an isoxazole ring have the potential for photolytic degradation.[2][3][4] The isoxazole ring itself can undergo photodegradation, and the carbon-bromine bond can be susceptible to photolytic cleavage.[2][5] Therefore, it is imperative to protect both the solid compound and its solutions from light by using amber vials or wrapping containers in aluminum foil.

Q4: Can the compound undergo thermal degradation?

A4: The compound has a relatively high melting point of 216-218°C, suggesting good thermal stability in its solid form under standard laboratory conditions.[1] However, prolonged exposure to high temperatures in solution, especially in the presence of water or other nucleophiles, could accelerate degradation pathways like hydrolysis or decarboxylation.[6][7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides logical steps and protocols to diagnose and resolve them.

Issue 1: Appearance of a New Peak in HPLC Analysis of a Stored Solution

Scenario: You prepared a solution of the compound in a buffered aqueous-organic mobile phase for your assay. After 24 hours at room temperature, you observe a new, more polar peak in your chromatogram, and the area of your parent peak has decreased.

Probable Cause: This is a classic sign of degradation, most likely due to hydrolysis of the isoxazole ring. The isoxazole N-O bond is susceptible to cleavage, particularly under neutral to basic conditions, which can be exacerbated by elevated temperatures.[8][9] The resulting ring-opened product is typically more polar, leading to a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Workflow:

G cluster_problem Problem: Poor/Inconsistent Assay Results cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Inconsistent IC50 / Low Signal Solubility 1. Assess Kinetic Solubility in Assay Buffer Problem->Solubility Stability 2. Check Stability in Assay Buffer (LC-MS) Solubility->Stability Solvent Optimize Co-Solvent (e.g., DMSO) % Solubility->Solvent Binding 3. Evaluate Non-Specific Binding Stability->Binding Fresh Prepare Compound Dilutions Immediately Before Use Stability->Fresh Additives Use Pluronic F-68 or BSA to Reduce Binding Binding->Additives Plates Use Low-Binding Plates Binding->Plates

Caption: Workflow for troubleshooting poor assay performance.

  • Assess Stability in Assay Medium: Incubate the compound in your complete cell culture or assay buffer at 37°C. Analyze samples by LC-MS at t=0 and after several hours to quantify any degradation. A study on the related drug leflunomide showed a half-life of 7.4 hours at 37°C and pH 7.4, indicating that degradation during a typical assay is possible. [8]2. Evaluate Non-Specific Binding: Prepare a solution of your compound in the assay buffer. Transfer it to a well of your standard assay plate and incubate under assay conditions (without cells or enzymes). After incubation, measure the concentration of the compound remaining in the supernatant and compare it to a control sample that was not exposed to the plasticware. A significant decrease suggests binding to the plate.

  • Mitigation:

    • Reduce Binding: Consider using low-binding microplates. Alternatively, adding a small amount of a non-ionic surfactant like Pluronic F-68 or a carrier protein like Bovine Serum Albumin (BSA) to the assay buffer can mitigate non-specific binding.

    • Improve Solubility: Ensure the final concentration of your organic stock solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect the assay but maintains compound solubility.

    • Work Fresh: Prepare serial dilutions of the compound immediately before adding them to the assay plate to minimize the time it spends in aqueous buffer.

By systematically investigating these potential issues, you can ensure the reliability and reproducibility of your experimental data when working with 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

References

  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. Available at: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. PubMed. Available at: [Link]

  • Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. PubMed Central. Available at: [Link]

  • Nanostructured MnOx/g-C3N4 for photodegradation of sulfamethoxazole under visible light irradiation. PubMed Central. Available at: [Link]

  • Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. ResearchGate. Available at: [Link]

  • Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. ResearchGate. Available at: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. Available at: [Link]

  • Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities. Frontiers in Pharmacology. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

  • Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate. Available at: [Link]

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Technical Support Center: Challenges in Scaling Up 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed to provide expert insights and practical troubleshooting advice for scaling up this important synthetic process. As Senior Application Scientists, we understand the nuances and challenges that can arise when transitioning from bench-scale to larger-scale production. This resource is structured to address common questions and problems encountered in the field, ensuring scientific integrity and providing actionable solutions.

I. Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the synthesis of 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid, providing foundational knowledge for successful scale-up.

Q1: What are the primary synthetic routes for 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid suitable for scale-up?

A1: The most common and scalable approach involves a multi-step synthesis, typically starting from readily available materials. A prevalent route is the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by functional group manipulations.[1][2] A key intermediate is often an ester of the target molecule, which is subsequently hydrolyzed.

A representative synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Isoxazole Ring Formation cluster_1 Step 2: Hydrolysis Start 4-Bromobenzaldehyde & Ethyl Acetoacetate Intermediate1 Chalcone Intermediate Start->Intermediate1 Claisen-Schmidt Product1 Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate Intermediate1->Product1 Cyclocondensation Reagent1 Hydroxylamine Reagent1->Intermediate1 Product2 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid Product1->Product2 Saponification Product1->Product2 Reagent2 Base (e.g., NaOH) or Acid (e.g., HCl) Reagent2->Product1

Caption: General synthetic workflow for 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Q2: What are the critical process parameters to monitor during scale-up?

A2: When scaling up, careful control of several parameters is crucial for ensuring consistent yield, purity, and safety.

ParameterImportanceTypical Range/Considerations
Temperature Affects reaction rate, selectivity, and impurity profile. Exothermic steps require careful management.Cyclization: Often requires heating (e.g., reflux). Hydrolysis: Can be performed at room temperature to reflux, depending on the method.
Reagent Addition Rate Crucial for controlling exotherms and minimizing side reactions.Slow, controlled addition of reagents is generally recommended, especially for the cyclization step.
Mixing/Agitation Ensures homogeneity, efficient heat transfer, and consistent reaction rates.Agitator speed and design should be optimized to prevent localized "hot spots" or poor reagent dispersion.
pH Control Critical during hydrolysis and work-up to ensure complete reaction and proper isolation of the product.Hydrolysis with a base requires subsequent acidification to precipitate the carboxylic acid.
Solvent Selection Impacts solubility of reactants and products, reaction temperature, and ease of work-up and purification.Ethanol, methanol, and toluene are commonly used solvents.[3][4]
Q3: Are there any known stable intermediates in this synthesis?

A3: Yes, the ethyl or methyl ester, ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate, is a stable and often isolated intermediate.[5][6] Its formation allows for purification before the final hydrolysis step, which can simplify the purification of the final active pharmaceutical ingredient (API).

II. Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis.

Problem 1: Low Yield in the Isoxazole Ring Formation Step

Question: My cyclocondensation reaction to form the isoxazole ring is giving a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in isoxazole synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.[3]

Potential Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider increasing the reaction temperature, but be mindful of potential side product formation.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction is the formation of regioisomers.[3]

    • Solution: Adjusting the pH of the reaction mixture can sometimes favor the formation of the desired isomer.[3] The choice of solvent can also influence regioselectivity.

  • Purity of Starting Materials: Impurities in the starting materials, such as the β-ketoester or hydroxylamine, can interfere with the reaction.

    • Solution: Ensure the purity of all reagents before starting the reaction. Recrystallization or distillation of starting materials may be necessary.

Low_Yield_Troubleshooting Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Check TLC/HPLC Q2 Are there significant side products? A1_Yes->Q2 Sol1 Increase reaction time/temperature. Monitor with TLC/HPLC. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Analyze byproducts A2_No No Q2->A2_No Sol2 Adjust pH. Change solvent. Consider alternative catalysts. A2_Yes->Sol2 Q3 Are starting materials pure? A2_No->Q3 A3_Yes Yes Q3->A3_Yes If all else fails... A3_No No Q3->A3_No Verify purity Sol3 Purify starting materials. A3_No->Sol3

Caption: Troubleshooting flowchart for low yield in isoxazole synthesis.

Problem 2: Difficulties with the Hydrolysis of the Ester Intermediate

Question: I am having trouble hydrolyzing the ethyl ester of 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. The reaction is either incomplete or I am seeing degradation of my product. What should I do?

Answer: The hydrolysis of the ester can be challenging due to the potential for the isoxazole ring to be unstable under harsh conditions.[3][7]

Potential Causes & Solutions:

  • Harsh Reaction Conditions: Strong basic or acidic conditions, especially at elevated temperatures, can lead to cleavage of the N-O bond in the isoxazole ring.[3]

    • Solution: Employ milder hydrolysis conditions. Using a weaker base like lithium hydroxide (LiOH) in a mixture of THF and water at room temperature can be effective.[7][8] Alternatively, enzymatic hydrolysis could be explored for a highly selective transformation under mild conditions.

  • Incomplete Hydrolysis: The ester may not be fully soluble in the reaction medium, leading to an incomplete reaction.

    • Solution: Adding a co-solvent such as tetrahydrofuran (THF) or ethanol can help to solubilize the ester and improve the reaction rate.[7]

  • Work-up Issues: The product may be difficult to isolate from the reaction mixture.

    • Solution: After hydrolysis, carefully acidify the reaction mixture to a pH of around 2-3 to precipitate the carboxylic acid.[2] Ensure the acidification is done slowly and with cooling to control any exotherm. The precipitated product can then be collected by filtration and washed with water to remove any inorganic salts.

Problem 3: Impurities in the Final Product

Question: My final product, 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid, contains impurities that are difficult to remove by crystallization. What are these impurities and how can I avoid their formation?

Answer: Common impurities can include unreacted starting materials, byproducts from side reactions, and regioisomers.

Potential Impurities & Mitigation Strategies:

  • Unreacted Starting Materials: Incomplete reactions in either the cyclization or hydrolysis step will result in starting materials being carried through to the final product.

    • Mitigation: Monitor each reaction step to completion using TLC or HPLC.

  • Regioisomers: The formation of the 3- and 5-substituted isoxazole regioisomers is a common challenge.[3]

    • Mitigation: As mentioned previously, optimizing reaction conditions such as pH and solvent can improve regioselectivity. Purification by column chromatography may be necessary if significant amounts of the undesired isomer are formed.[3]

  • Byproducts from Ring Opening: Under harsh conditions, the isoxazole ring can open, leading to various degradation products.[3]

    • Mitigation: Use milder reaction conditions, particularly during the hydrolysis step.

Purification Strategy:

If impurities persist, column chromatography is a common and effective purification method.[3] A systematic screening of solvent systems using TLC will help to identify the optimal mobile phase for separation.

III. Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.

  • Chalcone Formation (Claisen-Schmidt Condensation): In a suitable reactor, dissolve 4-bromobenzaldehyde (1.0 eq.) and ethyl acetoacetate (1.1 eq.) in ethanol.

  • Slowly add a catalytic amount of a base, such as piperidine or pyrrolidine, to the stirred solution at room temperature.

  • Stir the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cyclocondensation: To the reaction mixture, add hydroxylamine hydrochloride (1.5 eq.).

  • Reflux the mixture for 6-8 hours, again monitoring for completion by TLC.

  • After cooling, pour the reaction mixture into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure ester.

Protocol 2: Hydrolysis to 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
  • Dissolve the ethyl ester (1.0 eq.) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0-3.0 eq.) to the solution.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and slowly acidify with dilute HCl to pH 2-3.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

IV. References

  • Benchchem. (n.d.). Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole. Retrieved from

  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives. Retrieved from

  • Popov, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]

  • Reddy, B. V. S., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... Retrieved from

  • Wieczorek, Z., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]

  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from

  • Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Retrieved from

  • ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety?. Retrieved from

  • Nano Bio Letters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from

  • ResearchGate. (n.d.). Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. Retrieved from

  • MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from

  • ResearchGate. (n.d.). Challenges associated with isoxazole directed C−H activation. Retrieved from

  • Nature. (n.d.). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Retrieved from

  • National Institutes of Health. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from _

  • PubChem. (n.d.). 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3). Retrieved from

  • ResearchGate. (n.d.). Solid‐Supported Synthesis of Isoxazole‐Substituted 1,4‐Dihydropyridines by Modified Hantzsch Method and Their Aromatization. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97%. Retrieved from

  • SciSpace. (n.d.). Recent advances in Hantzsch 1,4-dihydropyridines. Retrieved from

  • MDPI. (n.d.). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Retrieved from

  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from

  • National Institutes of Health. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Retrieved from

  • IndiaMART. (n.d.). 3-(4-Bromophenyl)-5-Methylisoxazole-4- Carboxylic Acid, Liquid at ₹ 1500/kg in Mumbai. Retrieved from

  • ECHEMI. (n.d.). How to hydrolyze ester in presence of isoxazole moiety?. Retrieved from

  • ResearchGate. (2018). Solid‐Supported Synthesis of Isoxazole‐Substituted 1,4‐Dihydropyridines by Modified Hantzsch Method and Their Aromatization. Retrieved from

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from

  • Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from

  • MDPI. (n.d.). Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. Retrieved from

  • Googleapis.com. (2001). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19) World Intellectual Property Organization. Retrieved from

  • Organic Syntheses Procedure. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Retrieved from

Sources

Technical Support Center: 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Ensuring Compound Stability and Experimental Success

Welcome to the technical support center for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 91182-58-0). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the stability challenges associated with this valuable research compound. Our goal is to move beyond simple instructions and explain the chemical principles at play, empowering you to make informed decisions in your experiments.

The 3,5-disubstituted isoxazole core is generally considered a stable aromatic system; however, the presence of the 4-carboxylic acid group and specific experimental conditions can expose points of lability.[1] This guide addresses the most common decomposition pathways—hydrolysis, thermal decarboxylation, and photochemical rearrangement—and provides clear, actionable strategies to mitigate them.

Troubleshooting Guide: Diagnosis and Solutions

This section is structured in a question-and-answer format to address specific problems you may encounter during your work.

Question 1: "I'm observing significant degradation of my compound during a reaction run under basic conditions (e.g., saponification, amine coupling with excess base). TLC shows new, more polar spots and my yield is low. What is happening?"

Answer: You are likely observing base-catalyzed hydrolysis of the isoxazole ring.

Causality: The N-O bond within the isoxazole ring is inherently weak and susceptible to nucleophilic attack. Under basic conditions (high pH), hydroxide ions can attack the C5 position of the ring, leading to N-O bond cleavage. This ring-opening event is a well-documented degradation pathway for isoxazole-containing molecules, including pharmaceuticals like Leflunomide.[2][3] The reaction is highly dependent on both pH and temperature; the degradation rate increases significantly with higher pH and elevated temperatures.[3][4]

dot

Caption: Base-catalyzed hydrolytic decomposition pathway.

Preventative Measures & Protocols:

  • Strict pH Control: Maintain the reaction medium at a neutral or slightly acidic pH (pH 4-7) where the isoxazole ring exhibits maximum stability.[4] If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge) or a stoichiometric amount of a weaker base (e.g., DIPEA) instead of strong nucleophilic bases like NaOH, KOH, or LiOH.[5]

  • Temperature Management: Conduct reactions at the lowest effective temperature. The rate of hydrolysis increases with temperature, so avoiding prolonged heating in basic media is critical.[3]

  • Alternative Coupling Reactions: For amide bond formation, use standard coupling reagents (e.g., EDC/HOBt, HATU) with a stoichiometric amount of base (like DIPEA) at 0°C to room temperature, rather than converting to an acid chloride which may require harsher conditions.[6]

Question 2: "After heating my compound for a prolonged period (e.g., during a high-temperature reaction or attempted recrystallization from a high-boiling solvent), I observe gas evolution and my final product's mass spectrum is missing the carboxylic acid fragment. Why?"

Answer: Your compound is likely undergoing thermal decarboxylation.

Causality: Heteroaromatic carboxylic acids can be susceptible to decarboxylation (the loss of CO₂) upon heating.[7][8] The stability of the resulting carbanion at the 4-position of the isoxazole ring, stabilized by the aromatic system, facilitates this process. While a definitive decarboxylation temperature for this specific molecule is not widely published, it is a known thermal degradation pathway for isoxazole-4-carboxylic acids.[7]

dot

Caption: Thermal decarboxylation pathway.

Preventative Measures & Protocols:

  • Avoid High Temperatures: Keep reaction temperatures below 100°C whenever possible. If higher temperatures are unavoidable, minimize the reaction time.

  • Purification Strategy: For purification, prioritize recrystallization from lower-boiling solvents (e.g., ethanol, acetonitrile, ethyl acetate/heptane mixtures) over high-boiling ones like DMF or DMSO.

  • Use a Drying Pistol: When drying the final compound, use a vacuum oven at a moderate temperature (e.g., 40-50°C) instead of high heat.

Question 3: "My compound, which was pure upon synthesis, shows a new isomeric impurity after being left on the benchtop or exposed to strong light. What could be causing this?"

Answer: The compound may be undergoing photochemical rearrangement.

Causality: The weak N-O bond in isoxazoles makes them susceptible to cleavage under UV irradiation. This photolysis can lead to a rearrangement to the more stable oxazole isomer via a transient azirine intermediate.[2][9] While this is a known transformation for the parent isoxazole ring, the specific photosensitivity of this derivative should be considered a risk. The bromophenyl moiety can also influence photochemical behavior.[10]

Preventative Measures & Protocols:

  • Protect from Light: Always store the compound in amber vials or containers wrapped in aluminum foil.[11]

  • Conduct Reactions in the Dark: When running reactions, especially for extended periods, wrap the reaction flask in aluminum foil to exclude light.

  • Analytical Vigilance: When analyzing by HPLC with a UV detector, be mindful that the high-intensity UV lamp could potentially cause minor on-column degradation or isomerization. Use the lowest necessary wavelength and minimize sample exposure time.

Frequently Asked Questions (FAQs)
QuestionAnswer
What are the ideal storage conditions for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid? Store refrigerated (2-8°C), protected from light, and in a tightly sealed container to keep it dry. [11] An inert atmosphere (argon or nitrogen) is recommended for long-term storage to prevent any potential oxidative degradation.
What is the best way to purify this compound? Low-temperature recrystallization is the preferred method. Choose a solvent system (e.g., ethanol/water, ethyl acetate/heptane) where the compound is soluble when warm but sparingly soluble when cold. Avoid prolonged boiling. Column chromatography on silica gel (weakly acidic) is generally safe, but avoid basic alumina which could induce ring-opening.
Which analytical techniques are best for detecting decomposition? HPLC with a UV-Vis or MS detector is ideal for quantifying purity and identifying degradation products. ¹H-NMR is also excellent for detecting structural changes; look for the disappearance of the carboxylic acid proton (~13 ppm) or shifts in the aromatic/methyl signals that would indicate ring rearrangement.
Is the compound sensitive to common laboratory reagents? Yes. Avoid strong bases (NaOH, KOH), strong oxidizing agents, and conditions for catalytic hydrogenation, which can cleave the N-O bond.[1][3][12]
Key Experimental Protocols
Protocol 1: Recommended Low-Temperature Recrystallization
  • Solvent Selection: Identify a suitable solvent system (e.g., ethanol/water).

  • Dissolution: In a flask protected from light, add a minimal amount of the primary solvent (ethanol) to the crude compound. Gently warm the mixture to no more than 50-60°C with stirring until the solid dissolves completely.

  • Induce Crystallization: Slowly add the anti-solvent (water) dropwise until the solution becomes faintly turbid. If needed, add a drop or two of the primary solvent to redissolve the turbidity.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4°C) for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a low temperature (<50°C).

Protocol 2: Recommended Workflow for Handling and Storage

dot

cluster_synthesis Synthesis/Reaction cluster_purification Purification cluster_analysis Analysis & Storage synthesis Synthesize Compound (Temp < 100°C, Neutral pH) purify Recrystallize (Low Temp) or Silica Gel Chromatography synthesis->purify Work-up analyze Analyze Purity (HPLC, NMR) purify->analyze Isolate Pure Compound store Store in Amber Vial (2-8°C, Inert Atmosphere) analyze->store

Caption: Recommended workflow for handling the compound.

References
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
  • Isoxazole-3-carboxylic acid | CAS#:3209-71-0. Chemsrc.
  • pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
  • Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone Derivatives in Aqueous Solutions. PubMed.
  • Synthetic reactions using isoxazole compounds.
  • ISOXAZOLE-5-CARBOXYLIC ACID Material Safety Data Sheet. Georganics.
  • 3-Isoxazolecarboxylic acid - Safety Data Sheet. ChemicalBook.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
  • Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. ResearchGate.
  • Electrochemical Synthesis of Isoxazolines: Method and Mechanism. National Institutes of Health (NIH).
  • Structure and stability of isoxazoline compounds. ResearchGate.
  • Decarboxylation. Organic Chemistry Portal.
  • Studies in isoxazole chemistry. 111. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Construction of Isoxazole ring: An Overview. Nanobiotechnology Letters.
  • Synthesis of 3,5-disubstituted isoxazole. ResearchGate.
  • Construction of Isoxazole ring: An Overview. ResearchGate.
  • Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry.
  • isoxazole-4-carboxylic acid. Sigma-Aldrich.
  • 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3). PubChem.
  • Claisen Isoxazole Synthesis Mechanism. YouTube.
  • The synthesis of 3,5-disubstituted isoxazoles 26l–r. ResearchGate.
  • Enthalpies of formation of four isoxazole derivatives in the solid and gas phases: application to the study of chemical equilibria. ResearchGate.
  • Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
  • Isoxazole. Wikipedia. Available at: [Link]

  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry.
  • Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. ResearchGate.
  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde. J&K Scientific.
  • Isoxazole-5-carboxylic acid. Georganics.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health (NIH).
  • 5-Methylisoxazole-4-carboxylic acid. ResearchGate.
  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. National Institutes of Health (NIH). Available at: [Link]

  • Bromine. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Purification of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. The most common route to this acid is the hydrolysis of its corresponding ethyl ester, ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate. This process, while seemingly straightforward, can present several purification challenges. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Problem 1: Incomplete Hydrolysis of the Starting Ester

Q: My reaction mixture shows the presence of both the desired carboxylic acid and the starting ethyl ester after the hydrolysis step. How can I drive the reaction to completion and effectively separate the product?

A: Incomplete hydrolysis is a common issue. Here’s a systematic approach to troubleshoot and resolve it:

  • Reaction Conditions:

    • Increase Reaction Time and/or Temperature: The hydrolysis of the ester is a saponification reaction, which can be slow. Prolonging the reaction time or carefully increasing the temperature can help drive it to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.

    • Excess Base: Ensure you are using a sufficient excess of the base (e.g., NaOH or KOH) to fully hydrolyze the ester and neutralize the resulting carboxylic acid. A 2-3 fold molar excess of the base is a good starting point.

    • Solvent System: The choice of solvent is crucial. A mixture of ethanol and water is often used to ensure the solubility of both the ester and the inorganic base. If solubility is still an issue, consider using a co-solvent like tetrahydrofuran (THF).

  • Purification Strategy: Acid-Base Extraction This technique leverages the acidic nature of your target compound to separate it from the neutral starting ester.[1]

    • Basification: After the reaction, ensure the solution is basic (pH > 10). This will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt. The unreacted ester will remain in the organic layer.

    • Extraction with an Organic Solvent: Wash the basic aqueous solution with an organic solvent like diethyl ether or ethyl acetate. This will remove the unreacted ethyl ester and other neutral organic impurities. Repeat this extraction 2-3 times.

    • Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 1M HCl, until the solution is acidic (pH < 2).[1] The 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid will precipitate out as a solid.

    • Isolation: Collect the precipitated solid by filtration, wash it with cold water to remove any remaining salts, and dry it thoroughly.

Problem 2: Low Yield After Recrystallization

Q: I'm losing a significant amount of my product during recrystallization. How can I optimize this purification step to improve my yield?

A: Recrystallization is a powerful technique for achieving high purity, but it requires careful optimization to avoid significant product loss.[1]

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent system. The ideal solvent should:

    • Poorly dissolve the compound at room temperature.

    • Readily dissolve the compound at its boiling point.

    • Not react with the compound.

    • Have a boiling point that is not excessively high to allow for easy removal.

    • For 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, common recrystallization solvents include ethanol, acetic acid, or a mixture of ethanol and water.

  • Optimization Steps:

    • Use a Minimum Amount of Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent necessary to achieve complete dissolution. Using too much solvent will result in a lower yield as more of your product will remain in the mother liquor upon cooling.

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

    • Ice Bath: Once the solution has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

    • Washing the Crystals: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.

Problem 3: Presence of an Isomeric Impurity

Q: My NMR spectrum suggests the presence of an isomeric impurity. What is the likely structure of this impurity and how can I remove it?

A: A common impurity in the synthesis of 5-methylisoxazole derivatives is the corresponding 3-methylisoxazole isomer.[2] This arises from the non-specific attack of hydroxylamine on the diketone precursor during the isoxazole ring formation.

  • Separation Strategy: Fractional Crystallization or Chromatography

    • Fractional Crystallization: If the isomeric impurity has a significantly different solubility profile, careful fractional crystallization may be effective. This involves a series of recrystallization steps, where the less soluble isomer crystallizes out first.

    • Column Chromatography: For more challenging separations, silica gel column chromatography is a reliable method.[1]

      • Stationary Phase: Silica gel is the most common choice.

      • Mobile Phase (Eluent): A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.[1] Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape and recovery of the carboxylic acid by preventing tailing.[1]

Frequently Asked Questions (FAQs)

Q1: What are the expected physical and spectral properties of pure 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid?

A:

Property Value Source
Molecular Formula C₁₁H₈BrNO₃ [3][4]
Molecular Weight 282.09 g/mol [4]
Appearance White to off-white powder [4][5]
Melting Point 216-218 °C [4][5]

| Storage Temperature | 2-8°C |[4][5] |

Expected Spectral Data: While specific spectral data can vary slightly based on the instrument and solvent, you can generally expect the following:

  • ¹H NMR: Signals corresponding to the aromatic protons on the bromophenyl ring, the methyl group protons, and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Resonances for the carbons of the isoxazole ring, the bromophenyl ring, the methyl group, and the carboxylic acid carbonyl.

  • IR Spectroscopy: A characteristic broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and bands corresponding to the aromatic and isoxazole rings.

  • Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns. PubChem provides predicted mass spectrometry data.[3]

Q2: What are the key starting materials for the synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid?

A: The most common precursor is ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate . This ester is typically synthesized through a multi-step process, often starting from ethyl acetoacetate and a substituted benzoyl chloride. The final step to obtain the carboxylic acid is the hydrolysis of this ester.[2][6]

Q3: What are the primary safety precautions to consider when working with these compounds?

A:

  • 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid: This compound is harmful if swallowed.[4] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Starting Materials and Reagents:

    • Ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate: Can cause serious eye damage.

    • Strong Acids and Bases (e.g., HCl, NaOH): These are corrosive and should be handled with extreme care, using appropriate PPE.

    • Organic Solvents: Many organic solvents are flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood.

Always consult the Safety Data Sheet (SDS) for each chemical before use for detailed safety information.

Experimental Workflow

Purification of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid via Acid-Base Extraction and Recrystallization

This protocol assumes you are starting with a crude reaction mixture from the hydrolysis of ethyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate.

PurificationWorkflow crude Crude Reaction Mixture (Acid, Ester, Byproducts) basify Basify with NaOH (aq) to pH > 10 crude->basify extract Extract with Ethyl Acetate (Removes Ester & Neutral Impurities) basify->extract separate_layers Separate Layers extract->separate_layers aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer Collect organic_layer Organic Layer (Waste) separate_layers->organic_layer Discard acidify Acidify Aqueous Layer with HCl (aq) to pH < 2 aqueous_layer->acidify precipitate Precipitation of Crude Carboxylic Acid acidify->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash crude_solid Crude Solid Product filter_wash->crude_solid recrystallize Recrystallize from Hot Ethanol/Water crude_solid->recrystallize cool Cool to Room Temp, then Ice Bath recrystallize->cool filter_dry Filter, Wash with Cold Solvent, and Dry cool->filter_dry pure_product Pure Crystalline Product filter_dry->pure_product

Caption: Purification workflow for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Step-by-Step Protocol:
  • Initial Workup:

    • Transfer the crude reaction mixture to a separatory funnel.

    • Add a sufficient amount of 2M NaOH solution to ensure the aqueous layer is strongly basic (pH > 10).

    • Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.

    • Drain the lower aqueous layer into a clean flask.

    • Extract the organic layer two more times with a small amount of 2M NaOH solution, combining all aqueous layers. Discard the organic layer which contains the unreacted ester and other neutral impurities.

  • Acidification and Precipitation:

    • Cool the combined aqueous layers in an ice bath.

    • Slowly add 6M HCl with stirring until the solution is acidic (pH < 2), which will be indicated by the formation of a precipitate.

    • Continue stirring in the ice bath for 15-30 minutes to ensure complete precipitation.

  • Isolation of Crude Product:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with several portions of cold deionized water to remove any inorganic salts.

    • Allow the solid to air dry on the filter paper for a period, then transfer to a watch glass to dry completely.

  • Recrystallization:

    • Place the crude, dry solid in an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol (or another suitable solvent) to dissolve the solid completely. If necessary, add a small amount of hot water dropwise until the solution is clear.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified crystals in a vacuum oven.

References

  • Microwave assisted novel synthesis of isoxazole and their antibacterial activity - Zenodo. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. Available at: [Link]

  • 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3) - PubChem. Available at: [Link]

  • US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.
  • 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC - NIH. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PubMed Central. Available at: [Link]

  • WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.
  • Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid - MDPI. Available at: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the NMR Analysis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. The isoxazole ring system, in particular, is a privileged structure known for its diverse biological activities. The compound 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid represents a key synthetic intermediate, combining the isoxazole core with a functionalized aromatic ring and a carboxylic acid moiety, making it a versatile building block for further chemical elaboration.

Accurate and unambiguous structural confirmation of such intermediates is paramount to ensure the integrity of downstream research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for non-destructive structural elucidation of organic molecules in solution.[1][2]

This guide provides a comprehensive framework for the complete ¹H and ¹³C NMR analysis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. Moving beyond a simple recitation of data, we will delve into the theoretical prediction of its NMR spectrum, compare these predictions with data from analogous structures, and provide a robust, step-by-step experimental protocol for acquiring and interpreting the data. This comparative approach is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently verify this molecule's structure.

Section 1: Theoretical Spectral Prediction and Comparative Analysis

Before stepping into the lab, a thorough theoretical analysis of the target molecule's expected NMR spectrum is an invaluable exercise. This predictive approach, grounded in fundamental principles and comparative data from related structures, allows for a more targeted and efficient interpretation of experimental results.

The structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid can be deconstructed into three key components for NMR analysis: the 4-bromophenyl ring, the substituted isoxazole core with its methyl group, and the carboxylic acid group.

¹H NMR Spectral Predictions:

  • Carboxylic Acid Proton (-COOH): The proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[3] We predict this signal to appear in the 10-13 ppm range.[4]

  • 4-Bromophenyl Protons: The 4-bromophenyl group presents a classic A'A'B'B' (or often simplified as AA'BB') spin system. The two protons ortho to the isoxazole ring (H-2', H-6') are chemically equivalent, as are the two protons ortho to the bromine atom (H-3', H-5'). This arrangement gives rise to two distinct signals, each integrating to 2H, which appear as doublets due to coupling with their respective neighbors. Protons closer to the electron-withdrawing isoxazole ring will be deshielded and appear further downfield compared to those adjacent to the bromine.

  • Methyl Protons (-CH₃): The methyl group at the C5 position of the isoxazole ring is attached to an sp²-hybridized carbon and lacks adjacent protons for coupling. Therefore, it is expected to appear as a sharp singlet integrating to 3H. Based on data for 5-methylisoxazole, this signal is anticipated in the 2.4-2.8 ppm region.[5]

¹³C NMR Spectral Predictions:

The molecule possesses 11 unique carbon environments. Broadband proton decoupling will result in 11 singlet signals in the ¹³C NMR spectrum.

  • Carbonyl Carbon (-COOH): The carboxylic acid carbonyl carbon is significantly deshielded and is expected in the 160-180 ppm range.[6][7]

  • Isoxazole Ring Carbons (C3, C4, C5): These sp²-hybridized carbons will have distinct chemical shifts. C3, attached to the aromatic ring and nitrogen, and C5, attached to the methyl group and oxygen, will appear at lower fields than C4, which is substituted with the carboxylic acid. Typical isoxazole ring carbons resonate between approximately 100 and 170 ppm.[8][9]

  • 4-Bromophenyl Carbons: Four signals are expected. The carbon attached to the bromine (C4') will be influenced by the heavy atom effect. The carbon attached to the isoxazole ring (C1') will be a downfield quaternary signal. The remaining two signals (C2'/C6' and C3'/C5') will appear in the typical aromatic region of 115-135 ppm.

  • Methyl Carbon (-CH₃): This sp³-hybridized carbon will be the most shielded (upfield) signal, typically appearing between 10-20 ppm.[5]

Comparative Data Summary: Predicted NMR Assignments

The following table summarizes the predicted chemical shifts and multiplicities for the target molecule, with rationale supported by data from analogous compounds.

Assignment Predicted ¹H δ (ppm) Multiplicity Integration Predicted ¹³C δ (ppm) Rationale & Comparative Data
-COOH11.0 - 13.0broad singlet1H165 - 175The acidic proton and carbonyl carbon are highly deshielded, characteristic of carboxylic acids.[3][4][6]
Ar-H (H-2', H-6')7.8 - 8.1Doublet2H129 - 132Protons ortho to the electron-withdrawing isoxazole ring are deshielded.
Ar-H (H-3', H-5')7.6 - 7.8Doublet2H132 - 135Protons ortho to the bromine atom. The p-disubstituted pattern is characteristic.[10]
-CH₃2.5 - 2.8Singlet3H11 - 15The chemical shift is typical for a methyl group on an isoxazole ring.[5][11]
Isoxazole C3---160 - 165Quaternary carbon attached to the phenyl ring and nitrogen.
Isoxazole C4---105 - 115Carbon bearing the carboxylic acid group.
Isoxazole C5---168 - 175Quaternary carbon attached to the methyl group and oxygen.
Ar-C (C1')---128 - 132Quaternary carbon (ipso-carbon) attached to the isoxazole ring.
Ar-C (C4')---124 - 128Carbon attached to bromine.

Section 2: A Validated Experimental Protocol for Data Acquisition

Adherence to a meticulous experimental protocol is crucial for acquiring high-quality, reproducible NMR data. The following workflow is designed to ensure spectral integrity and facilitate accurate structural confirmation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 15-25 mg of sample B Dissolve in 0.6 mL DMSO-d6 A->B C Add TMS as internal standard B->C D Transfer to 5mm NMR tube C->D E Insert sample into spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1D ¹H Spectrum F->G H Acquire 1D ¹³C & DEPT-135 Spectra G->H I Acquire 2D COSY & HMBC (Optional) H->I J Fourier Transform I->J K Phase & Baseline Correction J->K L Calibrate to TMS (0 ppm) K->L M Integrate ¹H signals L->M N Peak Pick & Assign Signals M->N

Caption: Workflow for NMR analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Unlike CDCl₃, it readily dissolves the carboxylic acid, and its hydrogen-bonding capability slows the exchange rate of the acidic proton, often allowing it to be observed as a distinct, albeit broad, signal.[4] Using D₂O would cause the acidic proton signal to disappear due to H-D exchange, which can be a useful confirmation step but prevents initial observation.[6]

    • Accurately weigh 15-25 mg of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid for a robust ¹H spectrum and a timely ¹³C spectrum.[12][13]

    • Dissolve the sample in approximately 0.6 mL of high-purity DMSO-d₆ in a clean, dry vial. Ensure complete dissolution.[14]

    • Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[12]

    • Transfer the homogenous solution into a clean, high-quality 5 mm NMR tube, ensuring a sample height of about 4-5 cm.[12][14]

  • Spectrometer Setup and 1D ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Tune and match the probe for the ¹H frequency, then perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Acquire the ¹H spectrum using standard parameters (e.g., 16-32 scans, a relaxation delay of 2-5 seconds, and a 30-45° pulse angle).

  • 1D ¹³C and DEPT NMR Acquisition:

    • Tune the probe for the ¹³C frequency.

    • Acquire a broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary compared to the ¹H spectrum.[13]

    • Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. This experiment is crucial for differentiating carbon types: CH₃ and CH signals will appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons (like C3, C4, C5, C1', C4', and the -COOH carbon) will be absent. This provides an additional layer of validation for assignments.

  • 2D NMR for Unambiguous Confirmation (Recommended):

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this molecule, it would show a cross-peak between the two doublets of the 4-bromophenyl ring, confirming their connectivity.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. Key expected correlations include:

      • The methyl protons (-CH₃) to C5 and C4 of the isoxazole ring.

      • The aromatic protons (H-2'/H-6') to the isoxazole C3 and other aromatic carbons (C4', C1'). This data provides definitive proof of how the molecular fragments are connected.[15]

Section 3: A Logic-Based Approach to Spectral Interpretation

With high-quality spectra in hand, the final step is a systematic interpretation to verify the structure, comparing the experimental data against our initial predictions.

Interpretation Logic Flow

G A Start: Analyze ¹H Spectrum B Identify Broad Singlet (1H, δ 11-13 ppm) → Assign -COOH A->B C Identify Sharp Singlet (3H, δ ~2.6 ppm) → Assign -CH₃ A->C D Identify Two Doublets (2H each, δ 7.6-8.1 ppm) → Assign 4-Bromophenyl AA'BB' System A->D E Analyze ¹³C & DEPT-135 Spectra B->E C->E D->E F Confirm -CH₃ peak (positive DEPT, δ 11-15) E->F G Confirm Ar-CH peaks (positive DEPT, δ 125-135) E->G H Identify 7 signals absent in DEPT → Assign 7 Quaternary Carbons (-COOH, C3, C4, C5, C1', C4') E->H I Final Check: All atoms accounted for? F->I G->I H->I J Structure Verified I->J

Caption: Logical flow for spectral interpretation.

Structural Verification Guide
  • ¹H Spectrum Analysis:

    • Step 1: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Step 2: Locate the low-field signals. A broad singlet integrating to 1H between 11-13 ppm confirms the carboxylic acid proton.

    • Step 3: Identify the upfield signals. A sharp singlet integrating to 3H around 2.6 ppm is definitive for the C5-methyl group.

    • Step 4: Analyze the aromatic region (7.0-8.5 ppm). The presence of two distinct doublets, each integrating to 2H, validates the 4-bromophenyl moiety. The downfield doublet corresponds to H-2'/H-6', and the upfield doublet to H-3'/H-5'.

  • ¹³C and DEPT-135 Spectrum Analysis:

    • Step 1: Confirm the presence of 11 distinct carbon signals in the broadband decoupled ¹³C spectrum.

    • Step 2: In the DEPT-135 spectrum, look for one positive signal in the aliphatic region (~11-15 ppm), confirming the -CH₃ carbon.

    • Step 3: Identify two positive signals in the aromatic region, corresponding to the two sets of CH carbons in the bromophenyl ring.

    • Step 4: Critically, confirm that the remaining seven signals from the ¹³C spectrum are absent in the DEPT-135 spectrum. This validates the presence of the seven quaternary carbons: C3, C4, C5, C1', C4', the carbonyl carbon, and the carbon attached to the bromine.

By systematically following this interpretive logic, every atom in the proposed structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid can be accounted for, providing unequivocal proof of its identity and purity.

Conclusion

The structural verification of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is readily achievable through a combination of 1D and 2D NMR techniques. This guide has demonstrated that a comprehensive analysis is built upon three pillars: theoretical prediction based on chemical principles, a robust and validated experimental protocol, and a logical, step-by-step interpretation of the resulting data. By comparing predicted spectral features with those obtained experimentally, researchers can eliminate ambiguity and proceed with confidence in their downstream applications. The methodologies and comparative insights provided herein serve as a complete technical resource for scientists engaged in the synthesis and characterization of novel isoxazole-based compounds.

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A Comparative Guide to the Structural Elucidation of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

This guide provides a comprehensive technical overview of the methodologies for determining the crystal structure of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. While a solved crystal structure for this specific compound is not publicly available in crystallographic databases as of the time of this writing, this document outlines the definitive experimental workflow for its elucidation via single-crystal X-ray diffraction (SCXRD). Furthermore, it offers a comparative analysis of alternative structural determination techniques, supported by established experimental principles.

The precise three-dimensional arrangement of atoms within a molecule, or its crystal structure, is fundamental to understanding its physicochemical properties and biological activity. For a molecule like 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (C₁₁H₈BrNO₃), a derivative of the versatile isoxazole scaffold, this information is critical for applications in medicinal chemistry and materials science.[1][2] This guide will equip researchers with the necessary knowledge to approach the structural determination of this and similar small organic molecules with scientific rigor.

The Primacy of Single-Crystal X-ray Diffraction (SCXRD) for Small Molecules

For small organic molecules, single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structure determination.[3] This technique provides atomic-level resolution, revealing precise bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.[3][4] The workflow for SCXRD can be logically segmented into three critical stages: crystallization, data collection, and structure solution/refinement.

Experimental Protocol: Crystallization

The foremost and often most challenging step is obtaining a single, diffraction-quality crystal.[3][5] For 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, which is a powder at room temperature with a melting point of 216-218 °C, several crystallization methods can be employed.[6]

Recommended Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane). A suitable solvent is one in which the compound is moderately soluble.[7]

  • Solution Preparation: Prepare a nearly saturated solution of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid in the chosen solvent. A good starting concentration is similar to that used for an NMR experiment.[8]

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[7]

  • Evaporation Control: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for slow solvent evaporation. The rate of evaporation can be controlled by the size of the opening.

  • Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.[7] Patience is crucial for growing large, well-ordered crystals.

Causality Behind Experimental Choices: The goal of this protocol is to allow the molecules to self-assemble into a highly ordered crystal lattice. Slow evaporation ensures that the concentration of the solute increases gradually, promoting the growth of a few large crystals rather than many small ones.[7][8] Filtering the solution is critical to minimize nucleation sites, which would otherwise lead to the formation of polycrystalline material unsuitable for SCXRD.[7]

Experimental Protocol: Data Collection and Structure Solution

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.[4][5]

  • Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop or a glass fiber.

  • X-ray Diffraction: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam.[5] The crystal diffracts the X-rays in a specific pattern of reflections.

  • Data Collection: The diffractometer rotates the crystal while a detector records the positions and intensities of the diffracted X-ray spots.

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The phase problem is then solved, often using direct methods for small molecules, to generate an initial electron density map.[4]

  • Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure, including atomic coordinates, bond lengths, and angles.

Self-Validating System: The quality of the final crystal structure is validated by several metrics, most notably the R-factor, which is a measure of the agreement between the calculated and observed diffraction data. A low R-factor (typically < 0.05 for small molecules) indicates a reliable structure determination.

Workflow for SCXRD of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

scxrd_workflow cluster_prep Sample Preparation cluster_analysis X-ray Diffraction Analysis cluster_output Output synthesis Synthesis of 3-(4-Bromophenyl)-5-methyl- isoxazole-4-carboxylic acid purification Purification synthesis->purification crystallization Crystallization (Slow Evaporation) purification->crystallization data_collection Data Collection (Diffractometer) crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement & Validation structure_solution->refinement final_structure Final Crystal Structure (Atomic Coordinates, etc.) refinement->final_structure intermolecular_forces molecule 3-(4-Bromophenyl)-5-methyl- isoxazole-4-carboxylic acid h_bond Hydrogen Bonding (O-H···N) molecule->h_bond pi_stacking π-π Stacking (Aromatic Rings) molecule->pi_stacking halogen_bond Halogen Bonding (C-Br···O) molecule->halogen_bond crystal_packing Crystal Packing (Overall Structure) h_bond->crystal_packing pi_stacking->crystal_packing halogen_bond->crystal_packing

Caption: Key intermolecular forces influencing crystal packing.

Conclusion

The structural elucidation of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is most definitively achieved through single-crystal X-ray diffraction. This guide provides a robust experimental framework for crystallization and data analysis, grounded in established scientific principles. While SCXRD stands as the primary method, a comprehensive characterization should be supported by complementary techniques like NMR and PXRD. The insights gained from the resulting crystal structure will be invaluable for understanding the molecule's properties and for the rational design of new functional molecules in drug discovery and materials science.

References

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A Senior Application Scientist's Guide to the Mass Spectrometry of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, understanding the nuances of analytical techniques is paramount. This guide provides an in-depth technical comparison of mass spectrometry approaches for the analysis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry.[1][2] We will delve into the rationale behind experimental choices, ensuring a robust and self-validating analytical workflow.

Molecular Profile and Analytical Considerations

Before venturing into the mass spectral analysis, a thorough understanding of the target molecule's structure is essential. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid possesses several key features that dictate its behavior in a mass spectrometer:

  • A Carboxylic Acid Moiety: This functional group is readily ionizable, particularly in negative ion mode, making Electrospray Ionization (ESI) a prime candidate.[3][4][5]

  • A Bromophenyl Group: The presence of a bromine atom results in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a powerful diagnostic tool for confirming the presence of bromine in the molecular ion and its fragments.[6][7]

  • An Isoxazole Ring: This nitrogen- and oxygen-containing heterocycle can influence fragmentation pathways.[1][8]

  • Aromatic System: The phenyl ring provides stability to the molecular ion.[9]

Table 1: Physicochemical Properties of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

PropertyValueSource
Molecular FormulaC₁₁H₈BrNO₃[10][11][12]
Molecular Weight282.09 g/mol [12]
Monoisotopic Mass280.9688 Da[10]
Melting Point216-218 °C[12]

Comparison of Ionization Techniques: ESI vs. APCI

The choice of ionization technique is critical for obtaining high-quality mass spectra. For 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, each with distinct advantages.

Electrospray Ionization (ESI): The Preferred Method for Carboxylic Acids

ESI is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids.[3][4] Ionization typically occurs through deprotonation in negative ion mode to form the [M-H]⁻ ion, or protonation/adduct formation in positive ion mode to yield [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺ ions.[3][4][10] Given the acidic nature of the carboxylic acid proton, negative ion mode ESI is expected to be highly efficient for this compound.

Atmospheric Pressure Chemical Ionization (APCI): An Alternative for Enhanced Robustness

APCI is another soft ionization technique that can be complementary to ESI.[13] It is often more tolerant of less pure samples and can be more effective for less polar compounds.[13] For isoxazole-containing compounds, APCI has been shown to provide excellent ionization efficiency.[14][15] In the context of our target molecule, APCI could be a valuable alternative, especially if matrix effects or sample complexity become a concern.

Table 2: Comparison of ESI and APCI for the Analysis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from charged dropletsGas-phase chemical ionization
Analyte Polarity Ideal for polar and ionic compoundsSuitable for a wide range of polarities, including less polar compounds
Expected Ion Species [M-H]⁻, [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺Primarily [M+H]⁺ or [M-H]⁻
Sensitivity Generally very high for amenable analytesCan be more sensitive for certain compounds
Matrix Effects More susceptible to ion suppressionGenerally less susceptible to matrix effects
In-source Fragmentation Can be controlled by cone voltageCan be more prone to thermal degradation

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is indispensable for structural elucidation. By inducing fragmentation of the precursor ion, we can piece together the molecule's structure. The following are predicted fragmentation pathways for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid based on established fragmentation rules for its constituent functional groups.[9][16][17]

dot

cluster_neg Negative Ion Mode Fragmentation cluster_pos Positive Ion Mode Fragmentation M_minus_H [M-H]⁻ m/z 279.96/281.96 loss_CO2 Loss of CO₂ (44 Da) M_minus_H->loss_CO2 - CO₂ M_plus_H [M+H]⁺ m/z 281.98/283.98 loss_H2O Loss of H₂O (18 Da) M_plus_H->loss_H2O - H₂O frag_neg_1 Fragment 1 m/z 235.99/237.99 loss_CO2->frag_neg_1 frag_pos_1 Fragment 2 m/z 263.97/265.97 loss_H2O->frag_pos_1 loss_CO Loss of CO (28 Da) frag_pos_1->loss_CO - CO frag_pos_2 Fragment 3 m/z 235.97/237.97 loss_CO->frag_pos_2 loss_Br Loss of Br (79/81 Da) frag_pos_2->loss_Br - Br frag_pos_3 Fragment 4 m/z 157.04 loss_Br->frag_pos_3

Caption: Predicted MS/MS fragmentation pathways.

Negative Ion Mode ([M-H]⁻):

  • Decarboxylation: The most prominent fragmentation in negative ion mode is the neutral loss of carbon dioxide (CO₂) from the carboxylate anion, resulting in a fragment with an m/z corresponding to [M-H-44]⁻.[9]

Positive Ion Mode ([M+H]⁺):

  • Loss of Water: A common fragmentation for protonated carboxylic acids is the neutral loss of water (H₂O), yielding a fragment at [M+H-18]⁺.[9]

  • Loss of Carbon Monoxide: Subsequent fragmentation of the [M+H-H₂O]⁺ ion could involve the loss of carbon monoxide (CO), resulting in a fragment at [M+H-18-28]⁺.

  • Cleavage of the Bromine Atom: The C-Br bond can cleave, leading to the loss of a bromine radical. This would result in a significant fragment ion.

  • Isoxazole Ring Opening: The isoxazole ring can undergo cleavage, leading to a variety of smaller fragment ions.

Recommended Experimental Protocol: LC-MS/MS Analysis

For robust and reproducible analysis, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow is recommended.

dot

sample_prep Sample Preparation (Dissolve in ACN/H₂O) hplc HPLC Separation (C18 column, gradient elution) sample_prep->hplc ionization Ionization (Negative ESI) hplc->ionization ms1 MS1 Scan (Confirm [M-H]⁻) ionization->ms1 ms2 MS/MS Analysis (Fragment [M-H]⁻) ms1->ms2 data_analysis Data Analysis (Confirm fragments) ms2->data_analysis

Caption: Recommended LC-MS/MS workflow.

A. Sample Preparation:

  • Accurately weigh 1 mg of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

  • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Perform serial dilutions to achieve a working concentration of 1 µg/mL.

B. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

C. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (can be optimized).

  • Desolvation Gas Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • MS1 Scan Range: m/z 50-500.

  • MS/MS: Select the [M-H]⁻ precursor ions (m/z 279.96 and 281.96) for collision-induced dissociation (CID).

  • Collision Energy: Ramp from 10-40 eV to observe a range of fragment ions.

Data Interpretation and Validation

The trustworthiness of the analysis hinges on a multi-faceted approach to data validation:

  • Isotopic Pattern Confirmation: The presence of the characteristic 1:1 isotopic pattern for bromine in the molecular ion and all bromine-containing fragments is a primary confirmation of the compound's identity.

  • Accurate Mass Measurement: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) should be employed to confirm the elemental composition of the precursor and fragment ions with high mass accuracy (typically <5 ppm).

  • Fragmentation Pattern Consistency: The observed fragmentation pattern should be consistent with the predicted pathways based on the known chemical structure.

  • Blank Analysis: A blank injection (mobile phase only) should be run to ensure that there are no interfering peaks at the retention time of the analyte.

By adhering to this comprehensive analytical strategy, researchers can confidently characterize 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid and similar novel compounds, ensuring the scientific integrity of their findings.

References

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Jiang, P.-T., Wu, K.-L., Wang, H.-T., & Chen, S.-F. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. Journal of Food and Drug Analysis, 30(1), 13. [Link]

  • ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. [Link]

  • ACS Publications. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. [Link]

  • ResearchGate. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. [Link]

  • PubMed. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

  • PubChem. (n.d.). 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. [Link]

  • ResearchGate. (2008). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]

  • PubMed Central. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. [Link]

  • University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • ACS Publications. (2008). Atmospheric Pressure Chemical Ionization Source. 1. Ionization of Compounds in the Gas Phase. Analytical Chemistry. [Link]

  • Journal of Food and Drug Analysis. (2022). The use of atmospheric-pressure chemical ionization for pesticide analysis using liquid chromatography mass spectrometry. [Link]

  • Asian Journal of Research in Chemistry. (2021). Synthesis and Characterization of Novel Isoxazole derivatives. [Link]

  • IndiaMART. (n.d.). 3-(4-Bromophenyl)-5-Methylisoxazole-4- Carboxylic Acid, Liquid. [Link]

  • JoVE. (n.d.). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. [Link]

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anti-inflammatory activity of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid vs ibuprofen

Author: BenchChem Technical Support Team. Date: January 2026

An Investigational Guide to the Comparative Anti-inflammatory Activity of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid and Ibuprofen

Introduction

In the relentless pursuit of novel anti-inflammatory agents with improved efficacy and safety profiles, the scientific community continuously explores new chemical entities. One such molecule of interest is 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, a compound belonging to the isoxazole class of heterocyclic compounds. While ibuprofen stands as a cornerstone non-steroidal anti-inflammatory drug (NSAID) with a well-characterized mechanism of action, the therapeutic potential of this specific isoxazole derivative remains largely uncharted.

This guide provides a comparative framework for evaluating the anti-inflammatory activity of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid against the benchmark, ibuprofen. Due to the nascent stage of research on this particular isoxazole, direct comparative experimental data is not yet available in published literature. Therefore, this document serves as an investigational roadmap, outlining the theoretical basis for its potential activity, and presenting a comprehensive suite of experimental protocols to rigorously assess its anti-inflammatory properties. The insights derived from the proposed studies will be pivotal in determining its future trajectory in the drug development pipeline.

Mechanistic Hypotheses: A Tale of Two Structures

The anti-inflammatory effects of NSAIDs are predominantly mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. Ibuprofen's efficacy is directly attributable to its non-selective inhibition of both COX-1 and COX-2. Given the structural features of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, a similar mechanism of action can be postulated.

Ibuprofen: The Established COX Inhibitor

Ibuprofen, a propionic acid derivative, functions by competitively and reversibly inhibiting the COX enzymes. By blocking the arachidonic acid binding site on these enzymes, it prevents the production of prostaglandins, prostacyclin, and thromboxane, thereby mitigating inflammation, pain, and fever.

ibuprofen_mechanism Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Ibuprofen Ibuprofen Ibuprofen->COX_Enzymes Inhibits

Caption: Mechanism of action of Ibuprofen.

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid: A Potential COX Inhibitor?

The isoxazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting anti-inflammatory properties. The presence of a carboxylic acid moiety in 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is particularly noteworthy, as this functional group is a common feature among many NSAIDs and is often crucial for their interaction with the active site of COX enzymes. It is hypothesized that this isoxazole derivative may also exert its anti-inflammatory effects through the inhibition of the COX pathway.

isoxazole_hypothesis Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Synthesizes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediates Isoxazole_Derivative 3-(4-Bromophenyl)-5- methylisoxazole-4-carboxylic acid Isoxazole_Derivative->COX_Enzymes Hypothesized Inhibition

Caption: Hypothesized mechanism of action for the isoxazole derivative.

Proposed Experimental Framework for Comparative Analysis

To empirically validate the anti-inflammatory potential of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid and compare it with ibuprofen, a multi-tiered experimental approach is recommended. This should encompass both in vitro and in vivo models to provide a comprehensive understanding of its efficacy and mechanism of action.

In Vitro Assays

This assay is fundamental to determining if the test compound directly inhibits COX-1 and COX-2 enzymes and to quantify its potency (IC50).

Protocol:

  • Enzyme and Substrate Preparation: Prepare purified human recombinant COX-1 and COX-2 enzymes and a solution of arachidonic acid.

  • Compound Incubation: Incubate varying concentrations of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, ibuprofen (as a positive control), and a vehicle control with the COX enzymes for a specified period.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Quantification of Prostaglandin E2 (PGE2): Terminate the reaction and measure the amount of PGE2 produced using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

This assay assesses the compound's ability to modulate the production of pro-inflammatory cytokines in an inflammatory cellular environment.

Protocol:

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) to confluency.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compound and ibuprofen for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant using ELISA kits.

  • Data Analysis: Determine the dose-dependent effect of the compounds on cytokine production.

In Vivo Models

This is a classic acute inflammation model to evaluate the in vivo anti-inflammatory efficacy of a compound.

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week.

  • Compound Administration: Administer 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, ibuprofen, or a vehicle control orally or intraperitoneally.

  • Induction of Edema: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control.

Comparative Data Summary (Hypothetical)

The following table illustrates how the experimental data for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid and ibuprofen could be presented for a clear comparison.

Parameter 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid Ibuprofen
COX-1 IC50 (µM) To be determined~15
COX-2 IC50 (µM) To be determined~10
Inhibition of TNF-α release (%) To be determinedDose-dependent
Inhibition of IL-6 release (%) To be determinedDose-dependent
Inhibition of Paw Edema (%) To be determinedDose-dependent

Conclusion and Future Directions

While 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid presents an intriguing scaffold for the development of novel anti-inflammatory drugs, its therapeutic potential is yet to be experimentally validated. The proposed research framework provides a robust starting point for a head-to-head comparison with ibuprofen. The outcomes of these studies will be instrumental in elucidating its mechanism of action, potency, and potential for further preclinical and clinical development. Future investigations should also include comprehensive safety and pharmacokinetic profiling to fully assess its drug-like properties. The journey from a promising chemical structure to a clinically viable therapeutic is long and arduous, but it begins with rigorous and well-designed preclinical evaluations as outlined in this guide.

References

  • Rao, P. N. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences, 11(2), 81s–110s. [Link]

  • Vane, J. R. (1971). Inhibition of Prostaglandin Synthesis as a Mechanism of Action for Aspirin-like Drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Bansal, Y., & Singh, R. (2018). The Journey of Isoxazole: A Versatile Heterocycle in Medicinal Chemistry. Current Drug Discovery Technologies, 15(2), 98–122. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-Induced Edema in Hind Paw of the Rat as an Assay for Antiinflammatory Drugs. Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. [Link]

A Comparative Guide to the Synthesis of 3-Aryl-5-Methylisoxazole-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3-aryl-5-methylisoxazole-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The precise arrangement of the aryl, methyl, and carboxylic acid groups on the isoxazole core is crucial for therapeutic efficacy, making the regioselective synthesis of these compounds a topic of significant interest for researchers and pharmaceutical professionals. This guide provides an in-depth comparison of the most prevalent synthetic routes to this important class of molecules, offering insights into the underlying mechanisms, experimental protocols, and practical considerations for each approach.

Route 1: The Classic Condensation of β-Dicarbonyls with Hydroxylamine

One of the most established and direct methods for constructing the isoxazole ring is the condensation of a 1,3-dicarbonyl compound with hydroxylamine. For the synthesis of 3-aryl-5-methylisoxazole-4-carboxylic acids, the key starting material is an ethyl 2-aroyl-3-oxobutanoate (an aryl-substituted β-ketoester).

Reaction Mechanism

The reaction proceeds through the initial formation of an oxime at one of the carbonyl groups of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the isoxazole ring. The regioselectivity of the reaction, which dictates the final substitution pattern of the isoxazole, is a critical consideration. The nucleophilic attack of the hydroxylamine can occur at either of the two carbonyl groups. In the case of an unsymmetrical β-diketone, this can lead to a mixture of regioisomers. However, by carefully controlling the pH of the reaction medium, it is possible to favor the formation of the desired 3-aryl-5-methyl isomer. Acidic conditions have been shown to predominantly yield the 3,5-disubstituted isoxazole esters[1].

Experimental Protocol: Synthesis of Ethyl 3-phenyl-5-methylisoxazole-4-carboxylate
  • To a solution of ethyl 2-benzoyl-3-oxobutanoate (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.1 equivalents).

  • Adjust the pH of the mixture to approximately 4-5 using a suitable acid (e.g., dilute HCl).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-phenyl-5-methylisoxazole-4-carboxylate.

  • The corresponding carboxylic acid can be obtained by standard ester hydrolysis (e.g., using NaOH or KOH in an alcohol/water mixture, followed by acidification)[2].

Workflow Diagram

G A Aryl-substituted β-ketoester C Condensation & Cyclization A->C B Hydroxylamine Hydrochloride B->C D Ethyl 3-aryl-5-methylisoxazole-4-carboxylate C->D Dehydration E Hydrolysis D->E F 3-Aryl-5-methylisoxazole-4-carboxylic Acid E->F Acidification

Caption: Condensation route to 3-aryl-5-methylisoxazole-4-carboxylic acids.

Route 2: 1,3-Dipolar Cycloaddition of Nitrile Oxides

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a suitable dipolarophile is a powerful and versatile method for isoxazole synthesis. To obtain the target 3-aryl-5-methylisoxazole-4-carboxylic acid scaffold, an aryl nitrile oxide is reacted with a derivative of acetoacetic ester.

Reaction Mechanism

Aryl nitrile oxides are typically generated in situ from the corresponding ary aldoxime by oxidation, or from a hydroximoyl chloride by dehydrohalogenation. The nitrile oxide then undergoes a concerted cycloaddition with the enol form of the acetoacetic ester derivative. This method is highly regioselective, with the oxygen of the nitrile oxide adding to the more electron-deficient carbon of the double bond of the enol.

A notable variation of this route involves the use of an enamine as the dipolarophile. The reaction of a primary nitro compound with a dehydrating agent like phosphorus oxychloride produces an intermediate nitrile oxide, which then undergoes a highly selective 1,3-dipolar cycloaddition with an enamine derived from ethyl acetoacetate. This approach has been shown to produce 3,5-disubstituted-4-isoxazolecarboxylic esters free from positional isomers[3].

Experimental Protocol: Synthesis of Ethyl 3-phenyl-5-methylisoxazole-4-carboxylate from an Enamine
  • Prepare ethyl β-pyrrolidinocrotonate by refluxing ethyl acetoacetate and pyrrolidine in benzene with azeotropic removal of water.

  • In a separate flask, dissolve the ethyl β-pyrrolidinocrotonate, 1-nitropropane, and triethylamine in chloroform and cool in an ice bath under a nitrogen atmosphere.

  • Slowly add a solution of phosphorus oxychloride in chloroform to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 15 hours.

  • Work up the reaction by washing with water, dilute HCl, and brine.

  • Dry the organic layer, remove the solvent, and purify the product by vacuum distillation to yield ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate[3]. (Note: This example yields a 3-ethyl derivative; substitution of 1-nitropropane with a suitable precursor would be required for the 3-aryl analogue).

Workflow Diagram

G A Aryl Aldoxime C Aryl Nitrile Oxide (in situ) A->C B Oxidizing Agent B->C E [3+2] Cycloaddition C->E D Ethyl Acetoacetate Derivative (e.g., enamine) D->E F Ethyl 3-aryl-5-methylisoxazole-4-carboxylate E->F

Caption: 1,3-Dipolar cycloaddition route to the target isoxazole.

Route 3: One-Pot Multi-component Reactions (MCRs)

In recent years, one-pot multi-component reactions (MCRs) have gained significant traction as an efficient and atom-economical approach to complex molecules. For the synthesis of isoxazole derivatives, a common MCR involves the condensation of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.

Reaction Mechanism

The reaction likely proceeds through the initial formation of an intermediate from the reaction of ethyl acetoacetate and hydroxylamine. This is followed by a Knoevenagel condensation with the aromatic aldehyde and subsequent intramolecular cyclization and dehydration to form the isoxazole ring. These reactions are often facilitated by a catalyst and can be performed in environmentally benign solvents like water or ethanol. Various catalysts have been reported to promote this transformation, including tartaric acid, sodium saccharin, and others, often leading to high yields in short reaction times[4][5]. Many of these MCRs lead to the formation of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones, which are structurally related isomers of the target compounds. However, modifications to the reaction conditions and starting materials can potentially be employed to favor the desired 3-aryl-5-methyl-4-carboxylic acid ester product.

Experimental Protocol: One-Pot Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
  • In a round-bottom flask, stir a solution of ethyl acetoacetate (1 mmol) and hydroxylamine hydrochloride (1 mmol) in distilled water (10 ml) for 10 minutes at room temperature.

  • Add the aromatic aldehyde (1 mmol) and a catalytic amount of DL-tartaric acid (5 mol%) to the reaction mixture.

  • Continue stirring at room temperature for the appropriate time until a solid product precipitates.

  • Monitor the reaction by TLC.

  • Upon completion, filter the crude product, wash with cold distilled water, and dry[4].

Workflow Diagram

G A Aryl Aldehyde D One-Pot Reaction (Catalyst, Solvent) A->D B Ethyl Acetoacetate B->D C Hydroxylamine Hydrochloride C->D E 3-Aryl-5-methylisoxazole-4-carboxylate Ester (or isomer) D->E

Caption: One-pot MCR approach to the isoxazole core structure.

Comparative Analysis of Synthesis Routes

Parameter Route 1: Condensation Route 2: 1,3-Dipolar Cycloaddition Route 3: One-Pot MCR
Starting Materials Aryl-substituted β-ketoester, HydroxylamineAryl aldoxime/nitro compound, Ethyl acetoacetate derivativeAryl aldehyde, Ethyl acetoacetate, Hydroxylamine
Regioselectivity Can be an issue, pH control is crucialGenerally high, especially with enaminesCan lead to isomeric products depending on conditions
Reaction Conditions Typically reflux temperaturesCan often be performed at room temperatureOften mild, room temperature or gentle heating
Yields Moderate to goodGood to excellentGood to excellent
Scalability Generally scalableScalable, but in situ generation of nitrile oxides may require careful controlWell-suited for library synthesis and potentially large-scale production
Advantages Direct, uses readily available starting materialsHigh regioselectivity, versatileHigh efficiency, atom economy, often "green" conditions
Disadvantages Potential for regioisomer formationMay require multi-step preparation of precursorsMay yield isomeric products, optimization can be required

Conclusion

The synthesis of 3-aryl-5-methylisoxazole-4-carboxylic acids can be achieved through several effective routes, each with its own set of advantages and disadvantages.

  • The classical condensation of β-dicarbonyl compounds with hydroxylamine is a straightforward approach, but requires careful control of reaction conditions to ensure the desired regioselectivity.

  • The 1,3-dipolar cycloaddition of nitrile oxides offers excellent regiocontrol and is a highly versatile method for constructing the isoxazole ring.

  • One-pot multi-component reactions represent a modern, efficient, and often environmentally friendly strategy, although careful optimization may be necessary to obtain the desired isomer.

The choice of the optimal synthetic route will depend on the specific requirements of the research or development project, including the availability of starting materials, the need for high regioselectivity, scalability considerations, and the desired level of operational simplicity. This guide provides the foundational knowledge for researchers to make an informed decision and to successfully synthesize these valuable isoxazole derivatives.

References

  • Organic Chemistry Portal. Isoxazole synthesis. Retrieved from [Link]

  • Khandebharad, A. U., et al. (2015). Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 27-32.
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  • Sharma, V., & Kumar, P. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(19), 5229-5247.
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  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2013). SODIUM SACCHARIN AS AN EFFICIENT AND REUSABLE CATALYST FOR THE ONE-POT SYNTHESIS OF 4-ARYLIDENE-3-METHYLISOXAZOL-5(4H)
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  • Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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A Researcher's Guide to the Biological Efficacy of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the therapeutic potential of derivatives based on the 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid scaffold. We will delve into the rationale for selecting this core structure, propose strategic chemical modifications, and provide detailed experimental workflows for evaluating and comparing the biological efficacy of the resulting novel compounds.

The isoxazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and metabolic stability make it an attractive scaffold for developing agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3][4][5] The selection of the 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid core is deliberate. Structure-activity relationship (SAR) studies on various heterocyclic compounds have frequently shown that the presence of a halogen, such as bromine, on a phenyl ring can significantly enhance biological potency.[1][2] Furthermore, the carboxylic acid group at the 4-position provides a versatile chemical handle for creating a diverse library of derivatives, primarily amides and esters, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and hydrogen bonding capacity to optimize therapeutic efficacy.

This document will guide you through a logical, data-driven process of synthesis, screening, and comparison to unlock the potential of this promising compound class.

Part 1: Strategic Synthesis and Rationale for Derivatization

The core hypothesis is that by modifying the carboxylic acid moiety of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, we can generate derivatives with enhanced potency and selectivity against various biological targets. Based on the extensive literature on isoxazoles, the primary therapeutic areas to investigate are oncology, infectious diseases, and inflammatory disorders.[1][6][7][8]

Proposed Derivatization Strategy

The most logical and productive approach is the synthesis of a diverse amide library. Amide bonds are stable and introduce opportunities for new hydrogen bond donor/acceptor interactions, which are critical for molecular recognition at biological targets.

Causality Behind Amide Synthesis:

  • Target Interaction: Introducing varied R-groups via an amide linkage allows for probing the binding pocket of a target enzyme or receptor. Different sizes, shapes, and electronic properties of the R-group can lead to improved binding affinity and selectivity.

  • Modulating Physicochemical Properties: Converting the polar carboxylic acid to a less polar amide can improve cell permeability and oral bioavailability. The nature of the R-group can be tailored to balance lipophilicity and solubility for optimal drug-like properties.

The general workflow for this synthesis is a standard amide coupling reaction, which is robust and high-yielding.

G parent 3-(4-Bromophenyl)-5-methylisoxazole- 4-carboxylic acid reagents Coupling Agents (e.g., EDC, HOBt) parent->reagents amine Primary/Secondary Amine (R1R2-NH) amine->reagents product Target Amide Derivative reagents->product Amide Bond Formation G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Hit Validation A Synthesized Compound Library B Single-Dose Screening (e.g., 10 µM) - Anticancer (e.g., MCF-7) - Antimicrobial (e.g., S. aureus) A->B C Dose-Response Assays (IC50 / MIC Determination) B->C D Selectivity & Cytotoxicity (vs. Normal Cell Lines) C->D E Lead Candidate D->E

Caption: A tiered workflow for screening and validating hit compounds.

Protocol 1: In Vitro Anticancer Efficacy (MTT Assay)

This protocol determines the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀). The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. We will use the MCF-7 breast cancer cell line as an example, as it is commonly used in preliminary screenings. [9][10] Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well flat-bottom plate in 100 µL of media.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of your test derivatives (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "vehicle control" (media with DMSO) and "no-cell" blank wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization & Absorbance Reading:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Protocol 2: In Vitro Antimicrobial Efficacy (Broth Microdilution for MIC)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [11][12] Principle: The compound is serially diluted in a 96-well plate, and a standardized inoculum of bacteria is added. After incubation, the wells are visually inspected for turbidity (bacterial growth). The lowest concentration without visible growth is the MIC.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Streak a representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterium on an appropriate agar plate and incubate overnight.

    • Pick a few colonies and suspend them in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in MHB to obtain the final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Compound Dilution:

    • Add 50 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Prepare a 2X working stock of your test compound in MHB. Add 100 µL of this stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (no compound), and well 12 as the negative/sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL, and the final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • Visually inspect the plate for turbidity. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

    • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Part 3: Data Interpretation and Comparative Analysis

All quantitative data should be summarized in a structured table to facilitate direct comparison and the identification of SAR trends.

Comparative Efficacy Data (Hypothetical Results)
Compound IDR-Group (Amide Modification)Anticancer IC₅₀ (µM) vs. MCF-7Antimicrobial MIC (µg/mL) vs. S. aureusAntimicrobial MIC (µg/mL) vs. E. coli
Parent Acid -OH>100>128>128
DERIV-01 -NH-CH₃ (Methylamide)85.264128
DERIV-02 -NH-Ph (Anilide)22.53264
DERIV-03 -NH-Ph-4-Cl (4-Chloroanilide)9.81632
DERIV-04 -NH-Ph-4-OCH₃ (4-Methoxyanilide)35.16464
DERIV-05 -N(CH₃)₂ (Dimethylamide)>100>128>128
Cipro Reference DrugN/A21
Doxorubicin Reference Drug0.8N/AN/A

Interpreting the Data:

  • General Trend: Conversion of the carboxylic acid to an amide (DERIV-01 to -04) generally improves both anticancer and antimicrobial activity compared to the parent acid.

  • SAR for Anticancer Activity: Aromatic amides (DERIV-02) are more potent than aliphatic amides (DERIV-01). An electron-withdrawing group (Cl) on the phenyl ring (DERIV-03) significantly enhances potency, while an electron-donating group (OCH₃) (DERIV-04) reduces it. The loss of the N-H hydrogen bond donor (DERIV-05) abolishes activity, suggesting it is critical for target binding.

  • SAR for Antimicrobial Activity: A similar trend is observed, with DERIV-03 being the most potent derivative against both bacterial strains. The compounds show greater activity against the Gram-positive S. aureus than the Gram-negative E. coli, which may suggest differences in cell wall penetration.

Hypothesized Mechanism of Action: Apoptosis Induction

Many cytotoxic agents, including some isoxazole derivatives, function by inducing programmed cell death, or apoptosis. A plausible mechanism for a lead anticancer compound from this series could involve the intrinsic (mitochondrial) apoptosis pathway.

G lead_cmpd Lead Isoxazole Derivative bcl2 Bcl-2 (Anti-apoptotic) lead_cmpd->bcl2 Inhibition bax Bax/Bak (Pro-apoptotic) bcl2->bax Inhibits mito Mitochondrion bax->mito Activates cytc Cytochrome c Release mito->cytc cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: A potential apoptotic pathway targeted by a lead compound.

Conclusion and Future Directions

This guide outlines a systematic approach to synthesizing and evaluating derivatives of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. By employing the described workflows and protocols, researchers can generate reliable, comparative data to establish clear structure-activity relationships.

A derivative like DERIV-03 from our hypothetical data would be considered a promising "hit." The subsequent steps would involve:

  • Selectivity Screening: Testing the hit compound against a panel of normal, non-cancerous cell lines (e.g., MRC-5) to determine a selectivity index (SI).

  • Mechanism of Action Studies: Using techniques like Western blotting to confirm the hypothesized mechanism (e.g., looking for cleavage of Caspase-3) or target-based assays.

  • In Vivo Efficacy: Evaluating the compound's performance in animal models of cancer or infection.

  • ADME/Tox Profiling: Conducting in vitro and in vivo studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

By following this structured, evidence-based approach, the therapeutic potential of this versatile isoxazole scaffold can be thoroughly and efficiently explored.

References

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  • Lopatka, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5600. [Link]

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A Comparative Guide to the In Vitro Evaluation of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vitro characterization of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, a compound belonging to the versatile isoxazole class of heterocyclic molecules. Isoxazole derivatives are prevalent in medicinal chemistry, forming the core of drugs with anticancer, anti-inflammatory, and antibacterial properties.[1] This document outlines a logical, multi-step experimental workflow, explains the rationale behind methodological choices, and presents protocols for assessing the compound's cytotoxic potential and its specific effects on key enzymatic targets.

The strategic approach detailed herein is designed to efficiently profile the compound, comparing its performance against relevant benchmarks to ascertain its therapeutic potential.

Rationale and Strategy: Selecting Targets and Comparators

While 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid itself is not extensively characterized in public literature, the broader isoxazole family is known to target several key signaling pathways implicated in disease.[2][3][4] Notably, these include the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer, and cyclooxygenase (COX) enzymes, central mediators of inflammation.[5][6]

Therefore, a logical starting point is to investigate the compound's activity in these two areas. This dual-pronged approach maximizes the potential for identifying significant biological effects.

Selection of Comparator Compounds:

To contextualize the experimental data, two types of comparators are essential:

  • Structural Analog: 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid . This compound differs only by the halogen substitution on the phenyl ring (chlorine vs. bromine). Comparing their activities can provide initial insights into the structure-activity relationship (SAR), specifically the role of the halogen atom in target engagement.

  • Standard-of-Care/Known Inhibitors:

    • For PI3K/AKT Pathway: Wortmannin , a well-characterized, potent, and irreversible pan-PI3K inhibitor.[5][7] It serves as a positive control to validate assay performance and provides a benchmark for high-potency inhibition.

    • For COX Inhibition: Celecoxib , a selective COX-2 inhibitor, and Indomethacin , a non-selective COX-1/COX-2 inhibitor.[8] These allow for the assessment of both potency and isoform selectivity.

Experimental Workflow: A Stepwise Approach

A tiered screening approach ensures that resources are used efficiently, starting with broad assessments and progressing to more specific, mechanistic studies.

G cluster_0 Phase 1: General Cytotoxicity Screening cluster_1 Phase 2: Target-Specific Inhibition cluster_2 Phase 3: Cellular Mechanism of Action A MTT Assay (Multiple Cancer Cell Lines, e.g., A549, MCF-7) B Determine IC50 Values (Initial Potency Assessment) A->B C Biochemical PI3K Kinase Assay (e.g., ADP-Glo) B->C If cytotoxic D Biochemical COX-1/COX-2 Inhibition Assay (e.g., Colorimetric) B->D If cytotoxic E Determine Target-Specific IC50 (Potency & Selectivity) C->E D->E F Western Blot Analysis (e.g., p-AKT levels in treated cells) E->F If potent in biochemical assay G Confirm Cellular Target Engagement F->G

Caption: A tiered workflow for in vitro compound characterization.

Phase 1: General Cytotoxicity Screening

The first step is to determine if the compound exhibits broad cytotoxic effects against cancer cell lines. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]

Protocol: MTT Cytotoxicity Assay
  • Cell Preparation:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) in their recommended complete growth medium.[11]

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid and comparator compounds in sterile DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤0.5% to avoid solvent toxicity.[13]

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include "vehicle control" (DMSO only) and "no treatment" wells.

    • Incubate the plate for 48-72 hours.[13]

  • MTT Addition and Measurement:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][14] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[10]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).

Anticipated Data Presentation
CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
Test Compound Experimental ValueExperimental Value
Comparator A (Chloro-analog) Experimental ValueExperimental Value
Wortmannin (Positive Control) Expected Low nMExpected Low nM

Phase 2: Target-Specific Inhibition Assays

If the compound shows cytotoxicity, the next step is to determine if this effect is mediated by the inhibition of our hypothesized targets: PI3K or COX enzymes. Biochemical assays using purified enzymes are ideal for this purpose, as they measure direct interaction between the compound and the target protein.[16][17]

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is adapted from colorimetric COX inhibitor screening kits.[18][19] It measures the peroxidase activity of COX enzymes.

  • Reagent Preparation:

    • Use purified human recombinant COX-1 and COX-2 enzymes.

    • Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a heme cofactor solution, and a colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[8][19]

  • Assay Procedure:

    • In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

    • Add 10 µL of the test compound dilutions (prepared as in the MTT assay). For controls, use Celecoxib (COX-2 selective) and Indomethacin (non-selective).

    • Incubate the plate for 10 minutes at 37°C.[8]

    • Initiate the reaction by adding arachidonic acid (the substrate).

    • Immediately add the colorimetric substrate (TMPD). The appearance of oxidized TMPD is monitored by measuring absorbance at 590-620 nm.[18][19]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.

    • Determine the IC50 values for both COX-1 and COX-2.

    • Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

Anticipated Data Presentation
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index
Test Compound Experimental ValueExperimental ValueCalculated Value
Comparator A (Chloro-analog) Experimental ValueExperimental ValueCalculated Value
Celecoxib >100~0.1>1000
Indomethacin ~0.5~1.5~0.3

Phase 3: Cellular Mechanism of Action

A potent hit from a biochemical assay must be validated in a cellular context to confirm it can engage its target within the complex intracellular environment. If the compound proves to be a PI3K inhibitor, a Western blot for phosphorylated AKT (p-AKT), a key downstream effector of PI3K, is the gold standard for confirmation.[20]

Signaling Pathway Context: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[21] Its frequent overactivation in cancer makes it a prime therapeutic target.[5][20]

G RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes TestCompound Test Compound & Wortmannin TestCompound->PI3K Inhibits

Caption: The PI3K/AKT/mTOR signaling pathway and point of inhibition.

Protocol: Western Blot for p-AKT
  • Cell Treatment and Lysis:

    • Seed A549 cells in a 6-well plate and grow to 70-80% confluency.

    • Treat cells with the test compound and controls at their respective IC50 concentrations for 2-4 hours.

    • Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify protein concentration using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size on an SDS-PAGE gel.

  • Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-AKT (Ser473) and total AKT.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an ECL substrate and visualize protein bands using a chemiluminescence imaging system.

    • Quantify band intensity using software like ImageJ. Normalize p-AKT levels to total AKT to determine the extent of inhibition.

Conclusion and Forward Look

This structured in vitro testing cascade provides a robust and efficient method for characterizing 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. By starting with broad cytotoxicity screening and progressing to specific enzymatic and cellular mechanism-of-action assays, researchers can build a comprehensive profile of the compound's biological activity. The comparative data generated against a structural analog and known inhibitors are crucial for interpreting the compound's potency and selectivity, ultimately guiding decisions for further preclinical development.

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A Comparative Analysis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid and Celecoxib as Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a detailed comparative analysis of the well-established COX-2 inhibitor, celecoxib, and a promising isoxazole-based compound, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. While celecoxib's profile is extensively documented, this guide synthesizes available data on structurally related isoxazole derivatives to project the potential efficacy and selectivity of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, offering a forward-looking perspective for researchers in the field.

The Central Role of COX-2 in Inflammation

Cyclooxygenase (COX) is a critical enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1] There are two primary isoforms of this enzyme: COX-1 and COX-2.[1] COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the integrity of the gastric mucosa and regulating platelet aggregation.[2] In contrast, COX-2 is typically induced by inflammatory stimuli, leading to the production of prostaglandins that drive the inflammatory response.[1][2] Consequently, selective inhibition of COX-2 over COX-1 is a desirable therapeutic goal to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[2][3]

Celecoxib: The Established Benchmark

Celecoxib, marketed under the brand name Celebrex among others, is a diaryl-substituted pyrazole that has been a mainstay in the treatment of various inflammatory conditions, including osteoarthritis, rheumatoid arthritis, and acute pain.[2][4][5] Its mechanism of action is the selective inhibition of the COX-2 enzyme.[4]

The therapeutic efficacy of celecoxib is well-documented, with an in vitro IC50 value for COX-2 inhibition reported to be as low as 40 nM.[6] Notably, celecoxib exhibits a significant selectivity for COX-2 over COX-1, with a selectivity ratio of approximately 30-fold.[3] This selectivity is a key factor in its improved gastrointestinal safety profile compared to traditional NSAIDs.[5]

Pharmacokinetically, celecoxib is rapidly absorbed after oral administration, reaching peak plasma concentrations in about 3 hours.[7][8] It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9, and has an elimination half-life of approximately 7 to 11 hours.[5][7][8]

3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid: A Potential Challenger

While direct experimental data on the COX-2 inhibitory activity of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is not extensively published, the isoxazole scaffold is a well-recognized pharmacophore in the design of selective COX-2 inhibitors.[1][4] Research into various isoxazole derivatives has demonstrated their potential to exhibit potent and selective COX-2 inhibition.[2][4]

The structural features of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, particularly the diaryl substitution pattern, are consistent with the known structure-activity relationships (SAR) for COX-2 inhibitors.[4][9] The larger active site of the COX-2 enzyme, compared to COX-1, can accommodate the bulkier aryl substituents characteristic of selective inhibitors.[4] The presence of a carboxylic acid moiety may also influence its pharmacokinetic properties and binding interactions within the enzyme's active site.

Head-to-Head Comparison: Inferring Potential from Structure

To provide a meaningful comparison, we can extrapolate the potential of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid based on published data for structurally analogous isoxazole derivatives.

ParameterCelecoxib3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (Inferred Potential)
Chemical Scaffold Diaryl PyrazoleDiaryl Isoxazole
COX-2 IC50 ~40 nM[6]Potentially in the nanomolar to low micromolar range, based on related isoxazole derivatives.[2][10]
COX-1 IC50 ~1.2 µM (varies with assay conditions)Expected to be significantly higher than COX-2 IC50, leading to a favorable selectivity index.
Selectivity Index (COX-1 IC50 / COX-2 IC50) ~30[3]Potentially high, as demonstrated by other selective isoxazole-based inhibitors.[4][10]
Key Structural Features for Selectivity Sulfonamide group interacting with the secondary pocket of COX-2.The 4-bromophenyl group is expected to occupy the hydrophobic pocket of COX-2, contributing to selectivity.[4]

Experimental Methodologies for Comparative Evaluation

To definitively assess the potential of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid as a COX-2 inhibitor and compare it to celecoxib, a series of well-established in vitro and in vivo experiments are necessary.

In Vitro COX-1/COX-2 Inhibition Assay

A common method to determine the inhibitory potency and selectivity of a compound is through an in vitro enzyme immunoassay or a colorimetric assay.

Principle: The assay measures the peroxidase activity of COX enzymes. The conversion of arachidonic acid to prostaglandin G2 (PGG2) and its subsequent reduction to prostaglandin H2 (PGH2) is coupled to the oxidation of a chromogenic substrate. The reduction in the rate of color development in the presence of an inhibitor is proportional to its inhibitory activity.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

    • Heme Cofactor

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic Acid (substrate)

    • Chromogenic Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

    • Test compounds (3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid and celecoxib) dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Add assay buffer, heme, and the respective COX enzyme to each well.

    • Add various concentrations of the test compounds or vehicle control.

    • Pre-incubate the plate to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding arachidonic acid and the chromogenic substrate.

    • Monitor the change in absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value for each enzyme.

    • The selectivity index is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a classic and reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[7]

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Randomly divide the animals into groups (e.g., vehicle control, celecoxib positive control, and different dose groups of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid).

    • Administer the test compounds and controls orally or intraperitoneally at a specified time before carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of each rat using a plethysmometer.

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[7]

  • Measurement of Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Visualizing the Concepts

To better understand the underlying principles, the following diagrams illustrate the COX-2 signaling pathway, the chemical structures of the compounds, and the experimental workflow.

COX2_Signaling_Pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins (PGs) Prostaglandins (PGs) COX-2 Enzyme->Prostaglandins (PGs) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGs)->Inflammation, Pain, Fever

Caption: The COX-2 signaling pathway in inflammation.

Chemical_Structures cluster_celecoxib Celecoxib cluster_isoxazole 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid celecoxib celecoxib isoxazole

Caption: Chemical structures of Celecoxib and the isoxazole compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Compound Synthesis Compound Synthesis COX-1/COX-2 Enzyme Assay COX-1/COX-2 Enzyme Assay Compound Synthesis->COX-1/COX-2 Enzyme Assay IC50 & Selectivity Determination IC50 & Selectivity Determination COX-1/COX-2 Enzyme Assay->IC50 & Selectivity Determination Lead Compound Selection Lead Compound Selection IC50 & Selectivity Determination->Lead Compound Selection Carrageenan Paw Edema Carrageenan Paw Edema Lead Compound Selection->Carrageenan Paw Edema Anti-inflammatory Efficacy Anti-inflammatory Efficacy Carrageenan Paw Edema->Anti-inflammatory Efficacy

Caption: A typical experimental workflow for evaluating novel COX-2 inhibitors.

Discussion and Future Perspectives

Celecoxib has undoubtedly set a high standard for selective COX-2 inhibitors. However, the search for novel agents with potentially improved efficacy, safety profiles, or different pharmacokinetic characteristics is an ongoing endeavor in medicinal chemistry.

Based on the analysis of related isoxazole structures, 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid emerges as a compound of significant interest. The isoxazole core is a proven scaffold for achieving COX-2 selectivity, and the specific substituents on this molecule are consistent with features known to enhance inhibitory activity.

Future research should focus on the synthesis and rigorous biological evaluation of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid. Direct measurement of its IC50 values against COX-1 and COX-2 is the critical next step to confirm its potency and selectivity. Should in vitro results be promising, in vivo studies, such as the carrageenan-induced paw edema model, will be essential to validate its anti-inflammatory effects in a physiological context.

Furthermore, comprehensive pharmacokinetic and toxicology studies will be necessary to fully understand its potential as a therapeutic agent. The exploration of isoxazole-based COX-2 inhibitors, exemplified by compounds like 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, holds the promise of expanding the arsenal of anti-inflammatory drugs available to clinicians and patients.

References

  • Abdelall, E. K., et al. (2017). Synthesis and biological evaluation of new isoxazole derivatives as selective cyclooxygenase-2 inhibitors. Medicinal Chemistry Research, 26(6), 1236-1246.
  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365.
  • Celecoxib. In: Wikipedia. Retrieved from [Link]

  • Grover, G., et al. (2015). Synthesis, biological evaluation and molecular docking studies of 2,5-diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 25(15), 2943-2948.
  • Kankala, S., et al. (2011). Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity. Journal of Medicinal Chemistry, 54(15), 5485-5495.
  • Cleveland Clinic. (2022). COX-2 Inhibitors. Retrieved from [Link]

  • Singh, R., & Lillard, J. W. (2009). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 10(10), 1649-1661.
  • StatPearls. (2023). COX Inhibitors. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Retrieved from [Link]

  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683.
  • Joy, M. L., et al. (2017). Synthesis, biological evaluation and molecular docking studies of novel isoxazole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3466-3471.
  • Perrone, M. G., et al. (2010). Synthesis and pharmacological evaluation of isoxazole-based compounds as selective COX-2 inhibitors. European Journal of Medicinal Chemistry, 45(11), 5245-5254.
  • Hwang, J., et al. (2013). Synthesis and biological evaluation of novel 1,5-diarylpyrazole-urea hybrid analogues as potent and selective cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry, 21(1), 293-300.
  • Chandana, P. S., et al. (2012). Synthesis and evaluation of new 1,5-diaryl pyrazole analogs of celecoxib as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 22(23), 7118-7122.
  • Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of inflammation: carrageenan- or complete Freund's adjuvant-induced edema and hypersensitivity in the rat. Current protocols in pharmacology, Chapter 5, Unit5.4.
  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115-121.
  • Georgiev, G. P., et al. (2013). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 27(5), 4145-4149.
  • Davies, N. M., et al. (2000). Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor. Clinical pharmacokinetics, 38(1), 1-20.

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and researchers, our commitment to discovery is intrinsically linked to a profound responsibility for safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No. 91182-58-0), ensuring the protection of personnel and the environment.

The procedural framework outlined here is grounded in established safety protocols and regulatory standards, designed to provide clarity and instill confidence in your laboratory's waste management practices.

Hazard Profile and Chemical Characteristics

Before handling any chemical waste, a thorough understanding of its intrinsic properties and associated hazards is paramount. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a halogenated heterocyclic compound. Its key characteristics and hazard information are summarized below.

PropertyInformationSource
Chemical Name 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid
CAS Number 91182-58-0
Physical Form Powder
Molecular Formula C₁₁H₈BrNO₃
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Primary Hazards Acute Oral Toxicity (Category 4), Skin/Eye Irritant[2]
Storage Class 11 - Combustible Solids
Recommended PPE N95 Dust Mask, Chemical Safety Goggles, Nitrile Gloves[3]

The presence of a bromine atom classifies this compound as a halogenated organic acid . This classification is the single most critical factor in determining its proper disposal pathway, as halogenated wastes require specific treatment processes and must not be mixed with non-halogenated solvent streams.[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid must be approached systematically, from the point of generation to final removal by a certified hazardous waste vendor.

This initial step occurs at your workbench, within a designated Satellite Accumulation Area (SAA).[6][7] SAAs are locations at or near the point of waste generation, under the control of the laboratory personnel.[8]

  • Select the Correct Waste Container :

    • Use a dedicated, chemically compatible container clearly labeled for "Halogenated Organic Solid Waste."

    • The container must have a secure, tight-fitting lid to prevent the release of dust or vapors.[6]

    • Never use food-grade containers (e.g., jars, bottles) for hazardous waste accumulation.[6]

  • Segregate the Waste :

    • Do NOT mix this compound with non-halogenated organic waste.[4][5] The co-mingling of halogenated and non-halogenated streams needlessly increases disposal costs, as the entire mixture must be treated as halogenated waste.[5]

    • Do NOT mix with aqueous waste, strong bases, or oxidizing agents. As a carboxylic acid, it can react with bases.

    • Deposit waste (e.g., contaminated filter paper, weighing boats, or residual solid) directly into the designated halogenated solid waste container.

Accurate and compliant labeling is a critical requirement under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).

  • Attach a Hazardous Waste Tag : As soon as the first particle of waste enters the container, it must be labeled.

  • Complete the Label : The label must include, at a minimum:

    • The words "Hazardous Waste" .[7][9]

    • The full chemical name: "3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid" . Avoid abbreviations or formulas.

    • An accurate indication of the hazards (e.g., "Toxic," "Irritant").[7]

    • The approximate percentage of each component if it is a mixture.

  • Keep Containers Closed : The waste container must remain securely capped at all times, except when actively adding waste.[6]

  • Monitor Accumulation Limits : An SAA can accumulate up to 55 gallons of hazardous waste.[8][9] Once this limit is reached, the full container must be moved to the facility's central accumulation area (CAA) within three days.[6]

  • Regular Inspection : Weekly inspection of the SAA is recommended to check for container leakage or label degradation.[6]

  • Contact EHS : When your waste container is full, contact your institution's Environmental Health and Safety (EHS) department. They will arrange for the pickup of the waste from your laboratory.

  • Professional Disposal : The waste will be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10]

  • Method of Destruction : Due to its chemical nature, the accepted disposal method for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is high-temperature incineration in a specialized hazardous waste incinerator equipped with scrubbers to neutralize acidic gases (like hydrogen bromide) generated during combustion.[3][11]

Under no circumstances should this chemical be disposed of down the drain. [6][12] Its low water solubility and potential toxicity can damage aquatic ecosystems and interfere with biological wastewater treatment processes.[13]

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste generated from 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid.

G start Waste Generated: 3-(4-Bromophenyl)-5-methylisoxazole- 4-carboxylic acid is_solid Is the waste solid or contaminating a solid matrix? start->is_solid halogenated_check Does the compound contain a halogen (Br, Cl, F, I)? is_solid->halogenated_check Yes container Select a designated 'Halogenated Organic Solid Waste' container. halogenated_check->container Yes (Bromine present) labeling Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Hazard Information container->labeling saa Store in Satellite Accumulation Area (SAA). Keep container closed. labeling->saa full Is container full? saa->full full->saa No ehs Contact EHS for pickup and final disposal via licensed vendor. full->ehs Yes

Sources

Operational Guide: Personal Protective Equipment for Handling 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and personal protective equipment (PPE) directives for the handling of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (CAS No: 91182-58-0). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity for researchers in drug development and chemical synthesis.

Hazard Assessment & Chemical Profile

A thorough risk assessment is the foundation of safe laboratory practice. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid is a combustible, solid powder with the following primary hazard classification:

  • GHS Classification: Acute Toxicity 4, Oral.[1]

  • Signal Word: Warning.[1]

  • Hazard Statement: H302 - Harmful if swallowed.[1]

Beyond the official classification, its chemical structure informs additional precautions. As a carboxylic acid, it has the potential to be a skin and eye irritant.[2][3] Furthermore, as a fine powder, it poses an inhalation risk if handled improperly, which necessitates control over dust generation.[4]

Core PPE Directive: A Multi-Barrier System

The selection of PPE is not a checklist but a comprehensive barrier system designed to protect against the specific risks posed by this compound's physical and chemical properties.

A. Eye & Face Protection

  • Why it's critical: The powder form of this chemical can easily become airborne and cause mechanical irritation or chemical damage to the eyes.

  • Minimum Requirement: Chemical safety goggles with side shields are mandatory for all operations, including handling small quantities. They must conform to OSHA 29 CFR 1910.133 or EN166 standards.[4]

  • Enhanced Protection: When handling larger quantities (multi-gram scale) or when there is a significant risk of dust generation, a face shield worn over safety goggles is required to protect the entire face.[5]

B. Hand & Skin Protection

  • Why it's critical: To prevent skin contact, which can lead to irritation or potential absorption of the chemical.

  • Glove Selection: Nitrile gloves are the standard recommendation for providing a sufficient barrier against incidental contact.[5][6][7] Always inspect gloves for tears or defects before use.

  • Technique: For prolonged handling or when submerging hands in solutions containing the compound, double-gloving provides an additional layer of safety. Always use proper glove removal techniques to avoid contaminating your skin.[8]

C. Respiratory Protection

  • Why it's critical: The primary hazard from a solid powder is inhalation. Fine particles can be inhaled deep into the respiratory tract.

  • Minimum Requirement: When weighing or transferring the powder outside of a certified chemical fume hood, a NIOSH-approved N95 dust mask is required.[1][6]

  • Best Practice: All operations that may generate dust should be performed within a chemical fume hood or a powder containment hood to minimize airborne particles. If a fume hood is not available, a respirator is essential.

D. Body Protection

  • Why it's critical: To protect skin and personal clothing from contamination by dust or spills.

  • Requirement: A flame-resistant lab coat must be worn at all times in the laboratory. Ensure it is fully buttoned with sleeves rolled down.[5] For large-scale operations, a chemical-resistant apron over the lab coat is recommended.

PPE Selection Matrix & Operational Workflow

The level of PPE must correspond to the scale and nature of the work being performed.

Task / Scale Eye/Face Protection Gloves Respiratory Protection Body Protection
Storage & Transport (Sealed Container)Safety GlassesSingle NitrileNot RequiredLab Coat
Weighing (mg scale in fume hood) Safety GogglesSingle NitrileNot RequiredLab Coat
Weighing (mg scale on open bench) Safety GogglesSingle NitrileN95 Dust MaskLab Coat
Reaction Setup (gram scale) Safety Goggles & Face ShieldDouble NitrileWork in Fume HoodLab Coat
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty NitrileN95 Dust Mask (minimum)Lab Coat & Apron

Risk Assessment & PPE Selection Workflow

The following diagram outlines the logical decision-making process for ensuring adequate protection when handling this compound.

PPE_Workflow PPE Selection Workflow for 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid cluster_assessment Hazard & Task Assessment cluster_ppe PPE & Control Selection cluster_action Final Action Start Identify Task: Handling Compound CheckDust Potential for Dust Generation? Start->CheckDust Start->CheckDust Yes, No Fume Hood CheckScale Scale of Work? CheckDust->CheckScale No FumeHood Use Chemical Fume Hood CheckDust->FumeHood Yes N95 Add N95 Dust Mask CheckDust->N95 Yes, No Fume Hood BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat CheckScale->BasePPE < 1 gram (mg scale) FaceShield Add Face Shield & Double Gloves CheckScale->FaceShield > 1 gram (gram scale) Proceed Proceed with Experiment BasePPE->Proceed FumeHood->CheckScale N95->CheckScale FaceShield->BasePPE

Caption: Decision workflow for selecting appropriate PPE and engineering controls.

Procedural Guidance: Donning, Doffing, and Disposal

A. Step-by-Step PPE Donning Sequence

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respiratory Protection: If required, fit your N95 mask, ensuring a tight seal.

  • Eye/Face Protection: Put on safety goggles. If needed, place the face shield over the goggles.

  • Gloves: Don nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

B. Step-by-Step PPE Doffing Sequence (to minimize contamination)

  • Gloves: Remove gloves using a proper technique (glove-in-glove or beak method) to avoid touching the outer surface.

  • Face Shield/Apron: Remove any additional protection like a face shield or apron.

  • Lab Coat: Remove the lab coat by rolling it inside-out and away from your body.

  • Goggles: Remove eye protection.

  • Mask: Remove the N95 mask last.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

C. Spill & Exposure Plan

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with absorbent pads to prevent further dust dispersal.

    • Carefully scoop the material into a designated hazardous waste container.

    • Clean the area with an appropriate solvent and decontaminate.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

Disposal of Contaminated Materials

Proper segregation of waste is critical for safety and environmental compliance.

  • Chemical Waste: All solid 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid and solutions containing it must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[9][10] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11][12][13]

  • Contaminated PPE: Used gloves, absorbent pads, and other disposables contaminated with this chemical must be placed in a sealed bag and disposed of as solid hazardous waste. Do not place them in regular trash receptacles.

By adhering to this comprehensive guide, researchers can confidently handle 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid, ensuring personal safety and maintaining the integrity of their work environment.

References

  • The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]

  • Hazardous Waste Segregation. University of California, Riverside, Department of Chemistry. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • What PPE Should You Wear When Handling Acid? LeelineWork Protection. [Link]

  • Safety equipment, PPE, for handling acids. Quicktest. [Link]

  • Bromine Safety & Standard Operating Procedures. University of Washington. [Link]

  • Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. [Link]

  • What are personal protective equipment requirements for handling hazardous chemicals during production? Quora. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.